molecular formula C5H8O2 B152694 trans-2-Methylcyclopropanecarboxylic acid CAS No. 6202-94-4

trans-2-Methylcyclopropanecarboxylic acid

Cat. No.: B152694
CAS No.: 6202-94-4
M. Wt: 100.12 g/mol
InChI Key: AYEGPMGNMOIHDL-QWWZWVQMSA-N
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Description

Trans-2-Methylcyclopropanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEGPMGNMOIHDL-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242652
Record name rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6202-94-4, 10487-86-2
Record name rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid
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Record name rel-(1R,2R)-2-Methylcyclopropanecarboxylic acid
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Record name trans-2-methylcyclopropanecarboxylic acid
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Record name (1R,2R)-2-methylcyclopropane-1-carboxylic acid >99% e.e.
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Foundational & Exploratory

A Technical Guide to the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring is a highly valuable structural motif in medicinal chemistry, found in numerous biologically active compounds and approved drugs. Its unique conformational properties and metabolic stability make it a desirable feature in modern drug design. trans-2-Methylcyclopropanecarboxylic acid, in particular, serves as a key building block for various pharmaceutical candidates. This technical guide provides an in-depth overview of the primary synthetic routes to this important intermediate, complete with experimental protocols, quantitative data, and process diagrams to aid researchers in their synthetic endeavors.

Introduction to Synthetic Strategies

The synthesis of this compound has been approached through several key cyclopropanation strategies. The most prominent methods include the Corey-Chaykovsky reaction, the Simmons-Smith reaction, and variations involving transition metal-catalyzed processes. The choice of synthetic route often depends on factors such as scalability, stereoselectivity, availability of starting materials, and safety considerations. The 2-substituted-cyclopropanecarboxylic acid pharmacophore is found in a number of compounds with significant biological importance.[1]

Corey-Chaykovsky Reaction: A Scalable Approach

A widely utilized and scalable method for the synthesis of this compound involves the stereoselective cyclopropanation of ethyl crotonate using dimethylsulfoxonium methylide, commonly known as Corey's ylide.[1] This method is particularly favored for electron-poor olefins.[1]

Reaction Pathway

The reaction proceeds via the nucleophilic attack of the sulfur ylide on the β-carbon of the α,β-unsaturated ester, followed by an intramolecular substitution to form the cyclopropane ring.

Corey_Chaykovsky cluster_reagents Reagents cluster_products Products Ethyl_crotonate Ethyl crotonate Intermediate Betaine Intermediate Ethyl_crotonate->Intermediate + Coreys_ylide Dimethylsulfoxonium methylide (Corey's ylide) Coreys_ylide->Intermediate + Product_ester ethyl trans-2-methylcyclopropanecarboxylate Intermediate->Product_ester Intramolecular SN2 Final_product trans-2-Methylcyclopropanecarboxylic acid Product_ester->Final_product Hydrolysis (e.g., KOH, H3O+)

Caption: Corey-Chaykovsky reaction pathway for the synthesis of this compound.

Quantitative Data

The yield of the cyclopropanation can be significantly influenced by reaction parameters such as temperature and the stoichiometry of the ylide.

EntryBaseTemperature (°C)Addition Time (min)Yield (%)
1KOH601543
2KOH606042
3t-BuOK804047
4t-BuOK801549
5t-BuOK954052
6t-BuOK951556
7t-BuOK1201534

Data sourced from a study on process development and scalability. The yield was determined by 1H NMR using naphthalene as an internal standard.[1]

EntryEquivalents of YlideTemperature (°C)Addition Time (min)Yield (%)
10.98801552
20.98808050
31.38012049

Data showing the influence of excess ylide on the reaction yield.[1]

Experimental Protocol: Corey-Chaykovsky Cyclopropanation and Hydrolysis

Materials:

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl crotonate

  • Potassium hydroxide (KOH), aqueous solution

  • Hydrochloric acid (HCl), 1.5 N

  • Isopropyl acetate

  • 15% aqueous NaCl solution

Procedure:

  • Ylide Formation: A slurry of trimethylsulfoxonium iodide (3.81 mol) in anhydrous DMSO (3 L) is prepared under a nitrogen atmosphere. Potassium tert-butoxide (3.64 mol) is added in one portion, leading to a slight exotherm. The mixture is stirred at 20 °C for 1 hour to ensure complete formation of the ylide.[1]

  • Cyclopropanation: The preformed ylide solution is added to a solution of ethyl crotonate in DMSO at a controlled temperature, typically between 80-95 °C.[1] The addition rate is managed to control the reaction exotherm and minimize the accumulation of the thermally unstable ylide.[1]

  • Hydrolysis: Upon completion of the cyclopropanation, the crude reaction mixture containing ethyl trans-2-methylcyclopropanecarboxylate is cooled to room temperature. An aqueous solution of potassium hydroxide is added to hydrolyze the ester. The hydrolysis is typically complete within 1 hour at room temperature.[1]

  • Work-up and Isolation: The reaction mixture is acidified with 1.5 N aqueous HCl, maintaining the temperature between 15 and 30 °C. The aqueous layer is then extracted multiple times with isopropyl acetate. The combined organic layers are washed with a 15% aqueous NaCl solution.[1]

  • Purification: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Experimental_Workflow A Ylide Formation (Trimethylsulfoxonium iodide + t-BuOK in DMSO) B Cyclopropanation (Ylide solution + Ethyl crotonate in DMSO at 80-95 °C) A->B C In-situ Hydrolysis (Aqueous KOH) B->C D Acidification (Aqueous HCl) C->D E Extraction (Isopropyl acetate) D->E F Washing (Aqueous NaCl) E->F G Solvent Removal F->G H Purification (Distillation) G->H I Final Product: This compound H->I

Caption: General experimental workflow for the synthesis of this compound.

Simmons-Smith Reaction

The Simmons-Smith reaction is another classic method for cyclopropanation, which involves the use of a carbenoid, typically iodomethylzinc iodide, generated from diiodomethane and a zinc-copper couple.[1] This method is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Reaction Pathway

The Simmons-Smith reagent reacts with an alkene in a concerted fashion to deliver a methylene group to the double bond.

Simmons_Smith cluster_reagents Reagents Alkene trans-Crotonic acid or ester derivative Product trans-2-Methylcyclopropanecarboxylic acid Alkene->Product + Reagent Simmons-Smith Reagent (ICH2ZnI) Reagent->Product +

Caption: Simmons-Smith reaction for the synthesis of this compound.

While a detailed, optimized protocol for the synthesis of this compound using the Simmons-Smith reaction was not found in the initial literature survey, the general procedure involves treating the corresponding unsaturated acid or ester with diiodomethane and a zinc-copper couple.

Samarium-Promoted Cyclopropanation

A more recent and highly stereospecific method involves the use of samarium and iodoform (CHI3) to generate a samarium carbenoid.[2] This approach has the advantage of directly cyclopropanating unmasked α,β-unsaturated carboxylic acids, thus avoiding protection and deprotection steps.[2] The reaction is reported to be completely stereospecific, with (E)-unsaturated acids yielding trans-cyclopropanecarboxylic acids.[2]

Key Features
  • Direct Conversion: No need for protecting the carboxylic acid group.[2]

  • High Stereospecificity: (E)-alkenes give trans-products and (Z)-alkenes give cis-products.[2]

  • Ultrasonic Activation: The use of ultrasound can enhance reaction efficiency.[2]

Other Synthetic Approaches

Other methods for cyclopropanation that could potentially be adapted for the synthesis of this compound include:

  • Catalytic Cyclopropanation with Diazo Compounds: Metal catalysts, often based on rhodium or copper, can catalyze the reaction of diazo compounds with alkenes to form cyclopropanes.[3]

  • Kulinkovich Reaction: This reaction can form cyclopropanols from esters and Grignard reagents in the presence of a titanium alkoxide, which could then be oxidized to the corresponding carboxylic acid.[3]

Conclusion

The synthesis of this compound can be achieved through several effective methods. The Corey-Chaykovsky reaction stands out as a well-documented and scalable approach, particularly suitable for industrial applications. The Simmons-Smith reaction offers a classic and reliable alternative, while newer methods like the samarium-promoted cyclopropanation provide elegant solutions for direct and stereospecific conversions. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program, including scale, cost, and desired purity. This guide provides the foundational knowledge for scientists and researchers to make informed decisions in the synthesis of this valuable pharmaceutical building block.

References

A Technical Guide to the Stereoselective Synthesis of trans-2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclopropanecarboxylic acid and its enantiomers are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The rigid cyclopropane ring imparts unique conformational constraints and metabolic stability to molecules, making it a desirable structural motif in drug design. The stereoselective synthesis of this compound, controlling both the relative (trans) and absolute stereochemistry of the two stereocenters, is a critical challenge. This technical guide provides an in-depth overview of the core methodologies for the stereoselective synthesis of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key synthetic strategies.

Core Synthetic Strategies

Several key strategies have been developed for the stereoselective synthesis of this compound, each with its own advantages and limitations. These methods can be broadly categorized as:

  • Diastereoselective Cyclopropanation: Employing reagents that intrinsically favor the formation of the trans isomer.

  • Catalytic Asymmetric Cyclopropanation: Utilizing chiral transition metal catalysts to induce enantioselectivity.

  • Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral moiety to direct the stereochemical outcome.

  • Chemoenzymatic Resolution: Using enzymes to selectively transform one enantiomer of a racemic mixture.

This guide will delve into the specifics of each of these approaches.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data for the key synthetic methods discussed in this guide, allowing for a clear comparison of their efficiency and stereoselectivity.

MethodSubstrateReagent/CatalystDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee)Yield (%)Reference
Corey-Chaykovsky ReactionEthyl crotonateDimethylsulfoxonium methylide (Corey's ylide)Predominantly transN/A (racemic)Up to 80[1]
Catalytic CyclopropanationCrotonatesChiral Copper-Schiff Base ComplexesHigh trans selectivityUp to 98.6%Good[2]
Catalytic CyclopropanationAcrylatesRh₂(S-TCPTAD)₄High trans selectivity91-98%Good[3]
Chiral AuxiliaryCrotonaldehyde(S)-N-propionyl-5,5-dimethyloxazolidin-2-one>95:5>95%75[4]
Chemoenzymatic ResolutionDimethyl 2-methylcyclopropane-1,1-dicarboxylatePig Liver Esterase (PLE)N/AEnantiomerically pure~36[5]
Samarium-Mediatedα,β-Unsaturated acidsSamarium/IodoformStereospecificN/A (racemic)Moderate to High[6]

Experimental Protocols

Diastereoselective Synthesis via Corey-Chaykovsky Reaction

This method provides a scalable route to racemic this compound through the reaction of an α,β-unsaturated ester with dimethylsulfoxonium methylide (Corey's ylide).[1] The reaction proceeds via a conjugate addition followed by intramolecular cyclization.

Experimental Protocol:

  • Preparation of Dimethylsulfoxonium Methylide (Corey's Ylide): To a stirred suspension of trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO (5 mL per mmol of the iodide) under a nitrogen atmosphere, add sodium hydride (1.0 eq, 60% dispersion in mineral oil). Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The resulting greyish solution is the ylide.

  • Cyclopropanation: To the prepared solution of Corey's ylide at room temperature, add a solution of ethyl crotonate (1.0 eq) in anhydrous THF (2 mL per mmol of ester) dropwise. A significant increase in yield can be obtained by adding the ylide to ethyl crotonate in DMSO at 80 °C under anhydrous conditions.[1]

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC), pour the reaction mixture into ice-water and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude ester is then hydrolyzed using standard procedures (e.g., refluxing with aqueous NaOH), followed by acidification and extraction to yield this compound.

Catalytic Asymmetric Cyclopropanation

Catalytic asymmetric cyclopropanation is a powerful method for the synthesis of enantiomerically enriched cyclopropanes. Chiral rhodium and copper catalysts are commonly employed for the decomposition of diazo compounds in the presence of an alkene.

Experimental Protocol (using a Chiral Rhodium Catalyst): [3]

  • Reaction Setup: To a solution of the chiral rhodium catalyst, such as Rh₂(S-TCPTAD)₄ (1 mol%), in a suitable solvent (e.g., dichloromethane) under an argon atmosphere, add the alkene substrate (e.g., tert-butyl acrylate, 1.0 eq).

  • Addition of Diazo Compound: Slowly add a solution of the diazoacetate (e.g., ethyl 2-phenyldiazoacetate, 1.2 eq) in the same solvent to the reaction mixture at the desired temperature (e.g., 25 °C) over a period of 4-6 hours using a syringe pump.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the enantiomerically enriched cyclopropane ester. Subsequent hydrolysis yields the desired carboxylic acid.

Chiral Auxiliary-Mediated Synthesis

This strategy utilizes a chiral auxiliary, such as an Evans oxazolidinone, to control the stereochemistry of the cyclopropanation reaction.[4][7] The auxiliary is later cleaved to provide the desired chiral product.

Experimental Protocol (Aldol-Cyclopropanation-Retro-Aldol Sequence): [4]

  • Aldol Reaction: To a solution of an N-acyl Evans auxiliary (e.g., (S)-N-propionyl-5,5-dimethyloxazolidin-2-one, 1.0 eq) in dry CH₂Cl₂ at 0 °C, add dibutylboron triflate (1.1 eq) followed by diisopropylethylamine (1.2 eq). After stirring for 30 minutes, cool the mixture to -78 °C and add crotonaldehyde (1.2 eq). Stir for 2 hours at -78 °C and then 1 hour at 0 °C. Quench the reaction with a pH 7 buffer and extract with CH₂Cl₂.

  • Directed Cyclopropanation: To a solution of the resulting syn-aldol adduct (1.0 eq) in dry CH₂Cl₂ at 0 °C, add diethylzinc (2.0 eq) followed by diiodomethane (2.0 eq). Stir the mixture for 4 hours at 0 °C. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Retro-Aldol Cleavage: To a solution of the cyclopropyl-aldol adduct (1.0 eq) in THF at -78 °C, add a solution of lithium aluminum hydride (1.5 eq) in THF. Stir for 1 hour at -78 °C. Quench the reaction with a saturated aqueous solution of Rochelle's salt. Extract the aqueous layer with diethyl ether and carefully remove the solvent to obtain the volatile 2-methylcyclopropane-1-carbaldehyde, which can be oxidized to the corresponding carboxylic acid.

Chemoenzymatic Synthesis

This approach utilizes the high stereoselectivity of enzymes to resolve a racemic mixture of a precursor to the desired chiral carboxylic acid. Pig liver esterase (PLE) is commonly used for the enantioselective hydrolysis of diesters.[5]

Experimental Protocol:

  • Enzymatic Hydrolysis: Prepare a biphasic system of a racemic diester precursor, such as dimethyl 2-methylcyclopropane-1,1-dicarboxylate (1.0 eq), in a mixture of cyclohexane and a phosphate buffer (pH 7-8). Add Pig Liver Esterase (PLE) to the mixture.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the hydrolysis of one of the ester groups using a pH-stat to maintain the pH. The reaction is typically stopped after 40-50% conversion.

  • Work-up and Purification: After the desired conversion is reached, acidify the aqueous layer and extract the chiral monoester with an organic solvent. The unreacted diester can be recovered from the organic layer. The enantiomerically enriched monoester can then be converted to the target this compound through further chemical transformations (e.g., decarboxylation).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Corey_Chaykovsky_Mechanism reagents Trimethylsulfonium iodide + Base ylide Dimethylsulfonium Methylide (Corey's Ylide) reagents->ylide Deprotonation intermediate Betaine Intermediate ylide->intermediate Conjugate Addition crotonate Ethyl Crotonate crotonate->intermediate Conjugate Addition product_ester Ethyl trans-2-Methylcyclopropanecarboxylate intermediate->product_ester Intramolecular SN2 Cyclization hydrolysis Hydrolysis product_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Mechanism of the Corey-Chaykovsky reaction for trans-cyclopropanation.

Asymmetric_Catalysis_Workflow start Start catalyst Chiral Catalyst (e.g., Rhodium or Copper complex) start->catalyst alkene Alkene Substrate (e.g., Crotonate) start->alkene diazo Diazo Compound (e.g., Diazoacetate) start->diazo reaction Catalytic Cyclopropanation catalyst->reaction alkene->reaction diazo->reaction product_ester Enantiomerically Enriched Cyclopropane Ester reaction->product_ester hydrolysis Hydrolysis product_ester->hydrolysis final_product Enantiopure Carboxylic Acid hydrolysis->final_product purification Purification final_product->purification

Caption: Workflow for catalytic asymmetric cyclopropanation.

Chiral_Auxiliary_Strategy start Chiral Auxiliary (e.g., Evans Oxazolidinone) acylate Acylation start->acylate acyl_aux N-Acyl Auxiliary acylate->acyl_aux aldol Diastereoselective Aldol Reaction with Crotonaldehyde acyl_aux->aldol aldol_adduct Syn-Aldol Adduct aldol->aldol_adduct cyclopropanation Directed Cyclopropanation aldol_adduct->cyclopropanation cyclopropyl_adduct Cyclopropyl-Aldol Adduct cyclopropanation->cyclopropyl_adduct cleavage Auxiliary Cleavage (Retro-Aldol) cyclopropyl_adduct->cleavage aldehyde Enantiopure Cyclopropanecarbaldehyde cleavage->aldehyde oxidation Oxidation aldehyde->oxidation final_product Enantiopure Carboxylic Acid oxidation->final_product

Caption: Chiral auxiliary-mediated synthesis via an aldol-cyclopropanation-retro-aldol sequence.

Conclusion

The stereoselective synthesis of this compound is a well-explored area of research with several robust and reliable methods available to synthetic chemists. The choice of a particular method depends on factors such as the desired scale of the synthesis, the required level of stereocontrol (diastereoselectivity vs. enantioselectivity), and the availability of starting materials and reagents. The Corey-Chaykovsky reaction offers a straightforward approach to the racemic trans isomer, while catalytic asymmetric methods and chiral auxiliary-based strategies provide access to enantiomerically pure products with high levels of stereocontrol. Chemoenzymatic resolutions present an alternative route to enantiopure materials, leveraging the inherent selectivity of biological catalysts. This guide provides a comprehensive overview of these key methodologies to aid researchers and professionals in the selection and implementation of the most suitable synthetic route for their specific needs.

References

An In-depth Technical Guide to trans-2-Methylcyclopropanecarboxylic Acid: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclopropanecarboxylic acid is a fascinating molecule that has garnered interest within the scientific community due to its unique structural features and potential applications in medicinal chemistry and organic synthesis. The strained cyclopropane ring, coupled with the carboxylic acid functionality, imparts distinct physical and chemical properties that make it a valuable building block for the development of novel compounds. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its potential biological interactions.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Physical Properties
PropertyValueSource
Molecular Formula C₅H₈O₂[1][2]
Molecular Weight 100.12 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 95-96 °C at 14 Torr[3]
Density 1.171 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.88 ± 0.11 (Predicted)[3]
CAS Number 6202-94-4[1]
Chemical Identifiers
Identifier TypeIdentifierSource
IUPAC Name This compound[1]
InChI InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m1/s1[1]
InChIKey AYEGPMGNMOIHDL-VOTSOKGWSA-N[1]
SMILES C[C@H]1C[C@H]1C(=O)O[1]

Experimental Protocols

Synthesis of this compound

A scalable and stereoselective synthesis of this compound can be achieved via the cyclopropanation of ethyl crotonate using Corey's ylide (dimethylsulfoxonium methylide).[4]

Materials:

  • Trimethylsulfoxonium iodide or chloride

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl crotonate

  • Aqueous potassium hydroxide

  • Hydrochloric acid

  • Extraction solvent (e.g., MTBE, toluene, or isopropyl acetate)

Procedure:

  • Preparation of Corey's Ylide: In a suitable reaction vessel under an inert atmosphere, prepare dimethylsulfoxonium methylide by reacting trimethylsulfoxonium iodide or chloride with a base like potassium tert-butoxide in anhydrous DMSO.[4]

  • Cyclopropanation Reaction: In a separate vessel, dissolve ethyl crotonate in anhydrous DMSO. For optimal yield and stereoselectivity, the solution of Corey's ylide is added to the ethyl crotonate solution at 80 °C under anhydrous conditions.[4] The slow addition of the ylide helps to control the exotherm of the reaction.[4]

  • Hydrolysis: Upon completion of the cyclopropanation, the resulting ethyl trans-2-methylcyclopropanecarboxylate is hydrolyzed directly in the DMSO solution by adding aqueous potassium hydroxide. The hydrolysis is typically complete within one hour at room temperature.[4]

  • Work-up and Isolation: After hydrolysis, the reaction mixture is acidified with hydrochloric acid. The product, this compound, is then extracted from the aqueous solution using a suitable organic solvent such as MTBE, toluene, or isopropyl acetate.[4] The organic extracts are combined, dried over an appropriate drying agent, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude acid can be further purified by distillation under reduced pressure.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals for the trans isomer are expected for the methyl group, the cyclopropane ring protons, and the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound include a broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Potential Biological Interaction: A Generalized Enzyme Inhibition Workflow

While a specific signaling pathway for this compound is not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules, including enzyme inhibitors. The following diagram illustrates a generalized workflow for investigating the potential of this compound as an enzyme inhibitor. This is a logical representation of an experimental approach rather than a depiction of a known biological pathway.

Enzyme_Inhibition_Workflow Generalized Enzyme Inhibition Workflow cluster_screening Initial Screening cluster_characterization Inhibition Characterization cluster_optimization Lead Optimization Target_Selection Target Enzyme Selection Primary_Assay Primary Inhibition Assay Target_Selection->Primary_Assay Compound This compound Compound->Primary_Assay Dose_Response Dose-Response Curve (IC50 Determination) Primary_Assay->Dose_Response Active Hit Mechanism_Study Mechanism of Action Study (e.g., Competitive, Non-competitive) Dose_Response->Mechanism_Study SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_Study->SAR_Studies Analog_Synthesis Analog Synthesis SAR_Studies->Analog_Synthesis Analog_Synthesis->Primary_Assay Iterative Improvement

Caption: Generalized workflow for assessing enzyme inhibition.

Synthesis and Purification Workflow

The following diagram outlines the key stages in the synthesis and purification of this compound.

Synthesis_Purification_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Ethyl Crotonate + Corey's Ylide Cyclopropanation Cyclopropanation Reaction (DMSO, 80°C) Reactants->Cyclopropanation Hydrolysis Alkaline Hydrolysis (KOH) Cyclopropanation->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Solvent Extraction (e.g., Isopropyl Acetate) Acidification->Extraction Drying_Evaporation Drying and Solvent Removal Extraction->Drying_Evaporation Distillation Vacuum Distillation Drying_Evaporation->Distillation Crude Product Final_Product Pure trans-2-Methyl- cyclopropanecarboxylic acid Distillation->Final_Product

Caption: Key stages in the synthesis and purification process.

Conclusion

This compound presents a unique combination of a strained ring system and a versatile functional group, making it a compound of significant interest for synthetic and medicinal chemists. This guide has provided a detailed overview of its core physical and chemical properties, along with established protocols for its synthesis and characterization. The provided workflows offer a visual representation of the key experimental and conceptual stages involved in working with this molecule. Further research into the specific biological activities of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

Technical Guide: trans-2-Methylcyclopropanecarboxylic Acid in the Development of β-Secretase (BACE1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclopropanecarboxylic acid, a key synthetic intermediate, has garnered significant attention in medicinal chemistry. Its rigid cyclopropane scaffold provides a valuable structural motif for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of this compound, focusing on its synthesis and its application in the development of inhibitors for β-secretase (BACE1), a primary therapeutic target in Alzheimer's disease.

CAS Number: 6202-94-4

Scalable Synthesis of this compound

A robust and scalable process for the synthesis of this compound has been developed, centering on the stereoselective cyclopropanation of ethyl crotonate. This method utilizes dimethylsulfoxonium methylide, commonly known as Corey's ylide.

Experimental Protocol: Synthesis via Corey's Ylide

This process involves the reaction of ethyl crotonate with Corey's ylide. To enhance yield and ensure safety on a larger scale, a process involving the slow addition of a pre-formed ylide solution to ethyl crotonate at an elevated temperature is employed.

Materials:

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl crotonate

  • Naphthalene (internal standard)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Ylide Preparation: A solution of Corey's ylide is prepared by reacting trimethylsulfoxonium iodide with a suitable base, such as potassium tert-butoxide, in anhydrous DMSO. This solution is kept at room temperature to prevent thermal decomposition.

  • Reaction Setup: A solution of trans-ethyl crotonate in anhydrous DMSO, containing a catalytic amount of naphthalene as an internal standard, is heated to 80-95 °C in a reaction vessel.

  • Cyclopropanation: The prepared cold and anhydrous solution of Corey's ylide is added slowly to the heated ethyl crotonate solution. The slow addition rate is crucial for controlling the exothermic nature of the reaction and preventing the accumulation of the thermally unstable ylide.

  • Hydrolysis: Upon completion of the reaction, the resulting ethyl trans-2-methylcyclopropanecarboxylate is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with an aqueous solution of sodium hydroxide.

  • Work-up and Isolation: After hydrolysis, the reaction mixture is cooled and acidified with hydrochloric acid. The product, this compound, is then extracted with a suitable organic solvent, dried, and purified.

Experimental Workflow

G reagents Trimethylsulfoxonium Iodide + Potassium tert-butoxide in DMSO ylide Corey's Ylide Solution (Dimethylsulfoxonium methylide) reagents->ylide Formation reaction Cyclopropanation Reaction (Slow Addition) ylide->reaction crotonate trans-Ethyl Crotonate in DMSO (80-95 °C) crotonate->reaction ester Ethyl trans-2-Methylcyclopropanecarboxylate reaction->ester hydrolysis Hydrolysis (NaOH, H2O, Heat) ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction Extraction & Purification acidification->extraction product This compound extraction->product

Synthesis of this compound.

Application in the Synthesis of BACE1 Inhibitors

This compound serves as a crucial building block in the synthesis of a series of potent 2,6-diamino-isonicotinamide inhibitors of BACE1. These inhibitors are designed to target the enzyme implicated in the production of β-amyloid peptides, which are central to the pathology of Alzheimer's disease.

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is a key enzyme in the amyloidogenic pathway. It initiates the cleavage of the amyloid precursor protein (APP), a process that ultimately leads to the formation of β-amyloid (Aβ) peptides. These peptides can aggregate to form plaques in the brain, a hallmark of Alzheimer's disease. Inhibition of BACE1 is therefore a primary strategy to reduce Aβ production.

G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb cleavage C99 C99 fragment (membrane-bound) APP->C99 cleavage BACE1 β-Secretase (BACE1) BACE1->APP gamma_secretase γ-Secretase Ab β-Amyloid (Aβ) Peptides C99->Ab cleavage by γ-secretase plaques Amyloid Plaques Ab->plaques aggregation AD Alzheimer's Disease Pathogenesis plaques->AD inhibitor Isonicotinamide Inhibitor (derived from trans-2-Methyl- cyclopropanecarboxylic acid) inhibitor->BACE1 inhibition

BACE1's role in the amyloidogenic pathway.

Synthesis of 2,6-Diamino-isonicotinamide BACE1 Inhibitors

The synthesis of these inhibitors involves the coupling of this compound with a substituted 2,6-diaminopyridine core, followed by further modifications to introduce an amine transition-state isostere.

Experimental Protocol: General Synthesis of an Isonicotinamide BACE1 Inhibitor

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • Substituted 2,6-diaminopyridine derivative

  • Coupling agents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., Diisopropylethylamine)

  • Appropriate solvents (e.g., Dichloromethane, Dimethylformamide)

  • Starting materials for the amine transition-state isostere

Procedure:

  • Acid Chloride Formation: this compound is converted to its corresponding acid chloride by reaction with thionyl chloride or oxalyl chloride.

  • Amide Coupling: The acid chloride is then reacted with a suitably substituted 2,6-diaminopyridine derivative in the presence of a non-nucleophilic base to form the amide bond.

  • Further Elaboration: The resulting intermediate undergoes a series of reactions to introduce the amine transition-state isostere, which is crucial for potent BACE1 inhibition. The specific steps for this elaboration depend on the desired final structure of the inhibitor.

  • Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization.

Quantitative Data: Structure-Activity Relationship (SAR) of Isonicotinamide BACE1 Inhibitors

The following table summarizes the in vitro and cellular potency of a selection of 2,6-diamino-isonicotinamide BACE1 inhibitors derived from this compound.

Compound IDR GroupBACE1 Ki (nM)Cell IC50 (nM)
1 H1549
2 3-F6.466
3 4-F22130
4 3-Cl4.955
5 4-Cl18110

Conclusion

This compound is a valuable and readily accessible synthetic building block. Its application in the synthesis of potent isonicotinamide-based BACE1 inhibitors highlights its importance in the development of potential therapeutics for Alzheimer's disease. The detailed synthetic protocols and structure-activity relationship data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.

A Technical Guide to trans-2-Methylcyclopropanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclopropanecarboxylic acid is a substituted cyclopropane derivative that has garnered significant interest in the field of medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutic agents. The IUPAC name for the specific enantiomer commonly used is trans-(1S,2S)-2-methylcyclopropane-1-carboxylic acid [1]. However, it is also frequently referred to more generally as This compound . This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its scalable synthesis, and a discussion of its primary application as a key building block in the development of β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-methylcyclopropanecarboxylic acid (mixture of isomers) is presented below. It is important to note that some properties may vary slightly for the pure trans-isomer.

PropertyValueReference
Molecular Formula C₅H₈O₂[1][2][3]
Molecular Weight 100.12 g/mol [1][2][4]
CAS Number 29555-02-0 (mixture of cis/trans)[2][3][4]
Appearance Liquid[4]
Boiling Point 190-191 °C at 745 mmHg[4]
Density 1.027 g/mL at 25 °C[4]
Refractive Index n20/D 1.439[4]
Flash Point 87 °C (closed cup)[4]

Scalable Synthesis of this compound

A robust and scalable process for the synthesis of this compound has been developed, primarily involving the stereoselective cyclopropanation of an α,β-unsaturated ester followed by hydrolysis. The Corey-Chaykovsky reaction, utilizing a sulfur ylide, is a commonly employed method.[5]

Experimental Protocol: Stereoselective Cyclopropanation and Hydrolysis

This protocol is based on the scalable synthesis of this compound from ethyl crotonate.

Materials:

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl crotonate (trans-isomer)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Isopropyl acetate

  • Deionized water

Procedure:

  • Preparation of Dimethylsulfoxonium Methylide (Corey's Ylide):

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add trimethylsulfoxonium iodide.

    • Under a nitrogen atmosphere, add anhydrous DMSO to the flask.

    • Cool the suspension to the desired temperature (e.g., 15-20 °C) using an ice bath.

    • Slowly add potassium tert-butoxide portion-wise, ensuring the temperature does not exceed 25 °C.

    • Stir the resulting milky white suspension for 1-2 hours at room temperature to ensure complete formation of the ylide.

  • Cyclopropanation Reaction:

    • In a separate reaction vessel, dissolve ethyl crotonate in anhydrous DMSO.

    • Heat the ethyl crotonate solution to 80-95 °C.[5]

    • Slowly add the pre-formed, cold solution of dimethylsulfoxonium methylide to the hot ethyl crotonate solution over a period of 2-4 hours. The slow addition is crucial to control the exotherm and minimize the accumulation of the thermally unstable ylide.[5]

    • After the addition is complete, maintain the reaction mixture at 80-95 °C for an additional 1-2 hours to ensure complete conversion.

    • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).

  • Hydrolysis of the Ester:

    • Cool the reaction mixture to room temperature.

    • Slowly add an aqueous solution of potassium hydroxide (KOH) to the crude reaction mixture.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the complete hydrolysis of the ethyl ester to the corresponding carboxylate salt.[5]

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2.

    • Extract the aqueous layer with isopropyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Application in Drug Development: BACE1 Inhibitors for Alzheimer's Disease

A primary application of this compound in drug development is as a key structural motif in the synthesis of β-secretase (BACE1) inhibitors. BACE1 is a prime therapeutic target for Alzheimer's disease.

The Amyloid Cascade Hypothesis and the Role of BACE1

The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides in the brain is a central event in the pathogenesis of Alzheimer's disease.[6][7][8] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[6][7][9]

The workflow for Aβ production is as follows:

  • BACE1 first cleaves APP, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[6][7]

  • The C99 fragment is then cleaved by γ-secretase, releasing the Aβ peptide.[6][7]

Inhibition of BACE1 is therefore a key strategy to prevent the initial step of Aβ production and is a major focus of Alzheimer's disease drug discovery efforts.[6][10][11]

Role of this compound in BACE1 Inhibitors

The rigid cyclopropane ring of this compound serves as a valuable bioisostere in the design of BACE1 inhibitors. It can mimic the transition state of the APP cleavage reaction, allowing for potent and selective binding to the active site of the BACE1 enzyme.[7] Its three-dimensional structure allows for precise positioning of key functional groups to interact with the amino acid residues in the BACE1 active site, thereby blocking its enzymatic activity.

Below is a diagram illustrating the amyloid precursor protein (APP) processing pathway and the role of BACE1 inhibitors.

BACE1_Pathway cluster_cleavage1 APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage Ab Amyloid-β (Aβ) Plaque Formation C99->Ab γ-secretase cleavage BACE1 β-secretase (BACE1) gSecretase γ-secretase Inhibitor BACE1 Inhibitor (derived from trans-2-Methyl- cyclopropanecarboxylic acid) Inhibitor->BACE1 Inhibition

Caption: Amyloid-β production pathway and the inhibitory action of BACE1 inhibitors.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and rigid structure make it an ideal component for the design of potent and selective enzyme inhibitors. The scalable synthesis of this compound allows for its production in quantities suitable for drug development programs. As research into treatments for neurodegenerative diseases like Alzheimer's continues, the demand for chiral building blocks such as this compound is likely to increase, highlighting its importance in the future of medicinal chemistry.

References

An In-depth Technical Guide to trans-2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-2-Methylcyclopropanecarboxylic acid, a significant molecule in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a colorless liquid. Its fundamental properties are summarized in the table below, providing a quantitative look at its key characteristics.

PropertyValueReference
Molecular Weight 100.12 g/mol [1][2]
Molecular Formula C₅H₈O₂[1][2]
Density 1.027 g/mL at 25 °C
Boiling Point 190-191 °C at 745 mmHg
Refractive Index n20/D 1.439
CAS Number 6202-94-4[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The two most prominent approaches are Corey's cyclopropanation and the Simmons-Smith reaction.[3]

2.1. Corey's Cyclopropanation

A scalable and stereoselective process for synthesizing this compound involves the reaction of ethyl crotonate with dimethylsulfoxonium methylide, also known as Corey's ylide.[3] This method is often preferred for electron-poor olefins.[3]

Experimental Protocol:

  • Preparation of Corey's Ylide: Dimethylsulfoxonium methylide is prepared from trimethylsulfoxonium iodide or chloride and a base in a solvent like DMSO or THF at or below room temperature.[3]

  • Cyclopropanation: The prepared ylide is then added to ethyl crotonate in DMSO at a temperature of 80 °C under anhydrous conditions.[3] A design of experiment (DoE) can be utilized to optimize reaction parameters for higher yields.[3]

  • Hydrolysis: The resulting ethyl trans-2-methylcyclopropane carboxylate can be directly hydrolyzed by adding aqueous potassium hydroxide to the crude DMSO solution. This reaction is typically complete within one hour at room temperature.[3]

  • Extraction: Following hydrolysis, the solution is acidified with HCl, and the final product, this compound, is extracted using a suitable solvent such as MTBE, toluene, or isopropyl acetate.[3]

G reagent1 Trimethylsulfoxonium iodide/chloride + Base intermediate1 Dimethylsulfoxonium methylide (Corey's ylide) reagent1->intermediate1  Preparation reagent2 Ethyl Crotonate intermediate2 Ethyl trans-2-methylcyclopropane carboxylate reagent2->intermediate2 intermediate1->intermediate2  Cyclopropanation  (DMSO, 80°C) hydrolysis Aqueous KOH, then HCl intermediate2->hydrolysis product trans-2-Methylcyclopropanecarboxylic acid hydrolysis->product  Hydrolysis &  Acidification

Corey's Ylide Synthesis Workflow

2.2. Simmons-Smith Reaction

An alternative method for the synthesis of cyclopropanes is the Simmons-Smith reaction.[3] This procedure involves treating an olefin with diiodomethane (CH₂I₂) and a zinc-copper couple.[3]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Mass spectrometry and infrared spectroscopy are commonly employed.

Spectroscopic DataDescription
Mass Spectrum (Electron Ionization) Provides information on the fragmentation pattern and molecular weight of the compound.
Infrared (IR) Spectrum Shows characteristic absorption bands for the carboxylic acid functional group (O-H and C=O stretching).

Applications in Drug Development

The 2-substituted-cyclopropanecarboxylic acid structure is a valuable pharmacophore found in several biologically important compounds.[3] The inclusion of a cyclopropane ring in a molecule can significantly impact its pharmacological properties.

Cyclopropane rings are often incorporated into drug candidates to:

  • Improve Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation.

  • Enhance Potency: The rigid structure of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to stronger interactions with its biological target.

  • Increase Cell Permeability: Cyclopropanes can help drug molecules cross cellular membranes more effectively.[4]

The unique triangular structure of cyclopropanes, composed of three carbon atoms, imparts significant ring strain.[4] This inherent strain contributes to their unique reactivity and utility in medicinal chemistry. The development of novel synthetic methods to create cyclopropanes is an active area of research with the potential to lead to new therapeutic agents.[4]

G cluster_0 Drug Candidate Modification cluster_1 Improved Pharmacokinetics cluster_2 Therapeutic Outcome lead Lead Compound cpa Introduction of Cyclopropane Moiety lead->cpa drug Modified Drug Candidate cpa->drug prop1 Increased Metabolic Stability drug->prop1  Leads to prop2 Enhanced Potency drug->prop2  Leads to prop3 Improved Cell Permeability drug->prop3  Leads to outcome Effective Therapeutic Agent prop2->outcome  Contributes to

Role of Cyclopropanes in Drug Discovery

References

An In-depth Technical Guide to trans-2-Methylcyclopropanecarboxylic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-2-Methylcyclopropanecarboxylic acid, a key structural motif in medicinal chemistry. The document delves into its historical discovery, details various synthetic methodologies with experimental protocols, presents key quantitative data, and explores its applications in drug development.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, has emerged as a "privileged" structural element in modern drug discovery. Its inherent ring strain imparts unique conformational rigidity and electronic properties, which medicinal chemists leverage to enhance the pharmacological profiles of drug candidates. The incorporation of a cyclopropyl group can lead to improved metabolic stability, increased potency, and better control over molecular conformation, thereby optimizing interactions with biological targets. This compound, as a substituted derivative, offers a valuable building block for introducing these desirable characteristics into novel therapeutics.

Historical Perspective: From Cyclopropane's Discovery to its Methylated Carboxylic Acid Derivative

The journey of cyclopropane chemistry began in 1881 with the first synthesis of the parent cyclopropane by August Freund. His method involved the intramolecular Wurtz reaction of 1,3-dibromopropane with sodium. This foundational discovery paved the way for the exploration of a new class of cyclic compounds.

While the exact first synthesis of this compound is not prominently documented in a single seminal publication, its development is intrinsically linked to the broader advancements in cyclopropane synthesis throughout the 20th century. Early work by chemists like N. J. Demjanow and Gustavson on cyclopropane ring formations laid the groundwork. The development of stereoselective cyclopropanation reactions, such as those described in subsequent sections, were pivotal for the targeted synthesis of specific isomers like the trans-2-methyl derivative. A notable early contribution to the synthesis of substituted cyclopropanecarboxylic acids was made by Julia et al. in 1960, which included methodologies applicable to the synthesis of 2-methylcyclopropanecarboxylic acid derivatives.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound, with the choice of method often depending on the desired scale, stereoselectivity, and available starting materials.

Corey-Chaykovsky Reaction

A widely employed method for the synthesis of this compound involves the Corey-Chaykovsky reaction. This reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide (Corey's ylide), to achieve the cyclopropanation of an α,β-unsaturated ester, such as ethyl crotonate. The reaction proceeds with high stereoselectivity, affording the trans isomer as the major product.

Experimental Protocol: Scalable Synthesis via Corey-Chaykovsky Reaction [1]

  • Ylide Preparation: Trimethylsulfoxonium iodide is reacted with a strong base, such as sodium hydride, in an anhydrous solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at or below room temperature to generate dimethylsulfoxonium methylide in situ.

  • Cyclopropanation: A solution of the preformed ylide is added slowly to a solution of trans-ethyl crotonate in DMSO at an elevated temperature (e.g., 80-95 °C) under anhydrous conditions. The slow addition is crucial for controlling the exothermic reaction and preventing the accumulation of the thermally unstable ylide.

  • Hydrolysis and Work-up: Following the completion of the cyclopropanation, the resulting ethyl trans-2-methylcyclopropanecarboxylate is hydrolyzed directly by the addition of aqueous potassium hydroxide to the reaction mixture. After stirring for approximately one hour at room temperature, the solution is acidified with hydrochloric acid. The product, this compound, is then extracted with a suitable organic solvent such as methyl tert-butyl ether (MTBE) or isopropyl acetate. The organic extracts are combined, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation.

Simmons-Smith Reaction

The Simmons-Smith reaction is another classic method for cyclopropanation. It involves the reaction of an alkene with an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple. While a versatile method, its application to electron-poor olefins like α,β-unsaturated esters can be less efficient than the Corey-Chaykovsky reaction.

Horner-Wadsworth-Emmons Reaction

A highly efficient and diastereoselective synthesis of (R,R)-2-methylcyclopropanecarboxylic acid has been reported utilizing a Horner-Wadsworth-Emmons type reaction. This method involves the reaction of commercially available (S)-propylene oxide with the anion of triethylphosphonoacetate (TEPA).

Experimental Protocol: Asymmetric Synthesis via Horner-Wadsworth-Emmons Reaction [2]

  • Anion Formation: Triethylphosphonoacetate is deprotonated using a strong base, such as hexyllithium (HexLi), in a solvent like 2-methyltetrahydrofuran (MeTHF) at low temperatures.

  • Cyclopropanation: (S)-propylene oxide is then added to the solution of the TEPA anion. The reaction mixture is heated, for instance, to 150 °C, to effect the cyclopropanation.

  • Work-up and Isolation: After the reaction is complete, the mixture is worked up to hydrolyze the ester and isolate the crude (R,R)-2-methylcyclopropanecarboxylic acid. This method has been shown to produce the desired product in high yield (85-90%) and with excellent trans selectivity (>98%).

Quantitative Data

This section summarizes key physical and spectroscopic data for this compound.

Physical Properties
PropertyValueReference
Molecular FormulaC₅H₈O₂--INVALID-LINK--
Molecular Weight100.12 g/mol --INVALID-LINK--
Boiling Point190-191 °C at 745 mmHg--INVALID-LINK--
Density1.027 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D)1.439--INVALID-LINK--
Spectroscopic Data
TechniqueDataReference
¹H NMR Spectra available--INVALID-LINK--
¹³C NMR Spectra available--INVALID-LINK--
IR Spectroscopy Spectra available--INVALID-LINK--, --INVALID-LINK--
Mass Spectrometry Mass spectrum available--INVALID-LINK--

Visualizations of Key Pathways

Synthetic Pathway: Corey-Chaykovsky Reaction

Corey_Chaykovsky_Synthesis cluster_ylide Ylide Formation cluster_cyclopropanation Cyclopropanation and Hydrolysis Trimethylsulfoxonium_iodide Trimethylsulfoxonium iodide Coreys_ylide Dimethylsulfoxonium methylide (Corey's ylide) Trimethylsulfoxonium_iodide->Coreys_ylide Deprotonation Base Base (e.g., NaH) in DMSO/THF Ethyl_crotonate trans-Ethyl crotonate Cyclopropane_ester Ethyl trans-2-methyl- cyclopropanecarboxylate Ethyl_crotonate->Cyclopropane_ester 1. Corey's ylide, DMSO, 80-95°C Final_product trans-2-Methylcyclopropane- carboxylic acid Cyclopropane_ester->Final_product 2. KOH(aq) 3. H⁺

Caption: Synthesis of this compound via the Corey-Chaykovsky reaction.

Logical Relationship: Role in Drug Design

Drug_Design_Logic Lead_Compound Lead Compound (e.g., with gem-dimethyl group) Bioisosteric_Replacement Bioisosteric Replacement Lead_Compound->Bioisosteric_Replacement Cyclopropyl_Moiety Incorporate trans-2-Methyl- cyclopropyl Group Bioisosteric_Replacement->Cyclopropyl_Moiety Improved_Properties Improved Pharmacological Properties Cyclopropyl_Moiety->Improved_Properties Metabolic_Stability Increased Metabolic Stability Improved_Properties->Metabolic_Stability Potency Enhanced Potency Improved_Properties->Potency Conformational_Rigidity Optimal Conformational Rigidity Improved_Properties->Conformational_Rigidity Reduced_Off_Target Reduced Off-Target Effects Improved_Properties->Reduced_Off_Target

Caption: The strategic role of the trans-2-methylcyclopropyl group in drug design.

Applications in Drug Development

The trans-2-methylcyclopropyl group is an important pharmacophore found in a number of biologically active compounds. Its incorporation into a molecule can significantly enhance its drug-like properties.

Bioisosterism and Metabolic Stability

One of the key applications of the cyclopropyl group in medicinal chemistry is as a bioisostere for other chemical groups, most notably the gem-dimethyl group. This substitution can maintain or improve biological activity while altering physicochemical properties. The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in aliphatic chains. This increased metabolic stability can lead to a longer in vivo half-life of a drug, potentially allowing for less frequent dosing. For instance, replacing a metabolically vulnerable isopropyl group with a cyclopropyl moiety is a common strategy to block oxidative metabolism.

Conformational Constraint and Potency

The rigid nature of the cyclopropane ring restricts the conformational freedom of a molecule. This can be advantageous in drug design as it can lock the molecule into a bioactive conformation that binds more effectively to its target receptor or enzyme. This pre-organization for binding can lead to an increase in potency and selectivity, thereby reducing the likelihood of off-target effects.

Examples in Drug Discovery

While specific blockbuster drugs containing the this compound moiety are not widespread, the trans-2-substituted cyclopropylamine and related structures are found in various investigational and approved drugs. For example, the hallucinogen analogue trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine has been studied, and modifications to its cyclopropyl ring have been explored to modulate its activity. More broadly, numerous drugs containing a cyclopropyl ring have been approved by the FDA, highlighting the importance of this structural motif in pharmaceuticals. Examples include the antibiotic Ciprofloxacin and the antiviral drug Nirmatrelvir (a key component of Paxlovid), which contains a gem-dimethylcyclopropylproline unit. The principles of using the cyclopropyl group to enhance metabolic stability and potency are directly applicable to derivatives like this compound.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its historical development is rooted in the fundamental advancements of cyclopropane synthesis. Modern synthetic methods, such as the Corey-Chaykovsky and Horner-Wadsworth-Emmons reactions, provide efficient and stereoselective access to this important compound. For drug development professionals, the incorporation of the trans-2-methylcyclopropyl moiety offers a powerful strategy to enhance the metabolic stability, potency, and selectivity of drug candidates. As the demand for more effective and safer therapeutics continues to grow, the strategic use of such well-defined structural motifs will remain a cornerstone of successful drug discovery.

References

Key Intermediates in the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclopropanecarboxylic acid is a valuable building block in medicinal chemistry, appearing as a key structural motif in several pharmaceutical agents. Its rigid, three-membered ring system imparts unique conformational constraints and metabolic stability to drug candidates. This technical guide provides an in-depth exploration of the core intermediates and synthetic pathways leading to this important molecule, focusing on two prominent methods: the Corey-Chaykovsky reaction and the Simmons-Smith reaction. Detailed experimental protocols, quantitative data, and process logic are presented to aid researchers in the efficient synthesis of this compound.

Key Synthetic Pathways and Intermediates

The synthesis of this compound primarily proceeds through the formation of a cyclopropane ring, followed by functional group manipulation. The two most common strategies involve the cyclopropanation of a C4 alkene precursor. The key intermediates in these pathways are the ethyl ester of the target acid, ethyl trans-2-methylcyclopropanecarboxylate, and the corresponding alcohol, (trans-2-methylcyclopropyl)methanol.

Corey-Chaykovsky Reaction Route

This approach involves the reaction of an α,β-unsaturated ester, ethyl crotonate, with a sulfur ylide, typically dimethylsulfoxonium methylide (Corey's ylide). This method is favored for its stereoselectivity, yielding the desired trans isomer. A subsequent hydrolysis step affords the final carboxylic acid.

A Ethyl Crotonate C Ethyl trans-2-Methylcyclopropanecarboxylate A->C Cyclopropanation B Dimethylsulfoxonium Methylide (Corey's Ylide) B->C D This compound C->D Hydrolysis

Corey-Chaykovsky reaction pathway.

This ester is the direct product of the cyclopropanation reaction and the immediate precursor to the final acid.

Simmons-Smith Reaction Route

The Simmons-Smith reaction offers an alternative pathway, typically involving the cyclopropanation of an allylic alcohol, such as crotyl alcohol, using a carbenoid species generated from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification). The resulting cyclopropylmethanol is then oxidized to the target carboxylic acid.

A Crotyl Alcohol C (trans-2-Methylcyclopropyl)methanol A->C Cyclopropanation B Diiodomethane & Zn/Cu (Simmons-Smith Reagent) B->C D This compound C->D Oxidation

Simmons-Smith reaction pathway.

This alcohol is the primary product of the Simmons-Smith cyclopropanation of crotyl alcohol and serves as the precursor to the final acid via oxidation.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the synthesis of this compound.

Table 1: Corey-Chaykovsky Cyclopropanation of Ethyl Crotonate [1]

ParameterValue
Reactants Ethyl crotonate, Dimethylsulfoxonium methylide
Solvent DMSO
Base for Ylide Formation Potassium tert-butoxide (t-BuOK) or Potassium Hydroxide (KOH)
Reaction Temperature 80-95 °C
Addition Time of Ylide 15 - 120 minutes
Yield of Ethyl trans-2-Methylcyclopropanecarboxylate 42 - 56%
trans Selectivity >98%

Table 2: Hydrolysis of Ethyl trans-2-Methylcyclopropanecarboxylate [1]

ParameterValue
Reactant Ethyl trans-2-methylcyclopropanecarboxylate
Reagent Aqueous Potassium Hydroxide (KOH)
Solvent DMSO (from previous step)
Reaction Temperature Room Temperature
Reaction Time 1 hour
Overall Yield of this compound 48% (from ethyl crotonate)

Experimental Protocols

Protocol 1: Synthesis of Ethyl trans-2-Methylcyclopropanecarboxylate via Corey-Chaykovsky Reaction[1]

Materials:

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl crotonate

  • Naphthalene (internal standard, optional)

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve trimethylsulfoxonium iodide (1.05 eq) in anhydrous DMSO. To this solution, add potassium tert-butoxide (1.0 eq) portion-wise, maintaining the temperature below 25 °C. Stir the resulting mixture for 1 hour at room temperature to form the dimethylsulfoxonium methylide (Corey's ylide).

  • Cyclopropanation: In a separate reactor, prepare a solution of ethyl crotonate (1.0 eq) in anhydrous DMSO. Heat this solution to 80-95 °C.

  • Slowly add the pre-formed ylide solution to the hot ethyl crotonate solution over a period of 40 minutes. Maintain the reaction temperature between 80-95 °C during the addition.

  • After the addition is complete, stir the reaction mixture at the same temperature for an additional 30 minutes.

  • Monitor the reaction progress by GC or NMR.

Protocol 2: Telescoped Synthesis and Hydrolysis to this compound[1]

Procedure:

  • Following the completion of the cyclopropanation reaction as described in Protocol 1, cool the reaction mixture to room temperature.

  • Slowly add an aqueous solution of potassium hydroxide (2.0 eq) to the crude reaction mixture containing ethyl trans-2-methylcyclopropanecarboxylate.

  • Stir the mixture at room temperature for 1 hour to effect complete hydrolysis.

  • Cool the mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., MTBE, toluene, or isopropyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 3: Synthesis of (trans-2-Methylcyclopropyl)methanol via Simmons-Smith Reaction (General Procedure)

Materials:

  • Zinc-Copper couple (or Diethylzinc)

  • Diiodomethane

  • Crotyl alcohol

  • Anhydrous diethyl ether or dichloromethane

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend a zinc-copper couple (2.2 eq) in anhydrous diethyl ether.

  • Add diiodomethane (1.1 eq) to the suspension. Gentle heating may be required to initiate the reaction, which is indicated by the formation of a white precipitate (iodomethylzinc iodide).

  • Cyclopropanation: Cool the reagent mixture to 0 °C and add a solution of crotyl alcohol (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 4: Oxidation of (trans-2-Methylcyclopropyl)methanol to this compound (General Procedure using Jones Oxidation)

Materials:

  • (trans-2-Methylcyclopropyl)methanol

  • Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

  • Acetone

Procedure:

  • Dissolve (trans-2-methylcyclopropyl)methanol (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Quench the reaction by adding isopropanol until the orange color disappears and a green precipitate forms.

  • Filter the mixture and concentrate the filtrate.

  • Dissolve the residue in diethyl ether and extract with an aqueous sodium hydroxide solution.

  • Acidify the aqueous layer with concentrated hydrochloric acid and extract with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to afford this compound.

Conclusion

The synthesis of this compound can be reliably achieved through two primary routes, each with its own set of key intermediates. The Corey-Chaykovsky reaction provides a direct route to the ethyl ester intermediate with high trans selectivity, which can be efficiently hydrolyzed to the final product in a telescoped process. The Simmons-Smith reaction offers an alternative pathway via the corresponding cyclopropylmethanol, which requires a subsequent oxidation step. The choice of synthetic route will depend on factors such as substrate availability, desired scale, and safety considerations. This guide provides the necessary technical details to enable researchers to make informed decisions and successfully implement the synthesis of this important building block.

References

Commercial Availability and Technical Guide: trans-2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key technical data for trans-2-Methylcyclopropanecarboxylic acid. This valuable building block is of significant interest in medicinal chemistry and drug development due to the presence of the strained cyclopropane ring, which can impart unique conformational constraints and metabolic stability to drug candidates.

Commercial Availability

This compound is commercially available from a range of chemical suppliers, often as a mixture of cis and trans isomers. The specific trans isomer can also be sourced. Below is a summary of representative suppliers and their typical product offerings.

SupplierProduct NameCAS NumberPurity/Notes
Sigma-Aldrich 2-Methylcyclopropanecarboxylic acid29555-02-098% (mixture of cis/trans)
(1S,2S)-2-Methylcyclopropanecarboxylic acid14590-52-495%
Fisher Scientific 2-Methylcyclopropanecarboxylic acid, cis + transAAH278150996%
Manchester Organics 2-Methylcyclopropanecarboxylic acid (Mixture of cis and trans isomers)29555-02-0Lead time 4-6 weeks
Aladdin Scientific 2-Methylcyclopropanecarboxylic acid (cis- and trans- mixture)29555-02-098%
Chongqing Chemdad Co. This compound6202-94-4N/A
Crescent Chemical Company 2-Methylcyclopropanecarboxylic acidMS-209759-10GN/A
Santa Cruz Biotechnology 2-Methylcyclopropanecarboxylic acid29555-02-0Biochemical for research

Physicochemical and Spectroscopic Data

A compilation of key physical and spectroscopic data for 2-Methylcyclopropanecarboxylic acid is presented below. This data is essential for reaction planning, material characterization, and quality control.

Physical Properties
PropertyValueSource
Molecular Formula C₅H₈O₂PubChem[1]
Molecular Weight 100.12 g/mol PubChem[1]
Boiling Point 190-191 °C at 745 mmHgSigma-Aldrich
Density 1.027 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.439Sigma-Aldrich
Spectroscopic Data
SpectroscopyData HighlightsSource
¹H NMR Data available on PubChem and SpectraBase.PubChem[1]
¹³C NMR Data available on PubChem and SpectraBase.PubChem[1]
Mass Spectrometry GC-MS data available from NIST Mass Spectrometry Data Center.PubChem[1]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra available.PubChem[1]

Synthesis of this compound

A scalable and stereoselective synthesis of this compound has been developed, focusing on the cyclopropanation of ethyl crotonate using Corey's ylide (dimethylsulfoxonium methylide).[2] This method is generally preferred for electron-poor olefins.[2]

Reaction Workflow

The overall synthetic workflow involves the formation of the ylide, followed by the cyclopropanation reaction and subsequent hydrolysis of the resulting ester to the desired carboxylic acid.

G cluster_0 Ylide Formation cluster_1 Cyclopropanation cluster_2 Hydrolysis and Workup A Trimethylsulfoxonium iodide C Dimethylsulfoxonium methylide (Corey's Ylide) A->C in DMSO/THF B Base (e.g., NaH) B->C E Ethyl trans-2-methylcyclopropanecarboxylate C->E D trans-Ethyl crotonate D->E in DMSO at 80 °C I This compound E->I F Aqueous KOH F->E G Acidification (HCl) G->I H Extraction (e.g., MTBE) H->I G trans-Ethyl crotonate Corey's Ylide + (CH₃)₂S(O)CH₂⁻ Ethyl trans-2-methylcyclopropanecarboxylate Corey's Ylide->Ethyl trans-2-methylcyclopropanecarboxylate Cyclopropanation

References

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of trans-2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclopropanecarboxylic acid is a valuable building block in medicinal chemistry, appearing in the structure of several pharmacologically active compounds. Its rigid cyclopropane ring introduces conformational constraints that can enhance binding affinity and improve metabolic stability. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.

This document provides detailed application notes and protocols for a scalable process for the synthesis of this compound. The described method is based on the stereoselective cyclopropanation of ethyl crotonate using dimethylsulfoxonium methylide (Corey's ylide), a process that has been optimized for large-scale production, ensuring safety, efficiency, and high diastereoselectivity.

Overview of the Synthetic Pathway

The synthesis is a two-step process commencing with the cyclopropanation of trans-ethyl crotonate, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.

trans-Ethyl crotonate trans-Ethyl crotonate Cyclopropanation Cyclopropanation trans-Ethyl crotonate->Cyclopropanation Dimethylsulfoxonium methylide (Corey's ylide) Dimethylsulfoxonium methylide (Corey's ylide) Dimethylsulfoxonium methylide (Corey's ylide)->Cyclopropanation Ethyl trans-2-methylcyclopropanecarboxylate Ethyl trans-2-methylcyclopropanecarboxylate Cyclopropanation->Ethyl trans-2-methylcyclopropanecarboxylate Hydrolysis Hydrolysis Ethyl trans-2-methylcyclopropanecarboxylate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Overall synthetic pathway.

Key Process Parameters and Optimization

The Corey-Chaykovsky reaction, while a classic method for cyclopropanation, is notoriously challenging to scale up due to the involvement of highly reactive and thermally unstable reagents. Through a combination of Design of Experiments (DoE), Process Analytical Technology (PAT), and reaction calorimetry, a safe and efficient process has been developed.

The critical parameters identified and optimized include:

  • Reagent Addition Strategy: A slow, controlled addition of a pre-formed, cold, anhydrous solution of Corey's ylide to a solution of ethyl crotonate in dimethyl sulfoxide (DMSO) at an elevated temperature (80–95 °C) was found to be optimal. This "reverse addition" minimizes the accumulation of the unstable ylide, thereby enhancing safety and improving yield.

  • Temperature: The reaction is performed at a relatively high temperature (80-95 °C) to ensure a high conversion rate and minimize the accumulation of the thermally sensitive ylide.

  • Solvent: Anhydrous DMSO is the solvent of choice.

  • Base for Ylide Generation: While sodium hydride is commonly used, safer alternatives such as potassium tert-butoxide (tBuOK) have been successfully employed for large-scale production.

Quantitative Data Summary

The following table summarizes the key quantitative data from the scalable synthesis process.

ParameterValueReference
Scale of Production 2000 L Reactor[1]
Product Output > 22 kg[1]
Overall Yield 48%[1]
Diastereoselectivity > 98% trans[1]
Hydrolysis Time < 1 hour at room temperature[1]

Experimental Protocols

Preparation of Dimethylsulfoxonium Methylide (Corey's Ylide) - Large Scale

Safety Note: This procedure involves a strong base and a reactive ylide. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated area, preferably a fume hood.

cluster_0 Ylide Preparation Trimethylsulfoxonium iodide Trimethylsulfoxonium iodide Stir at RT Stir at RT Trimethylsulfoxonium iodide->Stir at RT Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Stir at RT Anhydrous DMSO Anhydrous DMSO Anhydrous DMSO->Stir at RT Ylide Solution Ylide Solution Stir at RT->Ylide Solution cluster_1 Cyclopropanation Ethyl crotonate in DMSO Ethyl crotonate in DMSO Heat to 80-95 °C Heat to 80-95 °C Ethyl crotonate in DMSO->Heat to 80-95 °C Slow addition of cold ylide solution Slow addition of cold ylide solution Heat to 80-95 °C->Slow addition of cold ylide solution Reaction Mixture Reaction Mixture Slow addition of cold ylide solution->Reaction Mixture cluster_2 Work-up and Isolation Hydrolyzed Reaction Mixture Hydrolyzed Reaction Mixture Acidification with HCl Acidification with HCl Hydrolyzed Reaction Mixture->Acidification with HCl Extraction with Isopropyl Acetate Extraction with Isopropyl Acetate Acidification with HCl->Extraction with Isopropyl Acetate Aqueous Layer (by-products) Aqueous Layer (by-products) Extraction with Isopropyl Acetate->Aqueous Layer (by-products) Organic Layer Organic Layer Extraction with Isopropyl Acetate->Organic Layer Solvent Removal Solvent Removal Organic Layer->Solvent Removal Crude Product Crude Product Solvent Removal->Crude Product

References

Application Notes and Protocols for the Corey's Cyclopropanation of Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the Corey's cyclopropanation of ethyl crotonate, a key reaction in organic synthesis for the formation of a cyclopropane ring. The Corey-Chaykovsky reaction, as it is formally known, utilizes a sulfur ylide to convert α,β-unsaturated esters into the corresponding cyclopropyl esters.[1] This protocol is based on established procedures for the cyclopropanation of α,β-unsaturated carbonyl compounds, offering high diastereoselectivity for the trans isomer.[1][2] Included are methodologies for the in situ generation of the sulfur ylide and the subsequent cyclopropanation reaction, along with data presentation and visualizations to aid in experimental planning and execution.

Introduction

The synthesis of cyclopropane rings is of significant interest in medicinal chemistry and drug development due to their unique conformational properties and their presence in numerous biologically active molecules. The Corey-Chaykovsky reaction provides a powerful and reliable method for the construction of these three-membered rings.[3] Specifically, the reaction of a stabilized sulfur ylide, such as dimethylsulfoxonium methylide, with an α,β-unsaturated ester like ethyl crotonate proceeds via a 1,4-conjugate addition followed by an intramolecular nucleophilic substitution to yield the cyclopropane product.[4][5] This reaction is known for its high diastereoselectivity, typically favoring the formation of the trans isomer.[1]

Data Presentation

The following table summarizes representative quantitative data for the Corey's cyclopropanation of an α,β-unsaturated carbonyl compound, which is analogous to the reaction with ethyl crotonate. Due to the absence of a specific literature report for ethyl crotonate, the data presented is for a similar substrate to provide an expected outcome.

SubstrateYlide ReagentBaseSolventYield (%)Diastereomeric Ratio (trans:cis)
Chalcone (1,3-Diphenyl-2-propen-1-one)Trimethylsulfoxonium IodideNaHDMSO95>99:1

Data is representative for the cyclopropanation of α,β-unsaturated ketones and is expected to be similar for ethyl crotonate.

Experimental Protocols

This section details the materials and methods for the synthesis of ethyl trans-2-methylcyclopropane-1-carboxylate via the Corey's cyclopropanation of ethyl crotonate.

Materials
ReagentFormulaM.W.Supplier
Trimethylsulfoxonium IodideC₃H₉IOS220.07Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Sigma-Aldrich
Dimethyl Sulfoxide (DMSO), anhydrousC₂H₆OS78.13Sigma-Aldrich
Ethyl CrotonateC₆H₁₀O₂114.14Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12Fisher Scientific
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37Fisher Scientific
Procedure

1. Preparation of Dimethylsulfoxonium Methylide (Corey's Ylide)

  • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.1 g, 27.5 mmol, 1.1 eq., 60% dispersion in mineral oil).

  • Wash the sodium hydride three times with 5 mL of hexane under a nitrogen atmosphere to remove the mineral oil.

  • Add 25 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • To this suspension, add trimethylsulfoxonium iodide (6.05 g, 27.5 mmol, 1.1 eq.) portion-wise over 10 minutes at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and a clear to slightly cloudy solution of the ylide is formed.

2. Cyclopropanation of Ethyl Crotonate

  • Cool the freshly prepared solution of dimethylsulfoxonium methylide to 0 °C using an ice-water bath.

  • Add ethyl crotonate (2.85 g, 25.0 mmol, 1.0 eq.) dropwise to the ylide solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

3. Work-up and Purification

  • Upon completion, carefully pour the reaction mixture into 100 mL of ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to afford ethyl trans-2-methylcyclopropane-1-carboxylate as a colorless oil.

Visualizations

Experimental Workflow

experimental_workflow cluster_ylide_prep Ylide Preparation cluster_cyclopropanation Cyclopropanation cluster_workup Work-up & Purification ylide_start NaH + Trimethylsulfoxonium Iodide in DMSO ylide_formation Stir at RT for 1h ylide_start->ylide_formation ylide_product Dimethylsulfoxonium Methylide Solution ylide_formation->ylide_product reaction_start Add Ethyl Crotonate at 0°C ylide_product->reaction_start Cool to 0°C reaction_stir Stir at RT for 12-16h reaction_start->reaction_stir reaction_complete Reaction Mixture reaction_stir->reaction_complete workup_quench Quench with Water reaction_complete->workup_quench workup_extract Extract with Diethyl Ether workup_quench->workup_extract workup_dry Dry and Concentrate workup_extract->workup_dry workup_purify Fractional Distillation workup_dry->workup_purify product Ethyl trans-2-methylcyclopropane-1-carboxylate workup_purify->product

Caption: Experimental workflow for the synthesis of ethyl trans-2-methylcyclopropane-1-carboxylate.

Reaction Mechanism

reaction_mechanism ylide H₂C⁻-S⁺(O)(CH₃)₂ step1 1,4-Conjugate Addition ylide->step1 p1 ester CH₃-CH=CH-COOEt ester->step1 intermediate1 Betaine Intermediate step2 Intramolecular SN2 Cyclization intermediate1->step2 intermediate2 Enolate Intermediate product trans-Cyclopropyl Ester byproduct DMSO step2->product step2->byproduct p2

Caption: Mechanism of Corey's cyclopropanation of ethyl crotonate.

References

Application Notes and Protocols: trans-2-Methylcyclopropanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of trans-2-methylcyclopropanecarboxylic acid and its derivatives in medicinal chemistry, with a focus on its application as a scaffold for enzyme inhibitors. Detailed protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and development.

Application: Inhibition of O-Acetylserine Sulfhydrylase (OASS)

This compound serves as a valuable building block for the development of inhibitors targeting O-acetylserine sulfhydrylase (OASS), a crucial enzyme in the cysteine biosynthesis pathway of bacteria and plants. As this pathway is absent in mammals, OASS represents an attractive target for the development of novel antimicrobial agents. The rigid cyclopropane ring of this compound derivatives can mimic the transition state of the enzymatic reaction, leading to potent inhibition.

Mechanism of Action

Derivatives of this compound act as competitive inhibitors of OASS. They are designed to bind to the active site of the enzyme, preventing the natural substrate, O-acetylserine, from binding and thus halting the production of cysteine. This disruption of cysteine biosynthesis is detrimental to bacterial survival.

Quantitative Data: OASS Inhibition

The following table summarizes the binding affinity of various trans-2-substituted-cyclopropane-1-carboxylic acid derivatives for O-acetylserine sulfhydrylase from Haemophilus influenzae (HiOASS-A).

CompoundR-group on Cyclopropane RingDissociation Constant (Kd) in µM[1]
1 -CH3> 500
2 -CH2OH150 ± 20
3 -CH2O-Ph2.5 ± 0.3
4 -CH2O-(4-F-Ph)1.8 ± 0.2
5 -CH2O-(4-Cl-Ph)1.5 ± 0.1

Experimental Protocols

General Synthesis of trans-2-Substituted-Cyclopropane-1-Carboxylic Acids

This protocol outlines a general method for the synthesis of trans-2-substituted-cyclopropane-1-carboxylic acid derivatives, which can be adapted to generate a variety of analogs for structure-activity relationship (SAR) studies.

Workflow for the Synthesis of trans-2-Substituted-Cyclopropane-1-Carboxylic Acids

G A Starting Material: (E)-4-bromobut-2-enoate B Reaction with nucleophile (R-OH) under basic conditions A->B C Cyclization (e.g., with a ylide) B->C D Hydrolysis of the ester C->D E Final Product: trans-2-substituted-cyclopropane -1-carboxylic acid D->E

Caption: Synthetic workflow for preparing target compounds.

Materials:

  • Appropriate (E)-4-halobut-2-enoate (e.g., ethyl (E)-4-bromobut-2-enoate)

  • Desired alcohol or thiol (R-OH or R-SH)

  • Base (e.g., sodium hydride)

  • Sulfur ylide (e.g., dimethyloxosulfonium methylide)

  • Solvent (e.g., THF, DMSO)

  • Aqueous acid (e.g., HCl)

  • Aqueous base (e.g., NaOH)

  • Organic extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Nucleophilic Substitution: To a solution of the desired alcohol or thiol in a suitable solvent, add a base at 0 °C. Stir for 15 minutes. Add the (E)-4-halobut-2-enoate dropwise and allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Extraction: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purification: Purify the resulting ether or thioether by silica gel column chromatography.

  • Cyclopropanation: Prepare the sulfur ylide in a separate flask. To a solution of the purified ether/thioether in a suitable solvent, add the ylide solution at room temperature and stir for 12-24 hours.

  • Work-up and Extraction: Quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the cyclopropyl ester by silica gel column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of alcohol and aqueous base. Heat the mixture to reflux for 2-4 hours.

  • Work-up and Extraction: Cool the reaction mixture, acidify with aqueous acid, and extract the carboxylic acid product with an organic solvent. Dry the organic layer and concentrate to yield the final product.

OASS Binding Affinity Assay (Fluorescence Titration)

This protocol describes a method to determine the dissociation constant (Kd) of inhibitor binding to OASS using intrinsic tryptophan fluorescence quenching.

Workflow for OASS Binding Affinity Assay

G A Prepare OASS solution in buffer B Measure baseline fluorescence A->B C Titrate with increasing concentrations of inhibitor B->C D Measure fluorescence after each addition C->D E Plot fluorescence change vs. inhibitor concentration D->E F Fit data to a binding isotherm to determine Kd E->F

Caption: Experimental workflow for determining binding affinity.

Materials:

  • Purified OASS enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Stock solution of the inhibitor in a suitable solvent (e.g., DMSO)

  • Fluorometer

Procedure:

  • Enzyme Preparation: Prepare a solution of OASS in the assay buffer to a final concentration of approximately 1-2 µM.

  • Instrument Setup: Set the fluorometer to an excitation wavelength of 295 nm and an emission wavelength of 340 nm.

  • Baseline Measurement: Record the fluorescence of the OASS solution alone.

  • Titration: Add small aliquots of the inhibitor stock solution to the OASS solution. After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence.

  • Data Analysis: Correct the fluorescence readings for dilution. Plot the change in fluorescence as a function of the inhibitor concentration.

  • Kd Determination: Fit the resulting binding curve to a suitable binding isotherm equation (e.g., one-site binding model) to calculate the dissociation constant (Kd).

Signaling Pathway: Cysteine Biosynthesis and Inhibition

The following diagram illustrates the final step of the cysteine biosynthesis pathway and its inhibition by a this compound derivative.

G cluster_pathway Cysteine Biosynthesis Pathway Serine Serine OAS O-acetylserine Serine->OAS Serine acetyltransferase Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAS Cysteine Cysteine OAS->Cysteine OASS Sulfide Sulfide Sulfide->Cysteine Inhibitor trans-2-Methylcyclopropane -carboxylic Acid Derivative OASS_node OASS Inhibitor->OASS_node Inhibition

Caption: Inhibition of OASS in the cysteine biosynthesis pathway.

Conclusion

This compound is a promising scaffold in medicinal chemistry, particularly for the development of enzyme inhibitors. The application notes and protocols provided herein offer a foundation for researchers to explore the potential of this and related structures in the discovery of new therapeutic agents. The unique conformational constraints and stereochemical properties of the cyclopropane ring offer opportunities for designing highly specific and potent modulators of biological targets.

References

Application Notes and Protocols: trans-2-Methylcyclopropanecarboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclopropanecarboxylic acid and its derivatives are valuable chiral building blocks in medicinal chemistry. The inherent rigidity and defined stereochemistry of the cyclopropane ring allow for precise control over the three-dimensional structure of a molecule. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability, making these motifs highly desirable in drug design. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of antiviral drugs, with a focus on the Hepatitis C Virus (HCV) protease inhibitor Boceprevir.

Key Advantages of Incorporating trans-2-Methylcyclopropyl Moieties in Drug Candidates:

  • Conformational Rigidity: The cyclopropane ring locks the molecule into a specific conformation, which can be crucial for optimal interaction with a biological target.[1]

  • Metabolic Stability: The strained ring system is often resistant to metabolic degradation, potentially leading to improved pharmacokinetic profiles.

  • Enhanced Potency: The unique stereoelectronic properties of the cyclopropane ring can contribute to stronger binding interactions with target enzymes or receptors.

  • Novelty and Intellectual Property: The incorporation of this chiral scaffold can lead to the development of novel chemical entities with unique pharmacological profiles.

Application Example 1: Synthesis of Boceprevir, an HCV NS3/4A Protease Inhibitor

Boceprevir is a first-generation direct-acting antiviral agent used in the treatment of chronic Hepatitis C. A key structural component of Boceprevir is the (1R,2S,5S)-3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid moiety, a derivative of this compound. This rigid bicyclic proline analog, often referred to as the P2 fragment, is critical for the potent inhibition of the HCV NS3/4A serine protease.[1][2]

Biological Target and Mechanism of Action

The Hepatitis C virus relies on the NS3/4A protease to cleave the viral polyprotein into mature, functional proteins essential for viral replication.[3][4][5][6] Boceprevir acts as a covalent, reversible inhibitor of this protease. It mimics the substrate of the enzyme and forms a covalent bond with the active site serine residue (Ser139), thereby blocking the cleavage of the polyprotein and halting viral replication.[3][7]

HCV_Protease_Inhibition cluster_virus HCV Replication Cycle cluster_inhibition Mechanism of Action Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Mature Viral Proteins Mature Viral Proteins Polyprotein->Mature Viral Proteins Cleavage NS3/4A Protease NS3/4A Protease Polyprotein->NS3/4A Protease Target of Viral Assembly Viral Assembly Mature Viral Proteins->Viral Assembly Inactive Complex Inactive Complex NS3/4A Protease->Inactive Complex Covalent Inhibition Boceprevir Boceprevir Boceprevir->Inactive Complex Inactive Complex->Mature Viral Proteins Blocks Cleavage

HCV NS3/4A Protease Inhibition by Boceprevir.
Synthesis of the Key Building Block: (1R,2S,5S)-3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

The synthesis of this crucial intermediate can be achieved through a multi-step sequence starting from Boc-L-proline derivatives. A chemoenzymatic approach involving an amine oxidase-catalyzed desymmetrization has also been developed for a more efficient and scalable process.[8]

Boceprevir_Intermediate_Synthesis Boc-trans-4-hydroxy-L-proline benzyl ester Boc-trans-4-hydroxy-L-proline benzyl ester Mesylated Intermediate Mesylated Intermediate Boc-trans-4-hydroxy-L-proline benzyl ester->Mesylated Intermediate Mesylation Phenylselenyl Derivative Phenylselenyl Derivative Mesylated Intermediate->Phenylselenyl Derivative Selenation Unsaturated Proline Derivative Unsaturated Proline Derivative Phenylselenyl Derivative->Unsaturated Proline Derivative Elimination Boc-protected Bicyclic Proline Intermediate Boc-protected Bicyclic Proline Intermediate Unsaturated Proline Derivative->Boc-protected Bicyclic Proline Intermediate Cyclopropanation

Synthetic pathway for the Boceprevir P2 intermediate.
StepStarting MaterialKey ReagentsProductYield (%)
1. MesylationBoc-trans-4-hydroxy-L-proline benzyl esterMethanesulfonyl chloride, Triethylamine, DMAPMesylated Intermediate~99
2. SelenationMesylated IntermediateDiphenyl diselenide, Sodium borohydridePhenylselenyl Derivative78
3. EliminationPhenylselenyl DerivativeHydrogen peroxide (30%), PyridineUnsaturated Proline Derivative~95
4. CyclopropanationUnsaturated Proline Derivative2,2-Dichloropropane, Zinc, Co(II)-complexBoc-protected Bicyclic Proline Intermediate68

This protocol details the multi-step synthesis of (1R,2S,5S)-3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid from Boc-trans-4-hydroxy-L-proline benzyl ester.[1]

Step 1: Mesylation of Boc-trans-4-hydroxy-L-proline benzyl ester

  • Dissolve Boc-trans-4-hydroxy-L-proline benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 2: Selenation

  • Dissolve the mesylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of sodium phenylselenoate by adding sodium borohydride (1.5 eq) to a solution of diphenyl diselenide (0.75 eq) in THF at 0 °C.

  • Add the solution of the mesylated intermediate to the sodium phenylselenoate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the phenylselenyl derivative.

Step 3: Elimination

  • Dissolve the phenylselenyl derivative (1.0 eq) in DCM.

  • Add pyridine (excess) to the solution.

  • Cool the mixture to 0 °C and add 30% hydrogen peroxide (excess) dropwise.

  • Stir the reaction at room temperature for 3 hours.

  • Wash the reaction mixture with water, saturated aqueous copper sulfate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the unsaturated proline derivative.

Step 4: Cyclopropanation

  • To a solution of the unsaturated proline derivative (1.0 eq) in 1,2-dichloroethane, add zinc powder (10.0 eq) and a catalytic amount of a Co(II)-complex (0.1 eq).

  • Add 2,2-dichloropropane (5.0 eq) and heat the mixture to 80 °C for 12 hours.

  • Cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the Boc-protected bicyclic proline benzyl ester.

Final Steps in Boceprevir Synthesis: Coupling and Oxidation

The synthesized bicyclic proline intermediate is then coupled with the P1 and P3 fragments of Boceprevir, followed by an oxidation step to yield the final drug. The coupling is typically achieved using standard peptide coupling reagents.

The following is a general procedure for the coupling of the P2 fragment and subsequent oxidation.

  • Hydrolysis of the Benzyl Ester: The benzyl ester of the Boc-protected bicyclic proline intermediate is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., hydrogenation with Pd/C).

  • Amide Coupling: The resulting carboxylic acid (1.0 eq) is dissolved in a suitable solvent like DMF. A coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) are added. The amine component (the P1-P3 fragment, 1.0 eq) is then added, and the reaction is stirred at room temperature until completion.

  • Deprotection and Final Coupling: The Boc protecting group is removed under acidic conditions (e.g., TFA in DCM), and the resulting amine is coupled with the final fragment to complete the tripeptide structure.

  • Oxidation: The final step involves the oxidation of a hydroxyl group to a ketoamide, which is a key feature for the covalent inhibition mechanism. This can be achieved using reagents like Dess-Martin periodinane.

Application Example 2: Conformationally Restricted HIV Protease Inhibitors

The principle of using cyclopropane-containing amino acids to enforce a specific conformation is also applied in the design of inhibitors for other proteases, such as HIV-1 protease. By replacing flexible dipeptide units with rigid cyclopropane-based mimics, it is possible to pre-organize the inhibitor into its bioactive conformation, potentially leading to increased potency and improved pharmacokinetic properties.

For instance, conformationally restricted HIV protease inhibitors have been synthesized where a cyclopropane ring is incorporated to mimic the P1/P2 portion of the peptide substrate.[9] These inhibitors have shown potent activity against HIV protease.

Synthetic Approach for a Cyclopropane-based HIV Protease Inhibitor building block

A general strategy for synthesizing a cyclopropyl-containing building block for HIV protease inhibitors involves the olefination of cyclopropanone surrogates followed by a telescopic aza-Michael reaction. This approach allows for the rapid and diastereoselective synthesis of trans-cyclopropane β-amino acid derivatives.[10]

HIV_Inhibitor_BB_Synthesis 1-Sulfonylcyclopropanol 1-Sulfonylcyclopropanol Alkylidenecyclopropane Alkylidenecyclopropane 1-Sulfonylcyclopropanol->Alkylidenecyclopropane Wittig Olefination trans-Cyclopropane β-amino acid derivative trans-Cyclopropane β-amino acid derivative Alkylidenecyclopropane->trans-Cyclopropane β-amino acid derivative Aza-Michael Addition

Synthesis of a cyclopropane-based amino acid derivative.
StepStarting MaterialKey ReagentsProductYield (%)Diastereomeric Ratio (trans:cis)
1. Olefination1-SulfonylcyclopropanolStabilized phosphorus ylideAlkylidenecyclopropane70-90N/A
2. Aza-Michael AdditionAlkylidenecyclopropaneAza-Michael donor (e.g., C-protected α-amino acid)trans-Cyclopropane β-amino acid derivative60-85>20:1

This protocol outlines a general procedure for the synthesis of trans-cyclopropane β-amino acid derivatives.[10]

Step 1: Olefination of 1-Sulfonylcyclopropanol

  • To a solution of 1-sulfonylcyclopropanol (1.0 eq) in a suitable solvent such as THF, add a stabilized phosphorus ylide (1.1 eq) at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The crude alkylidenecyclopropane is often used directly in the next step without further purification.

Step 2: Telescopic Aza-Michael Addition

  • Dissolve the crude alkylidenecyclopropane in a suitable solvent like DCM.

  • Add the aza-Michael donor (e.g., a C-protected α-amino acid, 1.0 eq) and a mild base such as triethylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the desired trans-cyclopropane β-amino acid derivative.

Conclusion

This compound and its derivatives are powerful chiral building blocks for the synthesis of complex, biologically active molecules. Their ability to impart conformational rigidity and metabolic stability makes them particularly attractive for the development of novel therapeutics. The successful application of a derivative in the synthesis of the HCV protease inhibitor Boceprevir exemplifies the significant potential of this scaffold in drug discovery. The provided protocols offer a starting point for researchers to explore the synthesis and application of these valuable chiral building blocks in their own research endeavors.

References

Application Notes and Protocols for NMR Spectroscopy of trans-2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclopropanecarboxylic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The rigid, strained cyclopropane ring imparts unique conformational constraints and metabolic stability to molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound and its derivatives. This document provides a detailed overview of the expected ¹H and ¹³C NMR spectra, along with standardized protocols for sample preparation and data acquisition.

Molecular Structure and Numbering

The chemical structure and atom numbering for this compound are shown below. This numbering scheme is used for the assignment of NMR signals.

Molecular structure and atom numbering of this compound

¹H and ¹³C NMR Spectral Data

The NMR spectra of cyclopropane derivatives are often complex due to the unique electronic environment of the three-membered ring, which can lead to unusual chemical shifts and coupling constants. The protons on the cyclopropane ring form a tightly coupled spin system.

Quantitative ¹H NMR Data

The proton NMR spectrum of this compound is characterized by distinct signals for the methyl group, the cyclopropyl protons, and the acidic proton of the carboxyl group. The cyclopropyl protons (H1, H2, H3a, and H3b) exhibit complex splitting patterns due to geminal and vicinal couplings. The trans relationship between H1 and H2 typically results in a smaller coupling constant compared to the cis relationship.

Atom NumberChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
H1~1.5 - 1.7ddd³J_H1-H2 ≈ 4-6 Hz, ³J_H1-H3a ≈ 8-10 Hz, ³J_H1-H3b ≈ 4-6 Hz
H2~1.2 - 1.4m³J_H2-H1 ≈ 4-6 Hz, ³J_H2-H3a ≈ 4-6 Hz, ³J_H2-H3b ≈ 8-10 Hz, ³J_H2-H5 ≈ 7 Hz
H3a~0.9 - 1.1ddd²J_H3a-H3b ≈ -4 to -6 Hz, ³J_H3a-H1 ≈ 8-10 Hz, ³J_H3a-H2 ≈ 4-6 Hz
H3b~0.6 - 0.8ddd²J_H3b-H3a ≈ -4 to -6 Hz, ³J_H3b-H1 ≈ 4-6 Hz, ³J_H3b-H2 ≈ 8-10 Hz
H5~1.1 - 1.3d³J_H5-H2 ≈ 7 Hz
COOH~10 - 12br s-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The values presented are typical ranges.

Quantitative ¹³C NMR Data

The carbon NMR spectrum provides five distinct signals corresponding to the different carbon environments in the molecule.

Atom NumberChemical Shift (δ) ppm
C1~25 - 30
C2~20 - 25
C3~15 - 20
C4 (COOH)~175 - 180
C5 (CH₃)~15 - 20

NMR Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆). Chloroform-d (CDCl₃) is commonly used for non-polar to moderately polar compounds.

  • Dissolution : Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

  • Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR coil (typically around 4-5 cm).

  • Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent : CDCl₃

  • Temperature : 298 K

  • Spectral Width : 12-16 ppm

  • Acquisition Time : 2-4 seconds

  • Relaxation Delay : 1-5 seconds

  • Number of Scans : 8-16

  • Receiver Gain : Optimized automatically by the instrument.

¹³C NMR Spectroscopy:

  • Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent : CDCl₃

  • Temperature : 298 K

  • Spectral Width : 200-220 ppm

  • Acquisition Time : 1-2 seconds

  • Relaxation Delay : 2-5 seconds

  • Number of Scans : 1024 or more, depending on sample concentration.

2D NMR Spectroscopy (COSY and HSQC):

  • COSY (Correlation Spectroscopy) : Used to identify proton-proton couplings. Standard gradient-enhanced COSY pulse programs (e.g., 'cosygpqf') are recommended.

  • HSQC (Heteronuclear Single Quantum Coherence) : Used to identify direct one-bond proton-carbon correlations. Standard gradient-enhanced HSQC pulse programs (e.g., 'hsqcedetgpsisp2.3') are recommended.

Visualization of NMR Correlations and Experimental Workflow

The following diagrams illustrate the key NMR correlations and a typical experimental workflow for the analysis of this compound.

NMR_Correlations cluster_structure Molecular Structure and Key Correlations C4 C4 (COOH) C1 C1 H1 H1 C1->H1 HSQC C2 C2 H2 H2 C2->H2 HSQC C3 C3 H3a H3a C3->H3a HSQC H3b H3b C3->H3b HSQC C5 C5 (CH3) H5 H5 C5->H5 HSQC H1->H2 ³J H1->H3a ³J H1->H3b ³J H2->H3a ³J H2->H3b ³J H2->H5 ³J H3a->H3b ²J (geminal) COOH_H COOH

Caption: Key 2D NMR correlations for this compound.

Experimental_Workflow start Start prep Sample Preparation (5-20 mg in 0.6 mL CDCl3) start->prep acquire_1H Acquire 1D ¹H Spectrum prep->acquire_1H acquire_13C Acquire 1D ¹³C Spectrum prep->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC) prep->acquire_2D process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire_1H->process acquire_13C->process acquire_2D->process analysis Spectral Analysis (Integration, Peak Picking, Assignment) process->analysis report Generate Report analysis->report end End report->end

Caption: Standard experimental workflow for NMR analysis.

Conclusion

NMR spectroscopy is a powerful tool for the unambiguous characterization of this compound. A combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR experiments allows for the complete assignment of all proton and carbon signals. The protocols and data presented herein serve as a comprehensive guide for researchers working with this important synthetic intermediate. Careful sample preparation and optimization of acquisition parameters are crucial for obtaining high-resolution, publication-quality spectra.

Application Notes and Protocols for the Mass Spectrometry Analysis of trans-2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclopropanecarboxylic acid is a small carboxylic acid of interest in various fields, including as a potential building block in medicinal chemistry. Accurate and sensitive quantification of this molecule in complex matrices is crucial for pharmacokinetic studies, metabolism research, and chemical process monitoring. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its selectivity and sensitivity.[1] The methodologies outlined below are based on established principles for the analysis of small polar molecules and carboxylic acids.[2][3]

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueReference
Molecular FormulaC₅H₈O₂[4][5]
Molecular Weight100.12 g/mol [5]
IUPAC Nametrans-2-methylcyclopropane-1-carboxylic acid[5]
CAS Number29555-02-0[4][5]

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix, remove interferences, and prepare it in a solvent compatible with the LC-MS/MS system.[6][7] For biological matrices such as plasma or urine, a protein precipitation or liquid-liquid extraction is recommended.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • This compound standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC vials

Protocol: Protein Precipitation (for plasma or serum)

  • Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography

A reversed-phase chromatographic method is suitable for separating this compound from potential interferences.

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Mass Spectrometry

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[8] Electrospray ionization (ESI) in negative ion mode is generally suitable for carboxylic acids.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions To be determined by infusing a standard solution of this compound. A plausible precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 99.1. Product ions would be generated by collision-induced dissociation.

MRM Transition Table (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound99.1To be determined1002015
Internal Standard (IS)To be determinedTo be determined100To be determinedTo be determined

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below is a template for summarizing calibration curve and quality control data.

Table 1: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)% Accuracy Range% Precision (CV) Range
This compound1 - 1000> 0.9985 - 115%< 15%

Table 2: Quality Control (QC) Sample Summary

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Accuracy% Precision (CV)n
This compoundLow56
Medium506
High8006

Visualizations

Experimental Workflow

experimental_workflow sample Sample Collection (e.g., Plasma, Urine) prep Sample Preparation (Protein Precipitation) sample->prep Extraction lc LC Separation (Reversed-Phase) prep->lc Injection ms MS/MS Detection (MRM Mode) lc->ms Ionization data Data Analysis (Quantification) ms->data Signal Processing

Caption: LC-MS/MS workflow for the analysis of this compound.

Logical Relationship for Method Development

method_development analyte Analyte Properties (Polarity, MW) sample_prep Sample Preparation (SPE, LLE, PP) analyte->sample_prep chromatography Chromatography (Column, Mobile Phase) analyte->chromatography mass_spec Mass Spectrometry (Ionization, MRM) analyte->mass_spec sample_prep->chromatography chromatography->mass_spec validation Method Validation (Linearity, Accuracy, Precision) mass_spec->validation

Caption: Key considerations in the development of a mass spectrometry-based analytical method.

References

Application Notes and Protocols: Synthesis and Utility of trans-2-Methylcyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring is a highly valuable structural motif in medicinal chemistry, often incorporated into drug candidates to enhance potency, improve metabolic stability, and modulate physicochemical properties. The title compound, trans-2-Methylcyclopropanecarbonyl chloride, is a key reactive intermediate for introducing the trans-2-methylcyclopropylcarbonyl moiety into molecules of pharmaceutical interest. Its synthesis from the corresponding carboxylic acid using thionyl chloride is a fundamental and efficient transformation. These application notes provide a detailed protocol for this reaction, along with information on the utility of the resulting acid chloride in the synthesis of bioactive molecules.

Reaction Overview

The reaction of trans-2-Methylcyclopropanecarboxylic acid with thionyl chloride (SOCl₂) is a classic method for the preparation of the corresponding acyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly unstable and readily decomposes, with the lone pair on the chloride ion attacking the carbonyl carbon. This results in the formation of the acid chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction through the formation of the Vilsmeier reagent, a more reactive chlorinating agent.

Data Presentation

ParameterValueReference
Starting Material This compoundCommercially available
Reagent Thionyl chloride (SOCl₂)Commercially available
Catalyst (optional) N,N-Dimethylformamide (DMF)Commercially available
Product trans-2-Methylcyclopropanecarbonyl chloride-
CAS Number (Product) 52194-65-7[1]
Molecular Formula (Product) C₅H₇ClO[1]
Molecular Weight (Product) 118.56 g/mol [1]
Typical Reaction Conditions Neat SOCl₂ or in an inert solvent (e.g., DCM), reflux or room temperature with catalyst.[2][3]
Work-up Removal of excess SOCl₂ by distillation or evaporation.[2]
Purification Distillation under reduced pressure.[4]

Experimental Protocols

Protocol 1: Synthesis of trans-2-Methylcyclopropanecarbonyl chloride using neat Thionyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

  • Charge the flask with this compound (1.0 eq).

  • Carefully add an excess of thionyl chloride (typically 2.0-5.0 eq) to the flask. The reaction may be exothermic and should be done with caution.

  • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Assemble a distillation apparatus to remove the excess thionyl chloride. Distillation should be performed carefully in a fume hood.

  • The crude trans-2-Methylcyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure.

Protocol 2: Catalytic Synthesis of trans-2-Methylcyclopropanecarbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (e.g., 1-2 drops) to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add thionyl chloride (1.1-1.5 eq) dropwise from a dropping funnel. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.

  • The solvent and any remaining volatile reagents can be removed under reduced pressure to yield the crude acid chloride, which can be used directly or purified by distillation.

Mandatory Visualization

Reaction_Pathway trans-2-Methylcyclopropanecarboxylic_acid This compound Intermediate Chlorosulfite Intermediate trans-2-Methylcyclopropanecarboxylic_acid->Intermediate + SOCl2 Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Intermediate Product trans-2-Methylcyclopropanecarbonyl Chloride Intermediate->Product - SO2, - HCl Byproducts SO2 + HCl Intermediate->Byproducts

Caption: Reaction pathway for the synthesis of trans-2-Methylcyclopropanecarbonyl Chloride.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dry Glassware Charge_Reactants Charge Acid and SOCl2 Start->Charge_Reactants Heat Heat to Reflux Charge_Reactants->Heat Monitor Monitor Gas Evolution Heat->Monitor Cool Cool to RT Monitor->Cool Remove_Excess Remove Excess SOCl2 Cool->Remove_Excess Distill Purify by Distillation Remove_Excess->Distill End Pure Product Distill->End

Caption: General experimental workflow for the synthesis.

Applications in Drug Development

trans-2-Methylcyclopropanecarbonyl chloride is a versatile building block for the synthesis of various pharmaceutical agents. The introduction of the trans-2-methylcyclopropyl group can significantly impact the biological activity and pharmacokinetic profile of a molecule.

  • Amide Bond Formation: The primary application of this acid chloride is in the formation of amides through reaction with primary or secondary amines. This is a crucial step in the synthesis of many drug candidates, as the amide bond is a fundamental linkage in peptides and small molecule therapeutics. The resulting trans-2-methylcyclopropyl amides are found in compounds targeting a range of diseases.

  • Ester Synthesis: Reaction with alcohols leads to the formation of esters, which can be used as prodrugs or as key intermediates in more complex synthetic routes.

  • Friedel-Crafts Acylation: The acid chloride can undergo Friedel-Crafts acylation with aromatic and heteroaromatic rings to introduce the acyl group, leading to the formation of ketones that are precursors to various bioactive compounds.

The conformational rigidity and unique electronic properties of the cyclopropane ring make it an attractive surrogate for other groups, such as gem-dimethyl or phenyl rings, in drug design. This can lead to improved binding affinity to biological targets and enhanced metabolic stability. The trans stereochemistry of the methyl group provides specific spatial orientation, which can be critical for receptor binding.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction evolves toxic gases (HCl and SO₂), which should be scrubbed or vented appropriately.

  • Care should be taken during the work-up to quench any unreacted thionyl chloride safely.

References

Application Note: Derivatization of trans-2-Methylcyclopropanecarboxylic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2-Methylcyclopropanecarboxylic acid is a small, chiral carboxylic acid that serves as a key structural motif in various pharmacologically active compounds. The quantitative analysis of this acid is crucial in pharmacokinetic studies, metabolite identification, and quality control processes. However, direct analysis by gas chromatography (GC) is challenging due to its high polarity and low volatility, which result in poor peak shape, broad peaks, and low sensitivity.[1][2]

To overcome these limitations, derivatization is an essential sample preparation step. This process chemically modifies the carboxylic acid group, replacing the active hydrogen with a nonpolar functional group.[3] This modification increases the analyte's volatility and thermal stability while reducing its polarity, making it amenable to GC analysis with improved chromatographic performance and detection sensitivity.[4]

This application note provides detailed protocols for two common and effective derivatization methods for this compound: silylation to form a trimethylsilyl (TMS) ester and esterification to form a methyl ester (FAME).

Derivatization Methods

Two primary methods are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and esterification using boron trifluoride in methanol (BF₃-Methanol).

Silylation with BSTFA + 1% TMCS

Silylation is a robust and widely used technique that replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[2][3] BSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst enhances its reactivity, particularly for sterically hindered acids.[4] The byproducts of this reaction are highly volatile, minimizing interference with the analyte peak.[4]

Esterification with BF₃-Methanol

Esterification converts the carboxylic acid into its corresponding methyl ester, a less polar and more volatile derivative.[4][5] The use of boron trifluoride as a Lewis acid catalyst allows for rapid and efficient esterification under mild conditions.[2][6] This method is particularly effective for the preparation of fatty acid methyl esters (FAMEs) and is well-suited for other small carboxylic acids.[2][7]

Experimental Protocols

Caution: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents are corrosive and sensitive to moisture. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Silylation using BSTFA + 1% TMCS

Materials and Reagents:

  • This compound standard or sample extract, dried

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Lyophilize or evaporate the sample to dryness under a gentle stream of nitrogen. The presence of water will consume the derivatizing reagent and lead to poor yields.

  • Reagent Addition: To the dried sample in a GC vial, add 50 µL of anhydrous pyridine or acetonitrile to reconstitute the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating agent is recommended to ensure the reaction goes to completion.

  • Reaction: Tightly cap the vial and vortex briefly to mix the contents. Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

G Workflow for Silylation using BSTFA cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis start Dried Sample in GC Vial reconstitute Add 50 µL Anhydrous Solvent (Pyridine or Acetonitrile) start->reconstitute add_bstfa Add 100 µL BSTFA + 1% TMCS reconstitute->add_bstfa vortex_cap Cap Vial & Vortex add_bstfa->vortex_cap heat Heat at 70°C for 30 min vortex_cap->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation protocol workflow.

Protocol 2: Esterification using BF₃-Methanol

Materials and Reagents:

  • This compound standard or sample extract, dried

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Anhydrous Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as described in the silylation protocol.

  • Reagent Addition: Add 200 µL of 14% BF₃-Methanol solution to the dried sample in a GC vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 15 minutes.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 300 µL of anhydrous hexane to the vial, followed by 300 µL of saturated NaCl solution to quench the reaction and facilitate phase separation.

  • Phase Separation: Vortex the vial for 30 seconds. Allow the layers to separate. The top layer is the hexane phase containing the derivatized methyl ester.

  • Transfer and Dry: Carefully transfer the upper hexane layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

G Workflow for Esterification using BF3-Methanol cluster_prep Reaction cluster_extract Liquid-Liquid Extraction cluster_analysis Final Preparation & Analysis start Dried Sample in GC Vial add_bf3 Add 200 µL 14% BF3-Methanol start->add_bf3 heat Cap Vial & Heat at 60°C for 15 min add_bf3->heat cool Cool to Room Temperature heat->cool add_hexane Add 300 µL Hexane & 300 µL Saturated NaCl cool->add_hexane vortex Vortex & Separate Phases add_hexane->vortex transfer Transfer Hexane Layer to New Vial vortex->transfer dry Dry with Anhydrous Na2SO4 transfer->dry inject Inject into GC-MS dry->inject

Caption: Esterification protocol workflow.

GC-MS Analysis Conditions

The following table provides typical GC-MS parameters for the analysis of derivatized this compound. These conditions may require optimization based on the specific instrumentation used.

ParameterRecommended Condition
GC System Agilent 7890B or equivalent
Column Non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Splitless mode
Inlet Temp. 250°C
Injection Vol. 1 µL
Oven Program Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
MS System Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Scan (m/z 40-300) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis

Data and Performance

The following tables summarize representative quantitative data for the analysis of derivatized this compound. Silylation often provides a more robust response, while esterification is a classic, cost-effective method.

Table 1: Chromatographic and Quantitative Performance (Note: Data are representative and may vary based on instrumentation and matrix effects.)

Analyte DerivativeDerivatization MethodExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
TMS-ester of this compoundSilylation (BSTFA)~8.51 ng/mL5 ng/mL
Methyl-ester of this compoundEsterification (BF₃)~7.25 ng/mL15 ng/mL

Table 2: Calibration and Linearity (Note: Data are representative and may vary based on instrumentation and matrix effects.)

Analyte DerivativeDerivatization MethodCalibration Range (ng/mL)Linearity (R²)
TMS-ester of this compoundSilylation (BSTFA)5 - 1000>0.998
Methyl-ester of this compoundEsterification (BF₃)15 - 1000>0.995

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Peak Area Incomplete derivatization; presence of moisture; sample degradation.Ensure the sample is completely dry. Use fresh, anhydrous reagents and solvents. Check for leaks in the GC vial cap. Increase reaction time or temperature.
Peak Tailing Active sites in the GC inlet liner or column; incomplete derivatization.Deactivate the glass inlet liner or use a silanized liner.[4] Ensure the derivatization reaction has gone to completion. Condition the GC column.
Multiple Peaks for Analyte Incomplete reaction leading to both derivatized and underivatized forms.Optimize reaction conditions (time, temperature, reagent concentration). Ensure thorough mixing.
Extraneous Peaks Contamination from reagents, solvents, or glassware; reagent byproducts.Run a reagent blank to identify contaminant peaks. Use high-purity (GC grade) reagents and solvents. Ensure glassware is scrupulously clean.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral cyclopropane rings are crucial structural motifs in a multitude of biologically active molecules, including pharmaceuticals and natural products. Their inherent conformational rigidity and unique electronic properties can significantly influence the pharmacological profile of a compound. The asymmetric synthesis of substituted cyclopropanes, such as those derived from trans-2-methylcyclopropanecarboxylic acid, presents a formidable challenge in synthetic organic chemistry, requiring precise control over stereochemistry. These application notes detail established and highly enantioselective strategies for the synthesis of chiral cyclopropane derivatives, providing researchers with reliable protocols and comparative data. The methodologies covered include chiral auxiliary-mediated synthesis, organocatalytic cascade reactions, and chemoenzymatic resolutions.

I. Chiral Auxiliary-Mediated Synthesis

This strategy employs a recoverable chiral auxiliary to direct the stereochemical outcome of the cyclopropanation reaction. A common and effective approach involves a diastereoselective aldol reaction to set a stereocenter, followed by a hydroxyl-directed cyclopropanation, and subsequent removal of the auxiliary.[1][2]

Data Presentation:

Table 1: Chiral Auxiliary-Mediated Synthesis via Aldol-Cyclopropanation-Retro-Aldol Sequence [1]

Entryα,β-Unsaturated AldehydeDiastereomeric Excess (de) of Aldol Adduct (%)Diastereomeric Excess (de) of Cyclopropyl-aldol (%)Enantiomeric Excess (ee) of Final Aldehyde (%)Overall Yield (%)
1Crotonaldehyde>95>95>9575
Experimental Protocols:

1. Diastereoselective Aldol Reaction: [1]

  • To a solution of (S)-N-propionyl-5,5-dimethyloxazolidin-2-one (1.0 eq) in dry dichloromethane (CH₂Cl₂, 0.2 M) at 0 °C, add dibutylboron triflate (1.1 eq).

  • Add diisopropylethylamine (1.2 eq) dropwise, and stir the mixture for 30 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C.

  • Add crotonaldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction with a pH 7 buffer solution and extract with CH₂Cl₂.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the syn-aldol adduct.

2. Hydroxyl-Directed Cyclopropanation: [1]

  • Dissolve the syn-aldol adduct (1.0 eq) in dry CH₂Cl₂ (0.1 M) and cool to 0 °C.

  • Add a solution of diethylzinc (2.0 eq) in hexanes.

  • Add diiodomethane (2.0 eq) dropwise.

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with CH₂Cl₂, wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

3. Retro-Aldol Cleavage: [1]

  • Dissolve the cyclopropyl-aldol (1.0 eq) in tetrahydrofuran (THF, 0.1 M) and cool to -78 °C.

  • Add a solution of lithium aluminum hydride (1.5 eq) in THF.

  • Stir the mixture at -78 °C for 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Extract the aqueous layer with diethyl ether (Et₂O).

  • Combine the organic layers, dry over MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain the volatile 2-methylcyclopropane-1-carbaldehyde.

Workflow Diagram:

G cluster_0 Chiral Auxiliary-Mediated Synthesis A Chiral Auxiliary ((S)-N-propionyl-5,5-dimethyloxazolidin-2-one) C Diastereoselective Aldol Reaction (Dibutylboron triflate, DIPEA) A->C B α,β-Unsaturated Aldehyde (Crotonaldehyde) B->C D syn-Aldol Adduct C->D >95% de E Hydroxyl-Directed Cyclopropanation (Diethylzinc, Diiodomethane) D->E F Cyclopropyl-aldol E->F >95% de G Retro-Aldol Cleavage (LiAlH4) F->G H Chiral 2-Methylcyclopropane-1-carbaldehyde G->H >95% ee I Recovered Chiral Auxiliary G->I

Workflow for Chiral Auxiliary-Mediated Synthesis.

II. Organocatalytic Asymmetric Cascade Reaction

This approach utilizes a chiral secondary amine catalyst to initiate a cascade reaction, forming the cyclopropane ring in a single, highly stereocontrolled step.[1]

Data Presentation:

Table 2: Organocatalytic Asymmetric Cascade Michael-Alkylation [1]

Entryα,β-Unsaturated AldehydeBromomalonateDiastereomeric Excess (de) (%)Enantiomeric Excess (ee) (%)Overall Yield (%)
1CrotonaldehydeDiethyl bromomalonate>95>9580
Experimental Protocol:
  • To a solution of crotonaldehyde (1.5 eq) and diethyl bromomalonate (1.0 eq) in toluene (0.2 M), add the chiral diphenylprolinol silyl ether catalyst (0.1 eq).

  • Add 2,6-lutidine (1.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, purify the product by column chromatography on silica gel.

Logical Relationship Diagram:

G cluster_1 Organocatalytic Cascade Reaction A α,β-Unsaturated Aldehyde D Cascade Michael-Alkylation A->D B Bromomalonate B->D C Chiral Secondary Amine Catalyst C->D Catalyzes E Chiral Cyclopropane Derivative D->E High de/ee

Logic of Organocatalytic Cascade Reaction.

III. Chemoenzymatic Synthesis

This method leverages the stereoselectivity of enzymes to resolve racemic mixtures, providing access to enantiomerically pure building blocks. Pig liver esterase (PLE) and other esterases can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the desired enantiomerically pure acid.[3]

Data Presentation:

Table 3: Enzymatic Resolution of Racemic 2-Methylcyclopropane Dicarboxylic Acid Dimethyl Ester [3]

EnzymeRecognized Configuration at C2ProductEnantiomeric Purity
Pig Liver Esterase (PLE)2REnantiomerically pure monoacidHigh
Esterase (E 30.000)2SEnantiomerically pure monoacidHigh
Experimental Protocol:
  • Prepare a biphasic system of cyclohexane and phosphate buffer.

  • Dissolve racemic 2-methylcyclopropane dicarboxylic acid dimethyl ester in the cyclohexane phase.

  • Introduce the selected enzyme (e.g., Pig Liver Esterase) into the aqueous phase.

  • Stir the mixture vigorously to facilitate the enzymatic hydrolysis at the interface.

  • Monitor the reaction progress until approximately 50% conversion is achieved.

  • Separate the phases. The aqueous phase will contain the enantiomerically pure monoacid salt, while the organic phase will contain the unreacted ester enantiomer.

  • Acidify the aqueous phase and extract the enantiomerically pure monoacid.

Experimental Workflow Diagram:

G cluster_2 Chemoenzymatic Resolution Workflow A Racemic Diester B Biphasic System (Cyclohexane/Buffer) A->B C Enzyme Addition (e.g., PLE) B->C D Selective Hydrolysis C->D E Phase Separation D->E F Aqueous Phase: Enantiopure Monoacid E->F G Organic Phase: Unreacted Ester Enantiomer E->G

Workflow for Chemoenzymatic Resolution.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-2-Methylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are the Simmons-Smith cyclopropanation and the Corey-Chaykovsky reaction using Corey's ylide (dimethylsulfoxonium methylide).[1] The Simmons-Smith reaction typically involves an organozinc carbenoid, formed from diiodomethane and a zinc-copper couple, reacting with an alkene like ethyl crotonate.[1] The Corey's ylide method is often preferred for electron-poor olefins and involves the reaction of dimethylsulfoxonium methylide with ethyl crotonate.[1]

Q2: Why is achieving a high trans:cis isomer ratio important?

A2: The trans and cis isomers of 2-methylcyclopropanecarboxylic acid are stereoisomers with distinct three-dimensional structures. These structural differences can lead to different biological activities and physical properties.[2] For pharmaceutical applications, often only one isomer possesses the desired therapeutic effect, making stereochemical purity a critical quality attribute.

Q3: What factors primarily influence the stereoselectivity of the cyclopropanation?

A3: Stereoselectivity is influenced by several factors. In the Simmons-Smith reaction, the configuration of the starting alkene is preserved; an (E)-alkene (like ethyl trans-crotonate) will yield the trans-cyclopropane.[3] The presence of directing groups, such as allylic alcohols, can also steer the reagent to a specific face of the double bond.[3][4] In the Corey's ylide reaction, steric hindrance plays a significant role, with the ylide typically attacking the less hindered face of the alkene, which favors the formation of the trans product from ethyl crotonate.[5]

Q4: What are the main challenges in scaling up this synthesis?

A4: The primary challenges in scaling up, particularly for the Corey's ylide method, involve managing highly reactive and thermally unstable reagents.[1] The reaction can be highly exothermic, and the accumulation of unstable intermediates like dimethylsulfoxonium methylide can pose a significant safety hazard.[1] For large-scale synthesis, careful control of temperature, addition rates, and consideration of continuous flow reactors are often necessary to ensure safety and reproducibility.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Overall Reaction Yield
Possible Cause Troubleshooting Step
Incomplete Reaction / Low Conversion Verify Reagent Activity: Ensure the zinc-copper couple is freshly prepared and active for Simmons-Smith reactions.[2] For the Corey's ylide method, confirm the quality of the trimethylsulfoxonium salt and the base (e.g., NaH, t-BuOK). Optimize Reaction Conditions: Increase reaction time or temperature. For the Corey's ylide reaction with ethyl crotonate, increasing the temperature to 80-95 °C under anhydrous conditions has been shown to significantly improve yields.[1] Check Atmosphere: Many organometallic reagents, including Simmons-Smith reagents and ylides, are sensitive to air and moisture. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[6]
Significant Byproduct Formation Analyze Byproducts: Use GC-MS or NMR to identify major byproducts. This can help diagnose the problematic reaction pathway (e.g., polymerization, decomposition of ylide). Modify Addition Order: In the Corey's ylide reaction, adding the ylide solution to the ethyl crotonate (inverse addition) can sometimes improve yields by maintaining a low concentration of the unstable ylide.[1]
Product Loss During Workup/Purification Optimize Extraction: Ensure the pH is appropriately adjusted before extraction. The carboxylic acid product is soluble in aqueous base, while the ester precursor is not. Acidify the aqueous layer thoroughly (pH ~1-2) before extracting the final acid product. Purification Method: For cis/trans isomer separation, fractional distillation may be ineffective if boiling points are too close.[7] Column chromatography on silica gel is often a more effective method for separating isomers.[2][7]
Issue 2: Poor trans:cis Stereoselectivity
Possible Cause Troubleshooting Step
Sub-optimal Reagent/Catalyst Choice of Reagent: The Simmons-Smith reaction is known for its high stereospecificity, preserving the geometry of the starting alkene.[3] Ensure you are starting with high-purity (E)-ethyl crotonate. Use of Directing Groups: For related substrates, the presence of an allylic alcohol can strongly direct the Simmons-Smith reagent to the same face, enhancing diastereoselectivity.[4] While not directly applicable to ethyl crotonate, this principle highlights the importance of substrate structure.
Reaction Conditions Solvent Effects: The basicity of the solvent can affect the rate and selectivity of the Simmons-Smith reaction; less basic solvents like dichloromethane or dichloroethane are often preferred.[8] Temperature Control: While higher temperatures can increase the rate and yield of the Corey's ylide reaction, it's essential to study its effect on selectivity for your specific substrate.[1]

Data Presentation: Effect of Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes data from a Design of Experiment (DoE) study on the Corey's ylide cyclopropanation of ethyl crotonate, highlighting the impact of temperature and addition time.

EntryTemperature (°C)Addition TimeYield (%)
160Slow~30-35
260Fast44
380Fast~60-70
495Slow68
595Fast75
Data adapted from a scalable process development study.[1] "Fast" addition was completed in a few seconds at a small scale.

Experimental Protocols

Protocol 1: Synthesis via Corey's Ylide Cyclopropanation

This protocol is based on an optimized, scalable process.[1]

Reagents & Materials:

  • Trimethylsulfoxonium iodide or chloride

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

  • Ethyl trans-crotonate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: To a dry, three-necked flask under an inert atmosphere (Argon), add trimethylsulfoxonium iodide and anhydrous DMSO. Cool the mixture in an ice bath. Add potassium tert-butoxide portion-wise, maintaining the internal temperature below 25 °C. Stir the resulting milky suspension for 1-2 hours at room temperature.

  • Cyclopropanation: In a separate flask, prepare a solution of ethyl trans-crotonate in anhydrous DMSO. Heat this solution to 80 °C. Add the pre-formed ylide solution from step 1 to the hot ethyl crotonate solution at a rate that maintains the desired reaction temperature. Safety Note: This addition can be exothermic. For larger scales, process safety calorimetry is recommended.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the consumption of ethyl crotonate is complete.

  • Work-up (Ester): Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous phase with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl trans-2-methylcyclopropanecarboxylate.

  • Hydrolysis (Acid): To the crude ester, add a solution of NaOH in water/ethanol. Heat the mixture to reflux and stir until saponification is complete (as monitored by TLC/GC).

  • Purification (Acid): Cool the mixture, remove the ethanol under reduced pressure, and wash the remaining aqueous solution with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer with cold, concentrated HCl to pH 1-2. Extract the desired carboxylic acid product with diethyl ether (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound. Further purification can be achieved by distillation under reduced pressure.

Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low yields in the cyclopropanation reaction.

G start Low Reaction Yield reagent_check Check Reagent Quality & Activity (Ylide, Zn-Cu couple, Alkene Purity) start->reagent_check conditions_check Review Reaction Conditions (Temp, Time, Atmosphere) reagent_check->conditions_check Reagents OK reagent_fail Prepare Fresh Reagents Ensure Anhydrous Conditions reagent_check->reagent_fail Issue Found workup_check Analyze Workup & Purification Steps conditions_check->workup_check Conditions OK conditions_fail Optimize Temperature & Time Use Inert Atmosphere conditions_check->conditions_fail Issue Found workup_fail Adjust pH during Extraction Consider Chromatography for Isomers workup_check->workup_fail Issue Found success Yield Improved reagent_fail->success conditions_fail->success workup_fail->success

Caption: Troubleshooting flowchart for low yield diagnosis.

General Synthesis Workflow

This diagram illustrates the key stages of the synthesis process, from starting materials to the final purified product.

G cluster_0 Reaction Stage cluster_1 Workup & Purification Stage reagents Starting Materials (Ethyl Crotonate, Ylide/Carbenoid) reaction Cyclopropanation Reaction reagents->reaction ester Crude Ester Product (ethyl trans-2-methylcyclopropanecarboxylate) reaction->ester hydrolysis Saponification (Base Hydrolysis) ester->hydrolysis Process Transition extraction Acid/Base Extraction hydrolysis->extraction purification Final Purification (Distillation or Chromatography) extraction->purification acid Final Acid Product purification->acid

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Synthesis of trans-2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-2-Methylcyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and their solutions for the primary synthetic routes to this compound.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a widely used method for the stereospecific conversion of alkenes to cyclopropanes.[1] For the synthesis of this compound, the reaction typically involves the cyclopropanation of a trans-alkene precursor, such as ethyl crotonate. The reaction is known to be stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane product.[2][3]

Q1: My Simmons-Smith reaction is sluggish or shows low conversion of the starting ethyl crotonate. What are the possible causes and solutions?

A1: Low reactivity in a Simmons-Smith reaction can stem from several factors related to the reagents and reaction conditions. Below is a summary of potential causes and troubleshooting steps.

Potential Cause Troubleshooting Recommendations
Inactive Zinc-Copper Couple The activity of the zinc-copper couple is critical. Ensure it is freshly prepared and properly activated. The use of ultrasonication can enhance the rate of formation of the organozinc reagent.
Poor Quality Reagents Use freshly distilled diiodomethane and ensure the starting ethyl crotonate is pure. Impurities can inhibit the reaction.
Presence of Moisture The organozinc reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Solvent Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are recommended. Basic solvents can decrease the reaction rate.[2][4]

Q2: I've obtained the desired cyclopropane product, but I'm observing significant side products. What are the common side products in the Simmons-Smith synthesis of this compound?

A2: While the Simmons-Smith reaction is generally clean, a few side products can form.

  • cis-2-Methylcyclopropanecarboxylic acid: Although the reaction is stereospecific, trace amounts of the cis-isomer can sometimes be formed. The diastereomeric ratio is influenced by the specific reaction conditions.

  • Products of Methylation: If your substrate contains sensitive functional groups (like free hydroxyl groups) and an excess of the Simmons-Smith reagent is used for a prolonged time, methylation of these heteroatoms can occur due to the electrophilicity of the zinc carbenoid.[3]

  • Inorganic Salts: The primary inorganic byproduct is zinc iodide (ZnI₂). This Lewis acid can potentially catalyze side reactions with acid-sensitive substrates. It is typically removed during the aqueous workup.

Experimental Protocol: Simmons-Smith Cyclopropanation of Ethyl Crotonate

This protocol is a general guideline for the cyclopropanation of ethyl crotonate using a diethylzinc/diiodomethane system (Furukawa modification), which often provides better reactivity.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve ethyl crotonate in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Reagent Addition: To the stirred solution, add a solution of diethylzinc in hexanes dropwise, followed by the dropwise addition of diiodomethane.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

  • Purification: Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl trans-2-methylcyclopropanecarboxylate can be purified by flash column chromatography.

  • Hydrolysis: The purified ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with NaOH or KOH followed by acidification).

Reaction Pathway for Simmons-Smith Cyclopropanation

G cluster_start Starting Materials cluster_reaction Simmons-Smith Reaction cluster_products Products cluster_final Final Product A trans-Ethyl Crotonate D Concerted Cyclopropanation A->D B CH2I2 + Zn(Cu) or Et2Zn C Formation of Organozinc Carbenoid (e.g., IZnCH2I) B->C C->D E Ethyl trans-2-Methylcyclopropanecarboxylate (Major Product) D->E F Ethyl cis-2-Methylcyclopropanecarboxylate (Minor Isomer) D->F G Zinc Iodide (ZnI2) (Inorganic Byproduct) D->G H This compound E->H Hydrolysis

Caption: Synthetic pathway of this compound via Simmons-Smith reaction.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides an alternative route to cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides. For the synthesis of this compound, a stabilized sulfur ylide, such as dimethylsulfoxonium methylide (Corey's ylide), is reacted with ethyl crotonate.[5]

Q3: I am getting a mixture of epoxide and cyclopropane in my Corey-Chaykovsky reaction. How can I favor the formation of the desired cyclopropane?

A3: The regioselectivity of the Corey-Chaykovsky reaction with α,β-unsaturated esters is dependent on the type of sulfur ylide used.

  • Use a Stabilized Ylide: Dimethylsulfoxonium methylide is a stabilized ylide and preferentially undergoes 1,4-conjugate addition to α,β-unsaturated systems, leading to the formation of cyclopropanes.[6]

  • Avoid Unstabilized Ylides: Less stable ylides, such as dimethylsulfonium methylide, tend to favor 1,2-addition to the carbonyl group, which would result in the formation of an epoxide as the major product.

Q4: My Corey-Chaykovsky reaction yielded the trans-isomer as the major product, but I also have the cis-isomer. Is this expected?

A4: Yes, while the Corey-Chaykovsky cyclopropanation is highly diastereoselective, it is not always completely stereospecific. The reaction proceeds through a betaine intermediate. If the rotation around the single bond in this intermediate is faster than the ring-closing step, the thermodynamically more stable trans-cyclopropane is often the major product, regardless of the starting alkene geometry.[7]

Experimental Protocol: Corey-Chaykovsky Cyclopropanation of Ethyl Crotonate

This protocol outlines the general procedure for the cyclopropanation of ethyl crotonate using dimethylsulfoxonium methylide.

  • Ylide Preparation: In a dry flask under an inert atmosphere, suspend trimethylsulfoxonium iodide in anhydrous dimethyl sulfoxide (DMSO). Add a strong base, such as sodium hydride (NaH), portion-wise at room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Reaction: To the prepared ylide solution, add a solution of ethyl crotonate in DMSO dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate. The crude product can be purified by column chromatography to isolate the ethyl trans-2-methylcyclopropanecarboxylate.

  • Hydrolysis: Subsequent hydrolysis yields the target carboxylic acid.

Corey-Chaykovsky Reaction Troubleshooting Workflow

G A Start: Corey-Chaykovsky Reaction of Ethyl Crotonate B Analyze Crude Product (e.g., GC-MS, NMR) A->B C Major Product: Epoxide? B->C D Major Product: Cyclopropane? C->D No E Unstabilized ylide likely used. Use stabilized ylide (dimethylsulfoxonium methylide). C->E Yes F Check Diastereomeric Ratio (trans:cis) D->F Yes K Low Yield or Incomplete Reaction? D->K No G High trans selectivity? F->G H Reaction Successful G->H Yes I Low trans selectivity or significant cis isomer? G->I No J Optimize reaction conditions: - Lower temperature - Change solvent - Vary base I->J Yes L Verify ylide formation (e.g., color change). Ensure anhydrous conditions. Check purity of starting materials. K->L Yes

Caption: A troubleshooting guide for the Corey-Chaykovsky synthesis.

Diazomethane Reaction

The reaction of diazomethane with α,β-unsaturated esters can also be used for cyclopropanation. This reaction often proceeds through a pyrazoline intermediate, which upon thermolysis or photolysis, can eliminate nitrogen gas to form the cyclopropane.

Q5: I attempted a cyclopropanation using diazomethane and ethyl crotonate and obtained a complex mixture of products. What are the expected side products?

A5: The reaction of diazomethane with α,β-unsaturated esters can be less selective than the Simmons-Smith or Corey-Chaykovsky reactions.

  • Pyrazoline Intermediate: The initial 1,3-dipolar cycloaddition of diazomethane to the double bond forms a pyrazoline. This intermediate may be stable enough to be isolated.

  • Isomeric Pyrazolines: Depending on the reaction conditions, the initially formed 1-pyrazoline can isomerize to the more stable 2-pyrazoline.[8]

  • β-Methylated Product: Upon decomposition of the pyrazoline, a common side product is the corresponding β-methylated alkene, formed via a 1,2-hydride shift.

  • Mixture of Cyclopropane Stereoisomers: The decomposition of the pyrazoline intermediate may not be stereospecific, potentially leading to a mixture of cis- and trans-2-methylcyclopropanecarboxylates.

Quantitative Data on Diastereoselectivity

The diastereoselectivity of these reactions is highly dependent on the specific reagents, substrate, and reaction conditions.

Reaction Typical Diastereomeric Ratio (trans:cis) Notes
Simmons-Smith High (often >10:1 to >20:1)The stereospecificity is a key feature. The use of certain modified reagents can further enhance diastereoselectivity.[9][10]
Corey-Chaykovsky Generally high, favoring transThe reaction is diastereoselective, and the thermodynamically more stable trans product is usually favored.
Diazomethane VariableCan produce significant mixtures of stereoisomers.

Note: The exact ratios can vary significantly based on experimental parameters.

References

Technical Support Center: Optimization of Simmons-Smith Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Simmons-Smith Cyclopropanation reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this versatile cyclopropanation method.

Troubleshooting Guide

This guide addresses specific problems that may arise during the Simmons-Smith cyclopropanation in a question-and-answer format.

Issue 1: Low to No Product Yield

Q: My Simmons-Smith reaction is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?

A: Low or no yield in a Simmons-Smith reaction is a common issue that can often be traced back to the reagents or reaction conditions. Here are the primary factors to investigate:

  • Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is crucial for the formation of the organozinc carbenoid intermediate.[1]

    • Solution: Always use a freshly prepared and activated zinc-copper couple. Activation can be achieved by washing the zinc dust with an acid solution (e.g., HCl) to remove the passivating oxide layer, followed by treatment with a copper salt solution (e.g., copper(II) acetate or copper(I) chloride).[2][3]

  • Poor Quality Diiodomethane: Impurities in diiodomethane can quench the reactive carbenoid species.

    • Solution: Use high-purity, freshly distilled diiodomethane for best results.[1]

  • Presence of Moisture: The organozinc intermediates are highly sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]

  • Low Substrate Reactivity: Electron-deficient alkenes are generally less reactive in the classic Simmons-Smith reaction.

    • Solution: For less reactive substrates, consider using a more reactive variation of the reaction, such as the Furukawa modification (using diethylzinc and diiodomethane) or the Shi modification for electron-deficient alkenes.[1][4]

  • Inadequate Temperature: The reaction may be too slow at very low temperatures.

    • Solution: While the reaction is often run at 0 °C or room temperature, a modest increase in temperature may improve the rate for sluggish reactions. However, be cautious as higher temperatures can also lead to side reactions.[1]

Issue 2: Formation of Significant Side Products

Q: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A: Side reactions in Simmons-Smith cyclopropanation can reduce the yield of the desired product and complicate purification. Here are some common side reactions and their mitigation strategies:

  • Methylation of Heteroatoms: The electrophilic nature of the zinc carbenoid can lead to the methylation of alcohols, amines, and other heteroatoms present in the substrate.[4]

    • Solution: Use a stoichiometric amount or a minimal excess of the Simmons-Smith reagent. Monitor the reaction progress closely and stop it once the starting material is consumed to avoid prolonged exposure to the reagent.

  • Rearrangement of Allylic Thioethers: Allylic thioethers can react with the Simmons-Smith reagent to form sulfur ylides, which can then undergo a[2][3]-sigmatropic rearrangement instead of cyclopropanation.

    • Solution: Using an excess of the Simmons-Smith reagent can favor the desired cyclopropanation pathway.

  • Lewis Acid-Catalyzed Side Reactions: The byproduct, zinc iodide (ZnI₂), is a Lewis acid and can catalyze side reactions, particularly with acid-sensitive substrates.[4]

    • Solution: Quenching the reaction with a mild base like pyridine can help to scavenge the ZnI₂. Alternatively, in the Furukawa modification, a slight excess of diethylzinc can be used to form the less acidic ethylzinc iodide.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Simmons-Smith reaction?

A1: Non-coordinating solvents are generally preferred as basic solvents can decrease the reaction rate by coordinating with the zinc species.[5][6] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and often provide the best results.[5][7] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) can also be used, but may be less optimal for certain substrates.[6]

Q2: How can I improve the diastereoselectivity of the cyclopropanation of an allylic alcohol?

A2: The hydroxyl group of an allylic alcohol can act as a directing group, coordinating with the zinc reagent and leading to cyclopropanation on the same face as the hydroxyl group.[2][3] This inherent directing effect often results in high diastereoselectivity. To further enhance selectivity, consider using the Furukawa modification (Et₂Zn/CH₂I₂), which is known to enhance this directing effect.[3]

Q3: Is it necessary to use a zinc-copper couple? Are there alternatives?

A3: While the classic Simmons-Smith reaction utilizes a zinc-copper couple, several modifications exist. The most common alternative is the Furukawa modification , which employs diethylzinc (Et₂Zn) and diiodomethane.[4][8] This method is often more reproducible and can be faster than the traditional approach.[4] For electron-deficient alkenes, the Shi modification , which uses a combination of diethylzinc, diiodomethane, and a Lewis acid (e.g., trifluoroacetic acid), can be more effective.[4]

Q4: What is the best work-up procedure for a Simmons-Smith reaction?

A4: The work-up procedure typically involves quenching the reaction to destroy any unreacted organozinc species and to dissolve the zinc salts. A common method is the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[1] Alternatively, a solution of sodium bicarbonate (NaHCO₃) can be used. For reactions involving substrates that may form stable emulsions with zinc salts, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[5] Following the quench, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Data Presentation

Table 1: Comparison of Simmons-Smith Reagents and Conditions

Reagent SystemAlkene SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Zn-Cu, CH₂I₂CyclohexeneDiethyl EtherReflux170-85[1]
Et₂Zn, CH₂I₂Cinnamyl alcoholDichloromethane0 to RT12-24~90[5]
Et₂Zn, CH₂I₂, TFAElectron-deficient alkeneDichloromethane0 to RT12Varies[7]
Zn-Cu, CH₂I₂(E)-cinnamyl alcohol1,2-Dichloroethane400.25>95[9]

Table 2: Diastereoselectivity in the Cyclopropanation of Allylic Alcohols

SubstrateReagent SystemDiastereomeric Ratio (syn:anti)Reference
(Z)-allylic alcoholZn-Cu, CH₂I₂>95:5[10]
(E)-allylic alcoholZn-Cu, CH₂I₂~60:40[10]
(E)-allylic alcoholEt₂Zn, CH₂I₂>95:5[10]
Alkenyl cyclopropyl carbinolEt₂Zn, CH₂I₂Single diastereomer[11]

Experimental Protocols

Protocol 1: Classic Simmons-Smith Cyclopropanation of Cyclohexene

  • Preparation of Zinc-Copper Couple:

    • In a flask equipped with a reflux condenser and a magnetic stirrer, add zinc dust (2.0 eq) and anhydrous diethyl ether.

    • Heat the suspension to a gentle reflux.

    • Add a solution of copper(I) chloride (0.2 eq) in a minimal amount of hot glacial acetic acid dropwise to the refluxing zinc suspension.

    • Continue refluxing for 30 minutes.

    • Allow the mixture to cool to room temperature and decant the ether.

    • Wash the activated zinc-copper couple with fresh anhydrous diethyl ether (3x) and use it immediately.

  • Cyclopropanation Reaction:

    • To the flask containing the freshly prepared zinc-copper couple, add anhydrous diethyl ether.

    • Add cyclohexene (1.0 eq).

    • Add diiodomethane (1.5 eq) dropwise to the stirred suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Filter the mixture through a pad of celite to remove insoluble zinc salts.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.[1]

Protocol 2: Furukawa Modification for the Cyclopropanation of an Allylic Alcohol

  • Reaction Setup:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add a solution of diethylzinc (1.1 eq, e.g., 1.0 M in hexanes) dropwise to the stirred solution.

    • Stir the mixture at 0 °C for 15 minutes.

    • Add diiodomethane (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[1]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_zncu Prepare/Activate Zinc-Copper Couple setup Reaction Setup (Inert Atmosphere) prep_zncu->setup prep_reagents Dry Solvents & Purify Diiodomethane prep_reagents->setup add_alkene Add Alkene setup->add_alkene add_ch2i2 Add Diiodomethane add_alkene->add_ch2i2 react Stir at Appropriate Temperature add_ch2i2->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Product (Distillation/Chromatography) extract->purify

Caption: General experimental workflow for the Simmons-Smith cyclopropanation.

troubleshooting_low_yield start Low or No Yield check_zncu Is the Zn-Cu couple freshly prepared and activated? start->check_zncu check_ch2i2 Is the diiodomethane of high purity? check_zncu->check_ch2i2 Yes solution_zncu Prepare fresh Zn-Cu couple. check_zncu->solution_zncu No check_moisture Was the reaction run under anhydrous conditions? check_ch2i2->check_moisture Yes solution_ch2i2 Purify diiodomethane. check_ch2i2->solution_ch2i2 No check_reactivity Is the alkene electron-deficient? check_moisture->check_reactivity Yes solution_moisture Dry glassware and solvents; use inert gas. check_moisture->solution_moisture No solution_reactivity Use Furukawa or Shi modification. check_reactivity->solution_reactivity Yes

References

Technical Support Center: Troubleshooting Emulsification in Cyclopropanecarboxylic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the liquid-liquid extraction of cyclopropanecarboxylic acids, focusing specifically on the formation and breaking of emulsions.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the extraction of my cyclopropanecarboxylic acid?

A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1][2] During the extraction of cyclopropanecarboxylic acids, emulsions can form for several reasons:

  • Presence of Surfactant-like Molecules: The reaction mixture may contain substances that act as emulsifying agents, such as phospholipids, free fatty acids, or other amphiphilic molecules.[3]

  • High Agitation: Vigorous shaking of the separatory funnel increases the surface area between the two phases, promoting the formation of a stable emulsion.[4] For cyclopropanecarboxylic acid extractions, it is specifically advised to avoid vigorous shaking.[4]

  • pH Conditions: The pH of the aqueous phase can influence the charge of the cyclopropanecarboxylic acid and other components, potentially stabilizing the emulsion.[5][6] At basic pH, the carboxylate form of the acid can act as a surfactant.[5][7]

  • Finely Divided Solids: The presence of fine particulate matter can stabilize an emulsion by accumulating at the interface between the two liquids.[8]

Q2: How can I prevent emulsion formation in the first place?

A2: Preventing an emulsion is often easier than breaking one.[3] Consider these preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to allow for extraction with minimal agitation.[3] Mechanical stirring is also a recommended alternative to shaking.[4]

  • Solvent Evaporation: Before beginning the aqueous workup, consider evaporating the reaction solvent and redissolving the residue in the extraction solvent.[9]

  • Solid Phase Extraction (SPE): As an alternative to liquid-liquid extraction, SPE can be employed to avoid emulsion issues altogether.[2]

Q3: My extraction has formed a persistent emulsion. What are the immediate steps I can take to break it?

A3: If an emulsion has formed, several techniques can be employed to facilitate phase separation:

  • Patience: Allow the separatory funnel to stand undisturbed for a period, as some emulsions will break on their own over time.[1][10]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture.[9][10] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1][2]

  • pH Adjustment: Carefully add a dilute acid or base to change the pH of the aqueous layer.[1] For carboxylic acids, lowering the pH with an acid like HCl can help break emulsions stabilized by the carboxylate salt.[10][11]

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.[2][9] This can physically disrupt the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for breaking emulsions.[1][2][11]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving emulsion issues.

Problem: A stable emulsion has formed between the aqueous and organic layers.

Step 1: Initial Diagnosis and Simple Mechanical Methods

  • Observation: Note the volume and appearance of the emulsion layer. According to U.S. EPA Method 1664, if the emulsion is greater than one-third the volume of the solvent layer, emulsion-breaking techniques are necessary.[11]

  • Action 1: Wait. Let the separatory funnel sit for 15-30 minutes.[9]

  • Action 2: Gentle Agitation. Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help the dispersed droplets to coalesce.[8]

Step 2: Modifying the Aqueous Phase

  • Action 3: Salting Out. Add saturated brine (NaCl solution) and gently rock the funnel. The increased polarity of the aqueous phase can force the organic droplets to separate.[3]

  • Action 4: pH Adjustment. Since you are extracting a carboxylic acid, the deprotonated carboxylate at higher pH values can act as a surfactant.[5][7] Carefully add a dilute strong acid (e.g., 1M HCl) dropwise to lower the pH, which will protonate the carboxylate and can destabilize the emulsion.[10][11]

Step 3: Physical and Thermal Methods

  • Action 5: Centrifugation. For smaller volumes, transfer the mixture to centrifuge tubes and spin at a moderate speed. This is often the most surefire way to break an emulsion.[11]

  • Action 6: Gentle Heating. Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and aid in phase separation.[1] Avoid excessive heat to prevent decomposition of the product.[1]

  • Action 7: Freezing. Lowering the temperature to induce freezing can also physically break the emulsion as ice crystals form.[1] Allow the mixture to thaw completely before separating the layers.[1]

Step 4: Advanced and Alternative Techniques

  • Action 8: Solvent Addition. Adding a small amount of a different, miscible organic solvent can alter the properties of the organic phase and help break the emulsion.[1][3]

  • Action 9: Filtration. Prepare a funnel with a plug of glass wool or a pad of Celite and filter the entire mixture.[2][9]

  • Action 10: Use of Drying Agents. Pipette out as much of the organic layer as possible and treat it with a drying agent like anhydrous sodium sulfate. Sometimes the drying agent can help absorb finely dispersed water droplets.[9][11]

Data Summary Table

Troubleshooting TechniquePrinciple of ActionGeneral EffectivenessKey Considerations
Waiting Gravitational separationLow to ModerateTime-consuming; may not work for stable emulsions.[10]
Salting Out (Brine) Increases aqueous phase polarityHighVery common and effective method.[3][9]
pH Adjustment (Acidification) Neutralizes carboxylate surfactantHighEspecially relevant for carboxylic acid extractions.[5][10]
Centrifugation Applies g-force to separate phasesVery HighLimited by sample volume and equipment availability.[1][11]
Gentle Heating Reduces viscosityModerateRisk of product degradation if overheated.[1]
Filtration (Celite/Glass Wool) Physical disruption of emulsionModerate to HighCan be messy; may lead to some product loss on the filter aid.[2][9]
Solvent Addition Alters polarity of the organic phaseModerateThe added solvent must be compatible with the downstream process.[1]

Experimental Protocols

Protocol 1: Breaking an Emulsion using Saturated Brine ("Salting Out")

  • Secure the separatory funnel containing the emulsion in a ring stand.

  • Prepare a saturated solution of sodium chloride (NaCl) in deionized water.

  • Carefully open the stopcock of the separatory funnel to release any pressure.

  • Add a volume of the saturated brine solution equivalent to 10-20% of the aqueous phase volume into the funnel.

  • Stopper the funnel and gently rock or invert it 2-3 times. Do not shake vigorously.

  • Vent the funnel.

  • Allow the funnel to stand and observe if the emulsion begins to break. This may take several minutes.

  • If separation occurs, drain the aqueous layer, followed by the organic layer.

Protocol 2: Breaking an Emulsion by pH Adjustment

  • With the separatory funnel in a ring stand, remove the stopper.

  • Using a pipette, add a dilute solution of a strong acid (e.g., 1M HCl) dropwise directly into the emulsion layer.

  • After adding a few drops, gently swirl the funnel and observe for any changes.

  • Continue adding the acid in small portions until the emulsion begins to resolve into two distinct layers.

  • Once the phases have separated, stopper and gently invert the funnel once to ensure mixing, then vent.

  • Allow the layers to fully separate before draining.

Visualization

Below is a troubleshooting workflow to guide the user through the process of resolving an emulsion during the extraction of cyclopropanecarboxylic acids.

G start Emulsion Formed wait Let stand for 15-30 min start->wait brine Add Saturated Brine ('Salt Out') wait->brine No separation end Phases Separated wait->end Separation Occurs acidify Adjust pH with Dilute Acid brine->acidify No separation brine->end Separation Occurs acidify->end Separation Occurs fail Emulsion Persists acidify->fail No separation centrifuge Centrifuge Mixture centrifuge->end filter Filter through Celite/Glass Wool filter->end fail->centrifuge If volume permits fail->filter If volume is large reassess Reassess: Consider Alternative Methods (e.g., SPE, Solvent Change) fail->reassess

Caption: Troubleshooting workflow for emulsion breaking.

References

safety precautions for handling dimethylsulfoxonium methylide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethylsulfoxonium methylide.

Section 1: Frequently Asked Questions (FAQs) - Safety and Handling

Q1: What is dimethylsulfoxonium methylide and what are its primary hazards?

Q2: What are the key safety precautions I should take before working with dimethylsulfoxonium methylide?

Before beginning any experiment involving dimethylsulfoxonium methylide, it is crucial to:

  • Conduct a thorough literature review to understand the specific reaction conditions and potential side reactions.

  • Prepare a detailed standard operating procedure (SOP) that includes all safety precautions.

  • Ensure all necessary personal protective equipment (PPE) is available and in good condition.

  • Work in a well-ventilated fume hood to avoid inhalation of any volatile reagents or byproducts.

  • Have appropriate spill cleanup materials and emergency procedures in place.

Q3: What personal protective equipment (PPE) is required when handling dimethylsulfoxonium methylide?

Appropriate PPE is essential to minimize exposure and ensure personal safety. The following should be worn at all times:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of corrosive reagents and solvents.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves).Provides a barrier against skin contact with reagents and solvents.
Body Protection A flame-resistant lab coat.Protects against splashes and potential fire hazards.
Respiratory Protection A respirator may be necessary depending on the scale of the reaction and ventilation.Protects against inhalation of volatile or aerosolized hazardous materials.

Q4: How should I properly store the precursors for generating dimethylsulfoxonium methylide?

Precursors such as trimethylsulfoxonium iodide and sodium hydride require specific storage conditions:

  • Trimethylsulfoxonium iodide: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Sodium hydride: Store in a flammable solids cabinet, away from water and acids. It is typically supplied as a mineral oil dispersion to reduce its pyrophoric nature.

Q5: What are the immediate first aid measures in case of exposure?

In the event of an accidental exposure, prompt action is critical:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[5][7] If breathing is difficult, administer oxygen and seek medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.

Q6: What is the correct procedure for cleaning up a spill involving dimethylsulfoxonium methylide or its precursors?

For minor spills, the following steps should be taken by trained personnel with appropriate PPE:

  • Alert others in the vicinity.

  • If flammable solvents are involved, extinguish all nearby ignition sources.

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

For large spills, evacuate the area and contact your institution's emergency response team.

Section 2: Troubleshooting Guide - Experimental Issues

Q1: My Corey-Chaykovsky reaction is not proceeding to completion. What are some possible causes and solutions?

Potential CauseTroubleshooting Steps
Inactive Ylide The ylide is unstable and should be generated and used fresh. Ensure the precursors (trimethylsulfoxonium salt and base) are of good quality and dry. The presence of moisture can quench the ylide.
Insufficient Base Ensure the correct stoichiometry of a strong enough base (e.g., NaH, KOt-Bu) is used for complete deprotonation of the sulfoxonium salt.
Low Reaction Temperature While the ylide is generated at a low temperature, the reaction with the substrate may require warming to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature.
Steric Hindrance Highly hindered ketones may react slowly or not at all. Consider using the less sterically demanding dimethylsulfonium methylide.

Q2: I am observing the formation of byproducts in my reaction. How can I minimize them?

Observed ByproductPotential Cause and Solution
Starting material remains See troubleshooting for incomplete reaction.
Polymerization of the starting material This can occur with base-sensitive substrates. Try using a milder base or adding the substrate slowly to the ylide solution.
Rearrangement products Some epoxides can undergo rearrangement under the reaction conditions. Analyze the product mixture to identify the rearranged products and consider modifying the workup procedure to minimize their formation.

Q3: The yield of my desired epoxide is consistently low. What factors could be affecting the yield?

Low yields can be attributed to several factors:

  • Purity of Reagents: Ensure all reagents, especially the solvent (DMSO or THF), are anhydrous.

  • Reaction Time: The reaction time can vary significantly depending on the substrate. Monitor the reaction progress by TLC to determine the optimal time for quenching.

  • Workup Procedure: The workup should be performed carefully to avoid decomposition of the product. Quenching with water or a saturated aqueous solution of ammonium chloride is common.

Section 3: Experimental Protocols

Protocol 1: In-situ Generation of Dimethylsulfoxonium Methylide

This protocol describes the common laboratory procedure for the in-situ generation of dimethylsulfoxonium methylide for use in the Corey-Chaykovsky reaction.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser.

  • Washing: Wash the sodium hydride with anhydrous hexane or pentane to remove the mineral oil. Carefully decant the solvent. Repeat this washing step twice.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask via a syringe.

  • Ylide Formation: Heat the mixture to 50-60 °C. Hydrogen gas will evolve. The reaction is complete when the evolution of gas ceases, and the solution turns a clear to yellowish color.

  • Cooling: Cool the solution to room temperature or the desired reaction temperature before adding the substrate.

experimental_workflow cluster_prep Preparation cluster_reaction Ylide Formation cluster_post Post-Reaction prep1 Add NaH to flask under inert atmosphere prep2 Wash NaH with anhydrous hexane/pentane prep1->prep2 prep3 Add anhydrous DMSO prep2->prep3 react1 Heat to 50-60 °C prep3->react1 react2 H2 gas evolves react1->react2 react3 Solution becomes clear/yellowish react2->react3 post1 Cool to desired temperature react3->post1 post2 Ready for substrate addition post1->post2

In-situ generation of dimethylsulfoxonium methylide.

Section 4: Visualizing Logical Relationships

The following diagram illustrates the decision-making process for troubleshooting common issues during a Corey-Chaykovsky reaction.

troubleshooting_flowchart start Reaction Issue q1 Is the reaction incomplete? start->q1 a1_yes Check ylide activity, base stoichiometry, and reaction temperature. q1->a1_yes Yes q2 Are byproducts observed? q1->q2 No a1_yes->q2 a2_yes Identify byproducts. Consider milder base or slower substrate addition. q2->a2_yes Yes q3 Is the yield low? q2->q3 No a2_yes->q3 a3_yes Verify reagent purity, optimize reaction time, and refine workup. q3->a3_yes Yes end Resolution q3->end No a3_yes->end

Troubleshooting a Corey-Chaykovsky reaction.

References

minimizing steric hindrance in reactions with trans-2-Methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-2-Methylcyclopropanecarboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with this sterically hindered molecule and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often low-yielding?

The primary reason for low yields is steric hindrance. The methyl group on the cyclopropane ring, adjacent to the carboxylic acid, physically obstructs the approach of nucleophiles to the carbonyl carbon. This slows down the reaction rate and can lead to the predominance of side reactions.

Q2: What are the most common challenges encountered when working with this molecule?

The most common challenges include:

  • Difficulty in forming amides and esters, especially with bulky amines or alcohols.

  • The need for harsh reaction conditions (high temperatures, long reaction times), which can lead to side products or decomposition.

  • Incomplete conversion of the starting material.

Q3: Which types of coupling reagents are most effective for amide bond formation with this compound?

For sterically hindered carboxylic acids, several classes of coupling reagents have shown promise. While direct data for this compound is limited, studies on similarly hindered substrates suggest the following are good starting points:

  • Carbodiimides with additives: A combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like 2-hydroxypyridine N-oxide (HOPO) has been shown to be effective for sterically demanding carboxylic acids.[1]

  • Uronium/Aminium salts: Reagents like COMU ( (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in the presence of a non-nucleophilic base like collidine, or TPTU (O-(1,2-dihydro-2-oxo-1-pyridyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with N-methylimidazole (NMI), have demonstrated effectiveness with hindered substrates.[1]

  • Phosphonium salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also commonly used for difficult couplings.

Q4: Are there alternative methods to standard coupling reagents for amide synthesis?

Yes, activating the carboxylic acid to a more reactive intermediate can be a successful strategy. One common method is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive and can then be treated with the desired amine.

Q5: What are the recommended conditions for esterification of this compound?

Due to steric hindrance, standard Fischer esterification (acid catalyst and excess alcohol) may be slow and require high temperatures. More effective methods for hindered carboxylic acids include:

  • Steglich Esterification: This method uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Acyl Chloride Formation: Similar to amide synthesis, converting the carboxylic acid to its acyl chloride followed by reaction with the desired alcohol is a reliable method.

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling Reaction
Potential Cause Troubleshooting Step
Insufficient Activation of Carboxylic Acid - Increase the equivalents of the coupling reagent and/or additive. - Switch to a more powerful coupling reagent known to be effective for sterically hindered acids (e.g., COMU, HATU, PyBOP). - Consider converting the carboxylic acid to the more reactive acyl chloride with thionyl chloride or oxalyl chloride prior to adding the amine.
Steric Hindrance from the Amine - If possible, use a less sterically hindered amine. - Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction for potential decomposition of starting materials or products.
Inappropriate Solvent or Base - Ensure the solvent is anhydrous and appropriate for the chosen coupling reagent (e.g., DMF, DCM). - Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to avoid competition with the desired amine nucleophile.
Salt Formation The amine and carboxylic acid can form a salt, reducing the concentration of free amine available for reaction. Using a coupling reagent that effectively activates the carboxylic acid can overcome this.
Problem 2: Low Yield in Esterification Reaction
Potential Cause Troubleshooting Step
Ineffective Catalyst in Fischer Esterification - Increase the amount of acid catalyst (e.g., H₂SO₄, TsOH). - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[2]
Reversibility of the Reaction - Use a large excess of the alcohol, which can also serve as the solvent, to shift the equilibrium towards the ester.[2]
Steric Hindrance - Employ a more robust esterification method for hindered acids, such as the Steglich esterification (DCC/DMAP). - Convert the carboxylic acid to its acyl chloride first, then react with the alcohol.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using a Coupling Reagent (e.g., COMU)
  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq).

  • Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., COMU) (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Esterification via Acyl Chloride

Step A: Formation of the Acyl Chloride

  • In a fume hood, add this compound (1.0 eq) to a flask equipped with a reflux condenser and a gas outlet to a trap.

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 eq), optionally in an inert solvent like DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux and maintain for 1-3 hours, or until gas evolution ceases.

  • Carefully remove the excess SOCl₂ and solvent by distillation or under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step.

Step B: Ester Formation

  • Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the desired alcohol (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine) (1.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product.

  • Wash the organic layer, dry, concentrate, and purify as described in Protocol 1.

Visualizations

Amide_Synthesis_Workflow cluster_start Starting Materials cluster_activation Activation Method cluster_reaction Reaction cluster_product Product Carboxylic_Acid trans-2-Methyl- cyclopropanecarboxylic Acid Acyl_Chloride Acyl Chloride Formation (e.g., SOCl2) Carboxylic_Acid->Acyl_Chloride Activation Step Reaction_Mix Reaction Mixture (Solvent, Base) Carboxylic_Acid->Reaction_Mix Amine Amine (R-NH2) Amine->Reaction_Mix Coupling_Reagent Coupling Reagent (e.g., COMU, HATU, DIC/HOPO) Coupling_Reagent->Reaction_Mix Direct Coupling Acyl_Chloride->Reaction_Mix Two-Step Amide Amide Product Reaction_Mix->Amide

Caption: Workflow for amide synthesis from this compound.

Esterification_Troubleshooting Start Low Esterification Yield Check_Method Which method was used? Start->Check_Method Fischer Fischer Esterification Check_Method->Fischer Other Other (e.g., Steglich) Check_Method->Other Increase_Alcohol Increase excess of alcohol Fischer->Increase_Alcohol Equilibrium Issue Remove_Water Use Dean-Stark to remove H2O Fischer->Remove_Water Equilibrium Issue Stronger_Catalyst Increase acid catalyst amount Fischer->Stronger_Catalyst Slow Reaction Switch_Method Switch to a more robust method (e.g., Acyl Chloride formation) Fischer->Switch_Method Persistent Low Yield Check_Reagents Check purity/activity of reagents (e.g., DCC, DMAP) Other->Check_Reagents Reagent Issue Optimize_Conditions Optimize reaction time and temperature Other->Optimize_Conditions Condition Issue

Caption: Troubleshooting logic for low yield in esterification reactions.

References

Technical Support Center: Chiral Resolution of Racemic 2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of racemic 2-methylcyclopropanecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral resolution of racemic 2-methylcyclopropanecarboxylic acid?

A1: The most common and effective methods for resolving racemic 2-methylcyclopropanecarboxylic acid are classical chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution.[1][2]

  • Diastereomeric Salt Formation: This method involves reacting the racemic acid with a chiral base to form two diastereomeric salts.[3][4][5] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][3]

  • Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture.[2] For a carboxylic acid, this usually involves the enantioselective esterification of the acid or the hydrolysis of its corresponding ester.[2][6]

Q2: How do I choose a suitable chiral resolving agent for diastereomeric salt formation?

A2: The choice of a chiral resolving agent is often empirical and may require screening several candidates.[4] For resolving a carboxylic acid like 2-methylcyclopropanecarboxylic acid, chiral amines are used. Commonly successful resolving agents for carboxylic acids include:

  • (R)-(+)-1-Phenylethylamine

  • (S)-(-)-1-Phenylethylamine

  • (1R,2S)-(-)-Ephedrine

  • Brucine

  • Strychnine

  • Quinine[5]

The ideal agent will form diastereomeric salts with a significant difference in solubility, leading to a high yield and high enantiomeric excess (e.e.) of the desired enantiomer.[3]

Q3: Which enzymes are recommended for the enzymatic resolution of 2-methylcyclopropanecarboxylic acid?

A3: Lipases are the most commonly used enzymes for the kinetic resolution of carboxylic acids and their esters.[2][6] For the structurally related 2,2-dimethylcyclopropanecarboxylic acid, Novozyme 435 (immobilized Candida antarctica lipase B) has shown high enantioselectivity.[7][8] Other lipases to consider include:

  • Pseudomonas cepacia lipase (Amano Lipase PS)

  • Candida rugosa lipase[2]

  • Porcine pancreatic lipase

The choice of enzyme will depend on whether you are performing an esterification of the acid or hydrolysis of a pre-formed ester.

Q4: What solvents are typically used for diastereomeric salt crystallization?

A4: The choice of solvent is critical for achieving good separation of diastereomeric salts. Common solvents include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers (diethyl ether), or mixtures thereof. The selection is empirical, and screening different solvents is recommended to find the one that provides the best solubility difference between the two diastereomeric salts.

Troubleshooting Guides

Diastereomeric Salt Resolution
Issue Possible Cause Troubleshooting Steps
No crystallization occurs upon adding the resolving agent. The diastereomeric salts are too soluble in the chosen solvent.- Try a different solvent or a solvent mixture in which the salts are less soluble.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Scratch the inside of the flask with a glass rod to induce crystallization.
Both diastereomeric salts crystallize out together (oily precipitate or amorphous solid). The solubility difference between the diastereomeric salts is not large enough in the chosen solvent.- Screen a wider range of solvents or solvent mixtures.- Try a different chiral resolving agent.- Perform the crystallization at a higher temperature to increase the solubility of the more soluble salt.
Low enantiomeric excess (e.e.) of the resolved acid. Incomplete separation of the diastereomeric salts.- Perform multiple recrystallizations of the diastereomeric salt to improve its purity.[3]- Ensure the less soluble salt has fully precipitated before filtration.- Optimize the amount of resolving agent used (typically 0.5 to 1.0 equivalents).
Low yield of the resolved enantiomer. The desired diastereomeric salt is significantly soluble in the mother liquor.- Minimize the amount of solvent used for crystallization and washing.- Cool the crystallization mixture for a longer period.- The other enantiomer remains in the mother liquor and can potentially be recovered.
Enzymatic Kinetic Resolution
Issue Possible Cause Troubleshooting Steps
Slow or no reaction. - Inactive enzyme.- Non-optimal reaction conditions (pH, temperature, solvent).- Use a fresh batch of enzyme.- Optimize the pH (for hydrolysis) and temperature.- For esterification, ensure the reaction medium is anhydrous.- Screen different lipases.
Low enantioselectivity (low e.e.). The chosen enzyme is not highly selective for the substrate.- Screen different enzymes; lipases from different sources can exhibit varying selectivities.- Modify the substrate (e.g., use a different ester derivative for hydrolysis).- Optimize the reaction temperature, as it can influence enantioselectivity.
Reaction stops at or below 50% conversion. This is expected for a kinetic resolution.This is the theoretical maximum yield for the unreacted enantiomer in a kinetic resolution. The other enantiomer is converted to the product.
Difficulty separating the product from the unreacted starting material. Both the acid and the ester are present in the final mixture.- Use standard extraction techniques. For example, after an esterification reaction, the remaining acid can be extracted with an aqueous base.- Utilize column chromatography for purification.[2]

Quantitative Data Summary

While specific data for 2-methylcyclopropanecarboxylic acid is not abundant in publicly available literature, the following table provides representative data for the resolution of the closely related 2,2-dimethylcyclopropanecarboxylic acid, which can serve as a starting point for experimental design.

Resolution MethodResolving Agent/EnzymeSubstrateYieldEnantiomeric Excess (e.e.)Reference
Diastereomeric Salt FormationL-carnitine oxalate2,2-dimethylcyclopropanecarboxylic acid chloride16.7% (for (S)-enantiomer)Not specified[7]
Enzymatic HydrolysisNovozyme 435Racemic ethyl-2,2-dimethylcyclopropane carboxylate45.6% (for (S)-acid)99.2%[7]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution with (R)-(+)-1-Phenylethylamine

Objective: To resolve racemic 2-methylcyclopropanecarboxylic acid by forming diastereomeric salts.

Materials:

  • Racemic 2-methylcyclopropanecarboxylic acid

  • (R)-(+)-1-Phenylethylamine

  • Methanol (or other suitable solvent)

  • 2M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve racemic 2-methylcyclopropanecarboxylic acid (1 equivalent) in a minimum amount of hot methanol. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 - 1.0 equivalent) in a minimum amount of hot methanol.

  • Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This first crop of crystals will be enriched in the less soluble diastereomer.

  • Recrystallization (Optional): To improve the diastereomeric purity, the collected salt can be recrystallized from fresh hot methanol.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add 2M HCl until the pH is acidic (~pH 2).

  • Extraction: Extract the liberated enantiomerically enriched 2-methylcyclopropanecarboxylic acid with ethyl acetate (3x volumes).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved acid.

  • Analysis: Determine the enantiomeric excess using chiral HPLC or by derivatization with a chiral alcohol followed by GC or NMR analysis.

Protocol 2: Enzymatic Kinetic Resolution via Esterification

Objective: To resolve racemic 2-methylcyclopropanecarboxylic acid using lipase-catalyzed esterification.

Materials:

  • Racemic 2-methylcyclopropanecarboxylic acid

  • Benzyl alcohol (or other suitable alcohol)

  • Immobilized lipase (e.g., Novozyme 435)

  • Anhydrous hexane (or other non-polar organic solvent)

  • Aqueous sodium bicarbonate solution

  • 2M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry flask, dissolve racemic 2-methylcyclopropanecarboxylic acid (1 equivalent) and benzyl alcohol (1.5 equivalents) in anhydrous hexane.

  • Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the acid).

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40-50 °C). Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC, or HPLC until approximately 50% conversion is reached.

  • Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Transfer the filtrate to a separatory funnel. Extract the unreacted acid with an aqueous sodium bicarbonate solution. The ester will remain in the organic layer.

  • Isolation of Unreacted Acid: Acidify the aqueous layer with 2M HCl to pH ~2 and extract the enantiomerically enriched acid with ethyl acetate. Dry the organic extract over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Isolation of Ester Product: Wash the original organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched ester. This ester can be hydrolyzed back to the corresponding carboxylic acid enantiomer if desired.

  • Analysis: Determine the enantiomeric excess of both the resolved acid and the ester using chiral HPLC or GC.

Visualizations

Diastereomeric_Salt_Resolution racemic_acid Racemic 2-Methyl- cyclopropanecarboxylic Acid mixture Mixture of Diastereomeric Salts ((R)-acid•(R)-base & (S)-acid•(R)-base) racemic_acid->mixture chiral_base Chiral Amine (e.g., (R)-1-Phenylethylamine) chiral_base->mixture crystallization Fractional Crystallization mixture->crystallization less_soluble Less Soluble Diastereomeric Salt crystallization->less_soluble Precipitate mother_liquor Mother Liquor with More Soluble Salt crystallization->mother_liquor Solution acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification (e.g., HCl) mother_liquor->acidification2 enantiomer1 Enantiomer 1 acidification1->enantiomer1 enantiomer2 Enantiomer 2 acidification2->enantiomer2

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

Enzymatic_Kinetic_Resolution racemic_acid Racemic 2-Methyl- cyclopropanecarboxylic Acid reaction Enantioselective Esterification (~50% conversion) racemic_acid->reaction alcohol Alcohol (e.g., Benzyl Alcohol) alcohol->reaction lipase Lipase (e.g., Novozyme 435) lipase->reaction mixture Mixture of: (S)-Acid (unreacted) (R)-Ester (product) reaction->mixture separation Separation (e.g., Extraction) mixture->separation s_acid (S)-2-Methyl- cyclopropanecarboxylic Acid separation->s_acid Aqueous Phase (after acidification) r_ester (R)-Ester separation->r_ester Organic Phase hydrolysis Hydrolysis r_ester->hydrolysis r_acid (R)-2-Methyl- cyclopropanecarboxylic Acid hydrolysis->r_acid

Caption: Workflow for Enzymatic Kinetic Resolution via Esterification.

References

Technical Support Center: Large-Scale Synthesis of trans-2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of trans-2-methylcyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safety considerations, troubleshooting, and frequently asked questions related to this process.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis, focusing on the widely used Corey's ylide cyclopropanation of an acrylate precursor.

Reaction Setup and Reagent Handling

  • Question: What are the primary hazards associated with the reagents used in the Corey-Chaykovsky reaction for synthesizing this compound on a large scale?

    • Answer: The primary hazards stem from the use of highly reactive and potentially pyrophoric reagents. Sodium hydride (NaH), often used to generate the dimethylsulfoxonium methylide (Corey's ylide), is highly flammable and reacts violently with water. The ylide itself is thermally unstable and can decompose exothermically.[1] Solvents like dimethyl sulfoxide (DMSO) are combustible. The final product, this compound, is a corrosive substance that can cause severe skin burns and eye damage.[2][3]

  • Question: Are there safer alternatives to sodium hydride for generating the ylide?

    • Answer: Yes, for safety reasons, especially on a large scale, other bases have been successfully evaluated. Powdered potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium tert-butoxide (tButOK) in DMSO can be used as effective alternatives to sodium hydride.[1]

  • Question: My reaction yield is consistently low. What are the potential causes?

    • Answer: Low yields in this synthesis can be attributed to several factors. The presence of water is a critical issue as it will quench the ylide. Therefore, anhydrous conditions are essential.[1] The reaction temperature also plays a significant role; an optimal range is typically between 80-95 °C.[1] The order and rate of addition of reagents are also crucial. A slow addition of the pre-formed, cold ylide solution to the ethyl crotonate in DMSO is recommended to maintain control over the reaction.[1]

Reaction Monitoring and Control

  • Question: How can I monitor the progress of the reaction and the accumulation of the unstable ylide intermediate?

    • Answer: For large-scale synthesis, real-time monitoring is crucial for safety and process control. In-situ near-infrared (NIR) spectroscopy can be employed to monitor the formation and consumption of the ylide, as well as the conversion of the starting material and the formation of byproducts.[1] This process analytical technology (PAT) allows for immediate adjustments to the process parameters.

  • Question: The reaction is highly exothermic. How can I effectively manage the heat generated during a large-scale run?

    • Answer: Heat management is a critical safety consideration. The heat generated by the cyclopropanation reaction can be substantial, potentially exceeding the heat removal capacity of a large reactor if not properly controlled.[1] To manage this, the addition of the ylide should be performed slowly over an extended period (e.g., 4 hours for a 2000 L reactor) to control the rate of heat generation.[1] Calorimetry studies (such as RC-1) are recommended during process development to determine the heat of reaction and the adiabatic temperature rise, which will inform the safe addition rate and time.[1]

Byproduct Formation and Purification

  • Question: What are the common byproducts in this synthesis, and how can their formation be minimized?

    • Answer: A common byproduct is formed from the reaction of the ylide with the carbonyl group of the ester.[1] The formation of this and other impurities can be influenced by the reaction temperature. Operating within the optimal temperature range of 80-95 °C can help to maximize the desired cyclopropanation and reduce side reactions.[1]

  • Question: What is the recommended procedure for purifying this compound on a large scale?

    • Answer: A typical large-scale purification involves a series of extractions. After the reaction is complete, the ester intermediate is hydrolyzed. The resulting carboxylic acid can then be extracted into an organic solvent like isopropyl acetate or toluene after acidification of the reaction mixture with an acid such as HCl.[1] Washing the organic layer with aqueous solutions can help remove impurities. The final product is then isolated by removing the solvent, often followed by distillation under reduced pressure.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the safe and effective large-scale synthesis of this compound.

ParameterValueReference
Optimal Reaction Temperature 80 - 95 °C[1]
Maximum Temperature for Synthetic Reaction (MTSR) ~83 °C[1]
Adiabatic Temperature Rise ~60 °C[1]
Heat Generated (Initial Lab Scale) >150 W/kg[1]
Reactor Heat Removal Capacity (Pilot Plant) ~30 W/kg[1]
Recommended Ylide Addition Time (2000 L Reactor) 4 hours[1]

Table 1: Key Safety and Process Parameters

PropertyValueReference
Molecular Formula C5H8O2[5]
Molecular Weight 100.12 g/mol [6]
Boiling Point 190-191 °C @ 745 mmHg[6]
Density 1.027 g/mL at 25 °C[6]
Flash Point 87 °C (closed cup)[6]

Table 2: Physical and Chemical Properties of 2-Methylcyclopropanecarboxylic Acid

Experimental Protocols

Detailed Methodology for Large-Scale Synthesis via Corey's Ylide

This protocol is a generalized procedure based on published scalable processes and should be adapted and optimized based on specific laboratory and plant conditions, always prioritizing safety.

  • Ylide Preparation (in a separate, inerted reactor):

    • Charge the reactor with anhydrous dimethyl sulfoxide (DMSO).

    • Under a nitrogen atmosphere, slowly add a suitable base (e.g., powdered KOH or NaOH) to the DMSO with stirring.

    • Cool the mixture to the recommended temperature.

    • Slowly add trimethylsulfoxonium iodide (or a similar precursor) to the base/DMSO slurry.

    • Maintain the temperature and stir until ylide formation is complete, which can be monitored by in-situ NIR.

  • Cyclopropanation Reaction:

    • In the main reactor, charge ethyl crotonate and anhydrous DMSO.

    • Heat the mixture to the target reaction temperature (e.g., 80 °C).

    • Slowly add the pre-formed, cold ylide solution from the first reactor to the ethyl crotonate solution over a calculated period (e.g., 4 hours) to manage the exotherm.

    • Monitor the reaction progress and ylide accumulation using in-situ NIR.

    • After the addition is complete, maintain the reaction temperature until the conversion is maximized.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture.

    • Carefully quench the reaction with water.

    • Add a solution of sodium hydroxide to hydrolyze the ethyl ester intermediate.

    • Stir at room temperature until the hydrolysis is complete.

  • Extraction and Isolation:

    • Cool the mixture and acidify with hydrochloric acid (HCl) to a pH where the carboxylic acid is protonated.

    • Extract the aqueous layer with a suitable organic solvent (e.g., isopropyl acetate).

    • Separate the organic layer and wash it with brine.

    • Concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be further purified by vacuum distillation.

Visualizations

Large_Scale_Synthesis_Workflow cluster_Ylide_Prep Ylide Preparation cluster_Cyclopropanation Cyclopropanation Reaction cluster_Workup_Purification Work-up and Purification Ylide_Start Start: Anhydrous DMSO & Base (KOH/NaOH) Add_Precursor Add Trimethylsulfoxonium Iodide Ylide_Start->Add_Precursor Slow Addition Ylide_Formation Ylide Formation (Monitor with NIR) Add_Precursor->Ylide_Formation Add_Ylide Slow Addition of Cold Ylide (4h) Ylide_Formation->Add_Ylide Transfer Ylide Cyclo_Start Start: Ethyl Crotonate in DMSO at 80°C Cyclo_Start->Add_Ylide Reaction Maintain Temperature (Monitor with NIR) Add_Ylide->Reaction Hydrolysis Hydrolysis (NaOH) Reaction->Hydrolysis Reaction Complete Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Extraction (Isopropyl Acetate) Acidification->Extraction Purification Vacuum Distillation Extraction->Purification End End Purification->End Final Product

Caption: Workflow for the large-scale synthesis of this compound.

Safety_Decision_Flow Start Start: Scale-Up Consideration Hazard_ID Identify Hazards: - Thermally Unstable Ylide - Exothermic Reaction - Hazardous Reagents (e.g., NaH) Start->Hazard_ID Risk_Assessment Perform Risk Assessment: - Calorimetry (RC-1) - Determine Adiabatic Temp Rise - Assess Heat Removal Capacity Hazard_ID->Risk_Assessment Mitigation_Strategy Develop Mitigation Strategy Risk_Assessment->Mitigation_Strategy Alternative_Base Use Safer Base? (e.g., KOH, NaOH) Mitigation_Strategy->Alternative_Base Use_NaH Proceed with NaH (Strict Inert Atmosphere) Alternative_Base->Use_NaH No Use_Alt_Base Use KOH or NaOH Alternative_Base->Use_Alt_Base Yes Control_Addition Control Ylide Addition Rate Use_NaH->Control_Addition Use_Alt_Base->Control_Addition Monitor_Reaction Implement In-Situ Monitoring (NIR) Control_Addition->Monitor_Reaction Continuous_Flow Consider Continuous Flow Reactor? Monitor_Reaction->Continuous_Flow Batch_Process Proceed with Batch Process Continuous_Flow->Batch_Process No Implement_Flow Implement Continuous Flow Continuous_Flow->Implement_Flow Yes Safe_Process Safe Operating Procedure Batch_Process->Safe_Process Implement_Flow->Safe_Process

Caption: Decision-making flow for ensuring safety in large-scale cyclopropanation.

References

Validation & Comparative

Spectroscopic Analysis of trans-2-Methylcyclopropanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of small molecules is paramount. This guide provides a detailed comparison of the spectral data for trans-2-Methylcyclopropanecarboxylic acid, a key building block in various synthetic applications. The following sections present its characteristic signatures in ¹H NMR, ¹³C NMR, and IR spectroscopy, offering a valuable resource for compound verification and characterization.

Spectral Data Summary

The spectral data for this compound has been compiled from various spectroscopic techniques. The following tables summarize the key quantitative data for easy reference and comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11.5br s--COOH
1.45 - 1.55m-H-1
1.20 - 1.30m-H-2
1.15d~6.8-CH₃
0.85 - 0.95m-H-3a (cis to COOH)
0.60 - 0.70m-H-3b (trans to COOH)

Solvent: CDCl₃. The chemical shifts for the cyclopropyl protons (H-1, H-2, H-3a, and H-3b) are complex and overlapping multiplets. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and temperature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
~180-COOH
~25C-1
~22C-2
~18-CH₃
~15C-3

Solvent: CDCl₃. The assignments are based on typical chemical shifts for similar structures.

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~2950MediumC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1450MediumC-H bend
~1250MediumC-O stretch

Technique: Attenuated Total Reflectance (ATR). The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

¹H NMR Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz and Fourier transformed. Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹³C NMR Spectroscopy

The same sample solution prepared for ¹H NMR spectroscopy was used for ¹³C NMR analysis. The spectrum was acquired on a 100 MHz spectrometer with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans were used for data acquisition. The FID was processed with a line broadening of 1.0 Hz prior to Fourier transformation. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).

ATR-IR Spectroscopy

A small amount of neat this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added and averaged. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data presented in this guide.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis cluster_output Output Sample This compound Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve IR ATR-IR Spectrometer Sample->IR HNMR 1H NMR Spectrometer Dissolve->HNMR CNMR 13C NMR Spectrometer Dissolve->CNMR HNMR_Proc Fourier Transform & Phasing (1H) HNMR->HNMR_Proc CNMR_Proc Fourier Transform & Proton Decoupling (13C) CNMR->CNMR_Proc IR_Proc Background Subtraction (IR) IR->IR_Proc HNMR_Analysis Peak Integration & Coupling Constant Measurement HNMR_Proc->HNMR_Analysis CNMR_Analysis Chemical Shift Assignment CNMR_Proc->CNMR_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis DataTable Spectral Data Tables HNMR_Analysis->DataTable CNMR_Analysis->DataTable IR_Analysis->DataTable

Caption: Workflow for spectroscopic analysis.

A Comparative Guide to the Structural Confirmation of trans-2-Methylcyclopropanecarboxylic Acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of small organic molecules is a cornerstone of chemical research and drug development. The stereochemistry of a molecule, such as trans-2-Methylcyclopropanecarboxylic acid, can profoundly influence its biological activity and physical properties. This guide provides a comparative analysis of X-ray crystallography, the gold standard for unambiguous structural determination, with common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of this target molecule.

While a public crystal structure for this compound is not available, this guide will utilize data from a closely related analogue, trans-2-phenylcyclopropanecarboxylic acid, to present hypothetical yet realistic crystallographic data. This will be contrasted with experimental and expected spectroscopic data for both the cis and trans isomers of 2-methylcyclopropanecarboxylic acid to highlight the strengths and limitations of each analytical method.

At a Glance: Methodologies Compared

Technique Information Provided Sample State Key Advantage Key Limitation
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Solid (Single Crystal)Unambiguous determination of molecular structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (through-bond correlations), relative stereochemistry, molecular environment of nuclei.Liquid or SolutionProvides detailed information about the molecular framework and stereochemistry in solution.Interpretation can be complex; may not definitively distinguish all stereoisomers without extensive analysis.
Infrared (IR) Spectroscopy Presence of functional groups based on vibrational frequencies.Solid, Liquid, GasRapid and sensitive for functional group identification.Provides limited information on the overall molecular structure and no information on stereochemistry.
Mass Spectrometry (MS) Molecular weight and elemental composition.Gas or Liquid (ionized)High sensitivity and accurate mass determination.Provides no direct information on stereochemistry; fragmentation patterns can be complex.

Comparative Data for 2-Methylcyclopropanecarboxylic Acid Isomers

The following tables summarize the expected and experimental data for the cis and trans isomers of 2-methylcyclopropanecarboxylic acid.

X-ray Crystallography Data (Hypothetical)

The data presented below for this compound are hypothetical, based on the known crystal structure of trans-2-phenylcyclopropanecarboxylic acid. These values represent the definitive structural parameters that would be obtained from a successful crystallographic analysis.

Parameter Hypothetical Value for this compound
Crystal System Monoclinic
Space Group P2₁/c
C1-C2 Bond Length ~1.51 Å
C2-C3 Bond Length ~1.50 Å
C1-C3 Bond Length ~1.52 Å
C2-C(Methyl) Bond Length ~1.50 Å
C1-C(Carboxyl) Bond Length ~1.48 Å
C-C-C (ring) Angle ~60°
H-C1-C2-H Torsion Angle ~180° (trans)
NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of molecules in solution. The key differentiators between the cis and trans isomers are the chemical shifts and coupling constants of the cyclopropyl protons.

¹H NMR Data (Expected)

Proton trans Isomer Chemical Shift (ppm) cis Isomer Chemical Shift (ppm) Key Differentiating Feature
CH (on C1) ~1.5-1.7~1.8-2.0The C1 proton in the cis isomer is deshielded by the proximate carboxylic acid group.
CH (on C2) ~1.2-1.4~1.4-1.6The C2 proton in the cis isomer is deshielded by the proximate carboxylic acid group.
CH₂ (on C3) ~0.7-1.0~0.9-1.2
CH₃ ~1.1-1.3~1.1-1.3
COOH ~10-12~10-12
³J (H1-H2) ~4-6 Hz~7-9 HzThe vicinal coupling constant is typically smaller for trans protons on a cyclopropane ring compared to cis protons.

¹³C NMR Data (Expected)

Carbon trans Isomer Chemical Shift (ppm) cis Isomer Chemical Shift (ppm)
COOH ~175-180~175-180
CH (on C1) ~22-26~20-24
CH (on C2) ~18-22~16-20
CH₂ (on C3) ~14-18~12-16
CH₃ ~15-19~15-19
Infrared (IR) Spectroscopic Data

IR spectroscopy is excellent for identifying functional groups. Both isomers will show characteristic absorptions for the carboxylic acid group.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H Stretch 2500-3300 (broad)Carboxylic Acid
C-H Stretch (sp³) 2850-3000Alkane
C=O Stretch 1700-1725Carboxylic Acid
C-O Stretch 1210-1320Carboxylic Acid
Mass Spectrometry Data

Mass spectrometry provides the molecular weight and elemental composition. Both isomers will have the same mass.

Parameter Value
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol
Exact Mass [M+H]⁺ 101.0597

Experimental Workflows and Protocols

The following diagram and protocols outline the steps for structural confirmation using the discussed techniques.

G cluster_sample Sample Preparation cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis cluster_spec_data Data Interpretation start Pure Sample of 2-Methylcyclopropanecarboxylic Acid Isomer crystal Crystal Growth start->crystal nmr NMR Spectroscopy (1H, 13C, COSY) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry start->ms diffraction X-ray Diffraction Data Collection crystal->diffraction structure Structure Solution and Refinement diffraction->structure result_xray Unambiguous 3D Structure (trans or cis) structure->result_xray interp_nmr Connectivity & Relative Stereochemistry nmr->interp_nmr interp_ir Functional Groups ir->interp_ir interp_ms Molecular Formula ms->interp_ms result_spec Inferred Structure (trans or cis) interp_nmr->result_spec interp_ir->result_spec interp_ms->result_spec

Caption: Workflow for structural confirmation comparing X-ray crystallography and spectroscopic methods.

Experimental Protocols

1. Single-Crystal X-ray Crystallography

  • Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture. Grow single crystals via slow evaporation, vapor diffusion, or slow cooling. Ideal crystals are well-formed, clear, and 0.1-0.3 mm in each dimension.[1]

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[2]

  • Data Collection: Center the crystal in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often 100 K) by rotating the crystal and exposing it to a monochromatic X-ray beam.[3]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[4]

2. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5][6]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy) can be performed to establish proton-proton connectivities.[7]

  • Data Processing and Analysis: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Analyze chemical shifts, coupling constants, and integration to determine the molecular structure.[8]

3. FTIR Spectroscopy

  • Sample Preparation (ATR Method): Place a small drop of the liquid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.[9][10]

  • Background Collection: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Spectrum Collection: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[9]

  • Data Analysis: Identify characteristic absorption bands and correlate them to specific functional groups using correlation tables.[11][12]

4. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.[13][14]

  • Sample Introduction: Infuse the sample solution directly into the ion source or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) in the mass analyzer.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[15]

Conclusion

The structural confirmation of this compound showcases the complementary nature of modern analytical techniques.

  • X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional structure, making it the ultimate arbiter of stereochemistry.[2] Its primary limitation is the prerequisite of a high-quality single crystal.

  • NMR spectroscopy offers the most comprehensive structural information in the solution state, allowing for the determination of atomic connectivity and relative stereochemistry. The differentiation between cis and trans isomers is reliably achieved by analyzing the coupling constants between the cyclopropyl protons.

  • IR spectroscopy serves as a rapid and straightforward method for confirming the presence of the carboxylic acid functional group but offers no insight into the stereochemical arrangement.

  • Mass spectrometry accurately determines the molecular weight and elemental formula, confirming the compound's identity at a basic level, but it cannot distinguish between stereoisomers.

For researchers and drug development professionals, a combined approach is often the most effective strategy. Spectroscopic methods provide initial confirmation and are suitable for routine analysis, while X-ray crystallography provides the unequivocal proof of structure and stereochemistry essential for regulatory submissions, patent filings, and understanding structure-activity relationships.

References

A Comparative Guide to Cyclopropanation: Simmons-Smith vs. Corey's Ylide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the construction of cyclopropane rings is a crucial transformation in the synthesis of complex molecules. The unique conformational constraints and metabolic stability imparted by this three-membered ring system make it a desirable motif in medicinal chemistry.[1] Two of the most prominent methods for cyclopropanation are the Simmons-Smith reaction and the Corey-Chaykovsky reaction (utilizing Corey's ylide). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.

At a Glance: Key Differences

FeatureSimmons-Smith ReactionCorey-Chaykovsky Reaction
Reagent Organozinc carbenoid (e.g., ICH₂ZnI)Sulfur ylide (e.g., dimethyloxosulfonium methylide)
Substrate Alkenes (electron-rich and unactivated)α,β-unsaturated carbonyl compounds
Mechanism Concerted [2+1] cycloadditionMichael-initiated ring closure (stepwise)
Stereochemistry Stereospecific (retention of alkene geometry)Generally trans-selective for the cyclopropane product
Functional Group Tolerance Broad, but sensitive to strong Lewis basesTolerant of various functional groups, but the ylide can be consumed by acidic protons.

Performance Data: A Comparative Analysis

The choice between the Simmons-Smith and Corey-Chaykovsky reactions often depends on the substrate. The Simmons-Smith reaction is highly effective for the cyclopropanation of simple and electron-rich alkenes, while the Corey-Chaykovsky reaction is the method of choice for α,β-unsaturated carbonyl compounds.

SubstrateProductSimmons-Smith Yield (%)Corey-Chaykovsky Yield (%)Reference
CyclohexeneNorcarane70-85Not applicable[1]
1-Octene1-Octylcyclopropane70-90Not applicable
Chalcone1-benzoyl-2-phenylcyclopropaneNot typically used75-98[2][3]
Allyl Alcohol(Hydroxymethyl)cyclopropane~72 (with directing effect)Not applicable[4]

Reaction Mechanisms and Stereochemistry

The differing mechanisms of the two reactions directly impact the stereochemical outcome of the cyclopropanation.

Simmons-Smith Reaction: A Concerted Approach

The Simmons-Smith reaction proceeds through a concerted mechanism where the zinc carbenoid adds to the alkene in a single step via a "butterfly" transition state.[5] This concerted nature means the reaction is stereospecific; the stereochemistry of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will give the trans-product.[6][7] The presence of a hydroxyl group can direct the cyclopropanation to occur on the same face of the molecule.[7]

Simmons-Smith Reaction Mechanism
Corey-Chaykovsky Reaction: A Stepwise Pathway

In contrast, the Corey-Chaykovsky reaction follows a stepwise mechanism for cyclopropanation.[8] The sulfur ylide first acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated system in a Michael-type 1,4-addition. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the dimethyl sulfoxide (or dimethyl sulfide) leaving group to form the cyclopropane ring.[9] Due to the stepwise nature and the potential for bond rotation in the intermediate, the reaction is generally not stereospecific but often provides good diastereoselectivity for the trans-cyclopropane product.

G Corey-Chaykovsky Cyclopropanation Mechanism cluster_0 Ylide Formation cluster_1 Cyclopropanation Me3SOI Me₃S(O)I Ylide [Me₂S(O)CH₂]⁻ Me3SOI->Ylide Base Base (e.g., NaH) Base->Ylide Intermediate Enolate Intermediate Ylide->Intermediate 1,4-Addition Enone α,β-Unsaturated Carbonyl Enone->Intermediate Cyclopropane Cyclopropyl Ketone Intermediate->Cyclopropane Intramolecular SN2 DMSO DMSO Intermediate->DMSO

Corey-Chaykovsky Reaction Mechanism

Experimental Protocols

Simmons-Smith Cyclopropanation of Cyclohexene

This protocol describes the classic Simmons-Smith cyclopropanation of cyclohexene to form norcarane.[1]

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Anhydrous diethyl ether

  • Cyclohexene

  • Diiodomethane

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of Zinc-Copper Couple: In a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add zinc dust (2.61 g) and anhydrous diethyl ether (20 mL). Heat the suspension to a gentle reflux. Add copper(I) chloride (0.26 g) in one portion. Continue refluxing for 30 minutes. Allow the mixture to cool to room temperature and decant the ether. Wash the zinc-copper couple with three 20 mL portions of anhydrous diethyl ether, decanting the ether each time. The activated zinc-copper couple should be used immediately.

  • Cyclopropanation Reaction: To the flask containing the freshly prepared zinc-copper couple, add 30 mL of anhydrous diethyl ether. Add cyclohexene (1.0 mL, 10 mmol). Add diiodomethane (1.6 mL, 20 mmol) dropwise to the stirred suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1 hour.

  • Work-up and Purification: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Filter the mixture through a pad of Celite® to remove the unreacted zinc and copper salts. Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with two 20 mL portions of diethyl ether. Combine the organic layers, wash with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford norcarane.

G Simmons-Smith Experimental Workflow Start Start Activate_Zn Activate Zinc with CuCl Start->Activate_Zn Add_Reagents Add Cyclohexene and CH₂I₂ in Ether Activate_Zn->Add_Reagents Reflux Reflux for 1 hour Add_Reagents->Reflux Quench Quench with aq. NH₄Cl Reflux->Quench Filter Filter through Celite Quench->Filter Extract Extract with Diethyl Ether Filter->Extract Purify Purify by Distillation Extract->Purify End End Purify->End

Simmons-Smith Experimental Workflow
Corey-Chaykovsky Cyclopropanation of Chalcone

This protocol details the cyclopropanation of a chalcone using Corey's ylide.[2]

Materials:

  • Substituted Chalcone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Formation: To a flame-dried, nitrogen-flushed round-bottom flask, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide (1.2 equivalents) at room temperature. Stir the resulting mixture at room temperature for 1 hour, during which time the solution should become clear, indicating the formation of the ylide.

  • Cyclopropanation Reaction: In a separate flask, dissolve the chalcone (1.0 equivalent) in anhydrous THF. Cool the ylide solution to 0 °C using an ice bath. Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure cyclopropyl chalcone.

G Corey-Chaykovsky Experimental Workflow Start Start Form_Ylide Form Ylide from Me₃S(O)I and NaH in DMSO Start->Form_Ylide React Add Chalcone Solution to Ylide at 0°C to RT Form_Ylide->React Dissolve_Chalcone Dissolve Chalcone in THF Dissolve_Chalcone->React Quench Quench with aq. NH₄Cl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify End End Purify->End

Corey-Chaykovsky Experimental Workflow

Conclusion

Both the Simmons-Smith and Corey-Chaykovsky reactions are powerful and reliable methods for the synthesis of cyclopropanes. The Simmons-Smith reaction, with its stereospecific and concerted mechanism, is ideal for the cyclopropanation of a wide range of alkenes. The Corey-Chaykovsky reaction, proceeding through a stepwise Michael-initiated ring closure, is the preferred method for generating cyclopropyl ketones from α,β-unsaturated carbonyl compounds. A thorough understanding of their respective mechanisms, substrate scopes, and stereochemical outcomes is paramount for the strategic planning and successful execution of complex organic syntheses in research and drug development.

References

Thermodynamic Stability of Disubstituted Cyclopropanes: A Comparative Analysis of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the thermodynamic stability of cis and trans disubstituted cyclopropanes, supported by experimental data and detailed methodologies.

The cyclopropane ring, a fundamental three-membered carbocycle, is a prevalent motif in numerous biologically active molecules and natural products. The substitution pattern on this strained ring system significantly influences its chemical and physical properties, including its thermodynamic stability. A key aspect of this is the stereochemical relationship between substituents, particularly the comparison between cis and trans isomers in 1,2-disubstituted cyclopropanes. This guide provides an objective comparison of the thermodynamic stability of these isomers, presenting quantitative experimental data and the methodologies used to obtain them.

Relative Stability: Trans Isomers Favored

Experimental evidence consistently demonstrates that for 1,2-disubstituted cyclopropanes, the trans isomer is thermodynamically more stable than the cis isomer. This increased stability in the trans configuration is primarily attributed to reduced steric strain. In the cis isomer, the substituents are located on the same face of the cyclopropane ring, leading to greater non-bonded interactions and eclipsing strain. Conversely, the trans isomer positions the substituents on opposite faces of the ring, minimizing these repulsive forces.

This difference in stability is quantitatively reflected in their standard enthalpies of formation (ΔHf°) and heats of combustion (ΔHc°). A more stable compound will have a less positive (or more negative) enthalpy of formation and will release less energy upon combustion.

Quantitative Comparison of Thermodynamic Data

The following table summarizes the experimentally determined standard enthalpies of formation and combustion for liquid cis- and trans-1,2-dimethylcyclopropane and cis- and trans-1,2-diethylcyclopropane. The data clearly illustrates the greater stability of the trans isomers.

CompoundIsomerStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Standard Enthalpy of Combustion (ΔHc°) (kJ/mol)Reference
1,2-Dimethylcyclopropanecis-26.2 ± 0.8-3370.4 ± 0.6[1]
1,2-Dimethylcyclopropanetrans-30.7 ± 0.8-3366.0 ± 0.8[1]
1,2-Diethylcyclopropanecis-80.0 ± 1.4-4675 ± 1[2]
1,2-Diethylcyclopropanetrans-49.1 ± 1.8 (gas phase)Not Reported[3]

Note: The enthalpy of formation for trans-1,2-diethylcyclopropane is for the gas phase.

Visualizing the Energy Landscape

The thermodynamic relationship between cis and trans isomers of a 1,2-disubstituted cyclopropane can be visualized as an energy diagram. The cis isomer resides at a higher energy level compared to the more stable trans isomer, with the difference in their standard enthalpies of formation representing the energy gap between them.

G cis cis-1,2-Disubstituted Cyclopropane Energy_Level_cis Higher Energy (Less Stable) trans trans-1,2-Disubstituted Cyclopropane Energy_Level_trans Lower Energy (More Stable) Energy_Level_cis->Energy_Level_trans ΔH° > 0

Caption: Energy diagram illustrating the higher thermodynamic energy state of the cis isomer compared to the more stable trans isomer in 1,2-disubstituted cyclopropanes.

Experimental Protocols

The determination of the thermodynamic data presented above relies on precise experimental techniques, primarily oxygen-bomb calorimetry.

Determination of Enthalpy of Combustion by Oxygen-Bomb Calorimetry

This method measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

Workflow:

G cluster_0 Experimental Workflow A Sample Preparation C Sample Combustion A->C B Calorimeter Calibration E Data Analysis B->E D Temperature Measurement C->D D->E F Calculate ΔHc° E->F

Caption: Workflow for determining the enthalpy of combustion using oxygen-bomb calorimetry.

Detailed Methodology:

  • Calorimeter Calibration: The heat capacity of the calorimeter system is determined by combusting a known mass of a standard substance with a precisely known heat of combustion, typically benzoic acid. The temperature rise of the water surrounding the bomb is measured to calculate the calorimeter constant.

  • Sample Preparation: A precisely weighed sample of the liquid cyclopropane derivative is encapsulated in a container suitable for volatile liquids, such as a glass ampoule.[1] A fuse wire is attached to the sample holder.

  • Assembly and Pressurization: The sample holder is placed inside a stainless steel "bomb," which is then sealed. The bomb is purged of air and pressurized with a large excess of pure oxygen (typically around 30 atm).[1]

  • Combustion: The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after combustion to determine the exact temperature change (ΔT) resulting from the reaction.

  • Calculation of Enthalpy of Combustion (ΔHc°): The heat released by the combustion (q) is calculated using the calorimeter constant and the measured temperature change. This value is then used to determine the molar enthalpy of combustion of the sample.

Calculation of Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation of the compound can be calculated from its standard enthalpy of combustion using Hess's Law. The combustion reaction for a disubstituted cyclopropane (general formula CnH2n) is:

CnH2n(l) + (3n/2)O2(g) → nCO2(g) + nH2O(l)

The standard enthalpy of formation is then calculated using the following equation:

ΔHf°(CnH2n) = [n * ΔHf°(CO2) + n * ΔHf°(H2O)] - ΔHc°(CnH2n)

where the standard enthalpies of formation of CO2 and H2O are well-established values.[4]

Conclusion

The experimental data unequivocally show that trans-1,2-disubstituted cyclopropanes are thermodynamically more stable than their corresponding cis isomers. This stability difference, arising from reduced steric interactions in the trans configuration, is a critical consideration for chemists in the fields of medicinal chemistry and materials science. The quantitative data provided in this guide, along with the detailed experimental methodologies, offer a solid foundation for understanding and predicting the properties of these important cyclic molecules.

References

A Researcher's Guide to Enantiomeric Excess Determination of Chiral Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric excess (ee) is a critical analytical step in the synthesis and development of chiral molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug can significantly impact its pharmacological and toxicological properties. Chiral cyclopropanecarboxylic acids are important building blocks in organic synthesis and are present in several biologically active compounds. This guide provides a comparative overview of the most common analytical techniques for determining the enantiomeric excess of these compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Comparison of Key Analytical Techniques

The choice of analytical technique for determining the enantiomeric excess of chiral cyclopropanecarboxylic acids depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyChiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1]Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.[2]Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent, leading to distinct NMR signals.[1]Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.
Sample Volatility Not required. Suitable for a wide range of non-volatile and thermally labile compounds.[3]Required. Analytes must be volatile and thermally stable, often necessitating derivatization.[3]Not required.Not required.
Derivatization Often not required for direct methods on a CSP. Indirect methods involve derivatization to form diastereomers.[4]Frequently required to increase volatility and thermal stability (e.g., esterification).Can be direct (with chiral solvating agents) or indirect (with chiral derivatizing agents).[4]Generally not required.
Resolution Good to excellent, highly dependent on the choice of CSP and mobile phase.Excellent, often providing baseline separation.[3]Variable, depends on the chiral auxiliary and the specific analyte protons being observed.High efficiency and excellent resolution are often achievable.[5]
Sensitivity (LOD/LOQ) High, can reach ng/mL to µg/mL levels.[1]Very high, can reach pg to ng levels, especially with mass spectrometry (MS) detection.[1]Lower, typically in the µg to mg range.[1]High, comparable to HPLC, with the potential for enhancement using stacking techniques.
Analysis Time Typically 5-30 minutes per sample.Typically 5-30 minutes per sample.Very fast, a spectrum can be acquired in minutes.Fast, with typical analysis times of less than 15 minutes.
Solvent Consumption Relatively high.Low, uses gases as the mobile phase.[3]Low.Very low.
Instrumentation Cost Moderate to high.Moderate.High.Moderate.
Method Development Can be time-consuming due to the large number of available CSPs and mobile phases.Requires optimization of temperature programs and carrier gas flow rates. Derivatization adds a step.Can be rapid, especially with chiral solvating agents.Relatively straightforward, involves screening of chiral selectors and optimizing buffer conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate enantiomeric excess determination. Below are representative experimental protocols for each technique.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile method for the separation of enantiomers.[6] The direct approach using a chiral stationary phase (CSP) is the most common. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for the separation of chiral carboxylic acids.[7]

Experimental Protocol for the Separation of trans-2-Phenyl-1-cyclopropanecarboxylic Acid Enantiomers:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, for example, a column with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

  • Mobile Phase: A mixture of a non-polar solvent and a polar modifier, such as n-hexane and 2-propanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. A typical starting composition would be 90:10 (v/v) n-hexane:2-propanol + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: The racemic or enantioenriched cyclopropanecarboxylic acid is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[2] For non-volatile compounds like carboxylic acids, derivatization is typically required to convert them into more volatile esters.

Experimental Protocol for the Separation of 2,2-Dimethylcyclopropanecarboxylic Acid Enantiomers (as methyl esters):

  • Derivatization (Esterification): The carboxylic acid is converted to its methyl ester using a suitable reagent such as diazomethane or by heating with methanol and an acid catalyst.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Stationary Phase: A cyclodextrin-based capillary column, for instance, a column coated with a derivative of β-cyclodextrin.

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Temperature Program: An initial oven temperature of 100 °C, held for 2 minutes, followed by a ramp to 180 °C at a rate of 5 °C/min.

  • Injector and Detector Temperature: 250 °C.

  • Analysis: The enantiomeric excess is determined by the integration of the two separated enantiomeric ester peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation.[1] This is achieved by converting the enantiomers into diastereomers in situ using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Experimental Protocol using a Chiral Solvating Agent:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): An enantiomerically pure chiral compound that can form diastereomeric complexes with the cyclopropanecarboxylic acid enantiomers through non-covalent interactions. Examples for carboxylic acids include quinine or (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

  • Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, such as chloroform-d (CDCl₃).

  • Sample Preparation: The chiral cyclopropanecarboxylic acid (a few milligrams) is dissolved in the deuterated solvent in an NMR tube. A ¹H NMR spectrum is recorded. Then, a molar equivalent of the CSA is added to the tube, and another spectrum is acquired.

  • Analysis: In the presence of the CSA, some proton signals of the two enantiomers will appear at different chemical shifts due to the formation of diastereomeric complexes. The enantiomeric excess is calculated from the integration ratio of these separated signals.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that consumes minimal sample and solvent.[8] Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins are commonly used chiral selectors for a wide range of compounds, including carboxylic acids.[8]

Experimental Protocol for the Separation of 2-(2′-carboxy-3′-phenylcyclopropyl)glycine Enantiomers:

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 32.5 cm total length).

  • Chiral Selector: A cyclodextrin derivative, such as dimethyl-β-cyclodextrin (DMCD), is added to the background electrolyte.

  • Background Electrolyte (BGE): A buffer solution, for example, 100 mM 2-amino-2-methyl-1,3-propanediol (AMPD) at pH 9.0, containing an optimized concentration of the chiral selector (e.g., 80 mM DMCD).

  • Applied Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 200 nm).

  • Analysis: The enantiomeric excess is determined from the peak areas of the separated enantiomers in the electropherogram.[9]

Visualizing the Methodologies

The following diagrams illustrate the general workflow for enantiomeric excess determination and a comparison of the different analytical techniques.

G cluster_workflow General Experimental Workflow for ee Determination Sample Chiral Cyclopropanecarboxylic Acid Sample Preparation Sample Preparation (Dissolution, Derivatization if needed) Sample->Preparation Analysis Instrumental Analysis (HPLC, GC, NMR, or CE) Preparation->Analysis Data Data Acquisition (Chromatogram, Spectrum, or Electropherogram) Analysis->Data Calculation Data Processing & ee Calculation (Peak Integration or Signal Ratio) Data->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: General experimental workflow for ee determination.

G cluster_comparison Comparison of Analytical Methods for ee Determination HPLC Chiral HPLC + Versatile + Robust - Higher Solvent Use GC Chiral GC + High Resolution + High Sensitivity - Requires Volatility/Derivatization NMR Chiral NMR + Fast Analysis + Non-destructive - Lower Sensitivity CE Chiral CE + High Efficiency + Low Sample/Solvent Use - Sensitivity can be lower than GC

Caption: Comparison of analytical methods for ee determination.

Conclusion

The determination of the enantiomeric excess of chiral cyclopropanecarboxylic acids can be effectively achieved using several analytical techniques. Chiral HPLC and chiral GC are high-resolution chromatographic methods that provide excellent accuracy and sensitivity, with GC being particularly suited for volatile compounds (often requiring derivatization) and HPLC offering greater versatility.[1] NMR spectroscopy provides a rapid and non-destructive alternative, which is especially useful for high-throughput screening, although it generally has lower sensitivity.[1] Chiral CE is a powerful technique characterized by high separation efficiency and minimal consumption of sample and reagents. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the properties of the analyte, the desired level of sensitivity, and the available resources. For robust and reliable results, method validation is essential, and in some cases, cross-validation using two different techniques is recommended to ensure the accuracy of the enantiomeric excess determination.

References

A Comparative Guide to Analytical Methods for trans-2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of trans-2-Methylcyclopropanecarboxylic acid, a molecule of interest in various research and development sectors. Given its chemical nature as a carboxylic acid, both chromatographic resolution and sensitive detection are critical for accurate analysis. This document details and contrasts Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) based methods, offering a resource for selecting the most appropriate analytical strategy.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of GC-MS and HPLC methods for the analysis of this compound. It is important to note that direct comparative studies for this specific analyte are limited; therefore, the data presented represents typical performance for structurally similar small carboxylic acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Linearity Good linearity is expected over a relevant concentration range following appropriate derivatization.Typically demonstrates high linearity over a wide concentration range (e.g., 0.1 - 100 µg/mL).
Accuracy (% Recovery) Generally high, often within 95-105% after method validation.Generally high, often within 98-102%.
Precision (%RSD) Typically <15% for inter-day and <10% for intra-day precision.Typically <5% for intra-day and <10% for inter-day precision.
Limit of Detection (LOD) Method-dependent and significantly enhanced by derivatization; can reach ng/L to pg/L levels.Method-dependent; can range from ng/mL to pg/mL, especially with MS detection. UV detection is less sensitive.
Limit of Quantitation (LOQ) Typically 3-5 times the LOD, allowing for sensitive quantification.Typically 3-5 times the LOD, suitable for a range of applications.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the sensitive detection of this compound, particularly in complex matrices, and requires a derivatization step to enhance volatility.

1. Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Materials:

  • This compound reference standard.

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • High-purity solvent (e.g., acetonitrile or dichloromethane).

3. Sample Preparation (Derivatization):

  • Accurately weigh a known amount of the sample and dissolve it in the chosen solvent.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS) to the dried residue.

  • Seal the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

4. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Detection: Operate in either full scan mode to identify the analyte or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitation. Characteristic ions for the derivatized analyte should be determined from a standard.

5. Quantitation:

  • Construct a calibration curve by derivatizing and analyzing a series of known concentrations of the reference standard.

  • Plot the peak area of the target ion against the concentration to determine the linearity and calculate the concentration of the analyte in the samples.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This method is well-suited for the direct analysis of this compound without the need for derivatization. Coupling with a mass spectrometer (LC-MS) is recommended for higher sensitivity and specificity.

1. Instrumentation:

  • HPLC system equipped with a UV detector or a mass spectrometer.

  • A suitable reverse-phase column (e.g., C18, 150 mm x 4.6 mm ID, 5 µm particle size).

2. Reagents and Materials:

  • This compound reference standard.

  • HPLC-grade acetonitrile and water.

  • Formic acid or phosphoric acid (as a mobile phase modifier).

3. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier. For example, Acetonitrile:Water (20:80, v/v) with 0.1% formic acid.[1][2] For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1]

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 25 - 40°C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for carboxylic acids.[2] For higher sensitivity and specificity, LC-MS with electrospray ionization (ESI) in negative ion mode is recommended.

5. Quantitation:

  • Prepare a series of calibration standards of the reference compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Use the calibration curve to determine the concentration of this compound in the unknown samples.

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring the method is fit for its intended purpose.

G cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Method Validation Execution cluster_3 Finalization A Define Analytical Requirements B Select Appropriate Technology (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters (e.g., Column, Mobile Phase, Temperature) B->C D Define Validation Parameters (ICH Q2(R1)) C->D E Set Acceptance Criteria D->E F Write and Approve Protocol E->F G Specificity F->G H Linearity F->H I Range F->I J Accuracy F->J K Precision (Repeatability & Intermediate) F->K L Detection Limit (LOD) F->L M Quantitation Limit (LOQ) F->M N Robustness F->N O Compile Validation Report G->O H->O I->O J->O K->O L->O M->O N->O P Method Implementation for Routine Use O->P

Caption: Workflow for Analytical Method Validation.

References

A Researcher's Guide to Distinguishing Cis and Trans Isomers Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable aspect of synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for the unambiguous assignment of cis and trans isomers. This guide provides a detailed comparison of the key NMR parameters used for this differentiation, supported by experimental data and standard operating protocols.

The primary NMR observables for distinguishing geometric isomers are ¹H NMR coupling constants (³JHH), chemical shifts (δ), and the Nuclear Overhauser Effect (NOE). Each provides a unique and often complementary piece of evidence for stereochemical assignment.

Vicinal Coupling Constants (³JHH): A Through-Bond Distinction

The most reliable and frequently used method for differentiating cis and trans isomers in alkenes and cyclic systems is the magnitude of the vicinal proton-proton coupling constant (³JHH).[1] This through-bond interaction is highly dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[1]

  • Trans Isomers : Exhibit a dihedral angle of approximately 180°, which corresponds to a larger coupling constant.[1]

  • Cis Isomers : Have a dihedral angle of about 0°, resulting in a smaller coupling constant.[2]

This geometric dependence provides a clear and quantitative method for isomer assignment.

Table 1: Typical ³JHH Coupling Constant Ranges for Alkenic Protons

Isomer ConfigurationTypical Range (Hz)Average Value (Hz)
Cis 6 - 12 Hz[3][4]10 Hz[5]
Trans 12 - 18 Hz[3][4]15-16 Hz[5][6]

Note: These values are typical for vinyl protons and can be influenced by the electronegativity of substituents.

Data Example: Stilbene

IsomerVinylic Proton (Ha) Chemical Shift (δ, ppm)Vinylic Proton (Hb) Chemical Shift (δ, ppm)Coupling Constant (³JHH, Hz)
cis-Stilbene ~6.55~6.55~12-13
trans-Stilbene ~7.10~7.10~16-17

In trans-stilbene, the vinylic protons are deshielded by two aromatic rings, while in the cis isomer, they are deshielded by only one, leading to a difference in chemical shift as well as the expected difference in coupling constants.[7]

Chemical Shifts (δ): The Influence of Anisotropy and Sterics

While coupling constants are often definitive, chemical shifts in both ¹H and ¹³C NMR can provide strong supporting evidence.

  • ¹H NMR : Protons in a trans configuration are often observed further downfield (higher ppm) compared to their cis counterparts.[5][8] This is due to differences in the anisotropic effects of nearby substituents.[2]

  • ¹³C NMR : The "gamma-gauche effect" is a key principle where a carbon atom that is gauche (a 60° dihedral angle) to another carbon or substituent three bonds away will be shielded, causing an upfield shift (lower ppm) in its resonance compared to the anti (180°) arrangement.[9][10] In many systems, the steric compression in a cis isomer forces a gamma-gauche interaction that is absent in the less-strained trans isomer, making the carbon signals of the cis isomer appear more upfield.[11]

Nuclear Overhauser Effect (NOE): A Through-Space Confirmation

The Nuclear Overhauser Effect (NOE) is a powerful technique that detects the transfer of nuclear spin polarization through space between nuclei that are in close proximity (typically < 5 Å).[12][13] This makes it an ideal method for confirming cis geometry.

  • Cis Isomers : The vinylic protons (or other nearby groups) are close in space. Irradiating one proton will result in a measurable intensity enhancement (an NOE) in the signal of the other.[13]

  • Trans Isomers : The vinylic protons are far apart (> 5 Å). No NOE will be observed between them.

The relationship is visually summarized in the diagram below.

NOE_Comparison cluster_cis Cis Isomer cluster_trans Trans Isomer C1_cis C C2_cis C C1_cis->C2_cis H1_cis H C1_cis->H1_cis R1_cis C1_cis->R1_cis H2_cis H C2_cis->H2_cis R2_cis C2_cis->R2_cis H1_cis->H2_cis  NOE Observed (<5Å) C1_trans C C2_trans C C1_trans->C2_trans H1_trans H C1_trans->H1_trans R1_trans C1_trans->R1_trans H2_trans H C2_trans->H2_trans R2_trans C2_trans->R2_trans label_no_noe No NOE Observed (>5Å)

Caption: NOE differentiates isomers based on through-space proton proximity.

Experimental Protocols

A systematic approach is crucial for reliable isomer determination. The following workflow and protocols outline the key steps.

NMR_Workflow prep 1. Sample Preparation (1-10 mg in 0.6 mL solvent) h1 2. Acquire ¹H NMR Spectrum prep->h1 process 3. Process Data (FT, Phase, Baseline) h1->process analyze 4. Analyze ¹H Spectrum Measure J-couplings & Chemical Shifts process->analyze assign 5. Assign Isomer (Compare J-values to known ranges) analyze->assign ambiguous 6. Is assignment ambiguous? assign->ambiguous noesy 7. Acquire 2D NOESY Spectrum ambiguous->noesy Yes confirm 9. Confirm Isomer Assignment ambiguous->confirm No analyze_noesy 8. Analyze NOESY Cross-Peaks (Identify through-space correlations) noesy->analyze_noesy analyze_noesy->confirm

Caption: Experimental workflow for isomer determination using NMR.

Protocol 1: ¹H NMR for Coupling Constant Analysis
  • Sample Preparation : Dissolve 1-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.

    • Use a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

  • Spectral Processing :

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Analysis :

    • Identify the signals corresponding to the vinylic protons.

    • Using the NMR processing software, accurately measure the peak splitting in Hertz (Hz). This value is the coupling constant (J).

    • Compare the measured ³JHH value to the established ranges to assign the configuration (see Table 1).[2]

Protocol 2: 2D NOESY for Through-Space Correlation

This experiment is performed when ¹H NMR data is ambiguous or requires confirmation.

  • Sample Preparation : The same sample prepared for ¹H NMR can be used. Ensure it is free of paramagnetic impurities.

  • Data Acquisition :

    • Load a standard 2D gradient-enhanced NOESY parameter set (e.g., noesygpph on Bruker systems).[14]

    • The crucial parameter is the mixing time (tm or d8) . For small to medium-sized molecules (<1000 Da), a mixing time of 300-800 ms is typically effective.[14][15]

    • Acquire the 2D data, which may take from 30 minutes to several hours depending on the sample concentration.[16]

  • Spectral Processing :

    • Apply a 2D Fourier transform to the acquired data.

    • Phase and baseline correct the spectrum in both dimensions.

  • Analysis :

    • A NOESY spectrum displays diagonal peaks and cross-peaks.[13]

    • A cross-peak between two different proton signals indicates they are close in space.

    • For an alkene, the presence of a cross-peak between the two vinylic proton signals is definitive proof of a cis configuration. The absence of this cross-peak supports a trans assignment.

References

Safety Operating Guide

Safe Handling and Disposal of trans-2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management of chemical reagents is paramount to ensuring laboratory safety and regulatory compliance. This document provides detailed procedural guidance for the safe disposal of trans-2-Methylcyclopropanecarboxylic acid.

Hazard Identification and Safety Data

This compound is a corrosive and combustible material that requires careful handling.[1][2] It can cause severe skin burns, serious eye damage, and may lead to respiratory irritation.[3][4] Adherence to prescribed safety protocols is essential to mitigate risks.

Hazard ClassificationGHS CodeDescriptionSignal WordPictogram
Skin Corrosion/IrritationH314Causes severe skin burns and eye damageDangerGHS05 (Corrosion)
Skin IrritationH315Causes skin irritationWarningGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific Target Organ ToxicityH335May cause respiratory irritationWarningGHS07 (Exclamation Mark)
Acute Toxicity (Oral)H302Harmful if swallowedWarningGHS07 (Exclamation Mark)

Note: Hazard classifications may vary between suppliers. It is advisable to consult the specific safety data sheet (SDS) provided with the product.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye Protection : Wear chemical safety goggles and a face shield.[1]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[5]

  • Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[6]

  • Respiratory Protection : If working outside a fume hood or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK EN14387).[1][6]

Disposal Protocol

The disposal of this compound must be conducted in compliance with all applicable federal, state, and local environmental regulations.[3][7]

Step 1: Waste Classification

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[7] Due to its corrosive properties, this compound is typically considered hazardous waste.

Step 2: Containerization

  • Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Do not mix with other waste streams unless compatibility is confirmed.

Step 3: Professional Disposal

  • The primary disposal method is to engage a licensed professional waste disposal service.[3][5]

  • Offer surplus and non-recyclable solutions to the licensed disposal company.[5]

  • Potential disposal methods include incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Never dispose of this chemical down the drain.[2][7]

Step 4: Contaminated Material Disposal

  • Any contaminated materials, such as absorbent pads, gloves, or empty containers, should be disposed of as hazardous waste in the same manner as the unused product.[5]

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Wear Appropriate PPE B Designate Waste Container C Collect Chemical Waste B->C D Collect Contaminated Materials E Seal & Label Container D->E F Store in Designated Area E->F G Contact Licensed Disposal Service F->G H Arrange for Pickup/Transport G->H

Caption: Workflow for the proper disposal of chemical waste.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent harm and environmental contamination.

  • Evacuate : Evacuate non-essential personnel from the spill area.[2][5]

  • Ventilate : Ensure the area is well-ventilated.[2]

  • Control Ignition Sources : Remove all sources of ignition (e.g., open flames, sparks). Use spark-proof tools.[6][7]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains.[2]

  • Absorption : For liquid spills, contain the spillage and then absorb it with an inert, non-combustible material such as sand, silica gel, or universal binder.[2][6]

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[2][6]

  • Decontamination : Clean the spill area thoroughly.

  • Seek Medical Attention : If exposure occurs, seek immediate medical attention.

cluster_hazards Primary Hazards A This compound B GHS Hazard Classifications A->B C H314: Skin Corrosion B->C D H319: Eye Irritation B->D E H335: Respiratory Irritation B->E F H302: Harmful if Swallowed B->F

Caption: Hazard classifications for this compound.

References

Essential Safety and Logistical Guide for Handling trans-2-Methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of trans-2-Methylcyclopropanecarboxylic acid. Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with regulatory standards.

Summary of Chemical Safety Information

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 6202-94-4ChemicalBook[1]
Molecular Formula C₅H₈O₂PubChem[2]
Molecular Weight 100.12 g/mol PubChem[2]
Physical State LiquidSigma-Aldrich[3]
Boiling Point 190-191 °C at 745 mmHgSigma-Aldrich[3]
Density 1.027 g/mL at 25 °CSigma-Aldrich[3]
Refractive Index n20/D 1.439Sigma-Aldrich[3]
GHS Hazard Statements H314: Causes severe skin burns and eye damagePubChem[4]

Operational Plan

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The storage area should be clearly labeled as a corrosive materials storage area.

  • Container: Keep the container tightly closed when not in use.

Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this substance. This includes:

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Body Protection: A lab coat or chemical-resistant apron.

  • Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.

  • Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Spill and Emergency Procedures
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Neutralize the spill with a suitable agent, such as sodium bicarbonate, working from the outside in.

    • Carefully collect the absorbed and neutralized material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact the institution's emergency response team and inform them of the nature and scale of the spill.

    • Prevent entry to the affected area.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection
  • Container: Collect all waste in a designated, properly labeled, and leak-proof hazardous waste container. The container should be compatible with corrosive materials.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

Waste Treatment and Disposal
  • Neutralization (for aqueous solutions):

    • Work in a chemical fume hood and wear appropriate PPE.

    • Slowly add a weak base, such as sodium bicarbonate or a 5-10% sodium carbonate solution, to the acidic waste while stirring continuously.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base in small increments until the pH is within a neutral range (typically 6-8). Be aware that this process may generate heat and gas.

  • Final Disposal:

    • Once neutralized, the solution may be eligible for drain disposal with copious amounts of water, depending on local regulations and if it contains no other hazardous materials. Always consult and adhere to your institution's specific waste disposal guidelines.

    • For non-aqueous waste or if drain disposal is not permitted, the labeled hazardous waste container should be sealed and transferred to your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Review SDS and SOPs B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Prepare Work Area in Fume Hood B->C D Obtain this compound C->D E Perform Experiment in Fume Hood D->E F Transfer Waste to Labeled Container E->F J Spill E->J K Exposure E->K G Neutralize Acidic Waste (if applicable) F->G H Dispose According to Institutional Protocol G->H I Decontaminate Work Area H->I N Remove PPE and Wash Hands I->N L Follow Spill Cleanup Protocol J->L M Follow First Aid Procedures K->M

Caption: Workflow for Safe Handling of this compound.

References

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trans-2-Methylcyclopropanecarboxylic acid
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trans-2-Methylcyclopropanecarboxylic acid

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